1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-(2-phenylphenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.ClH/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18;/h1-9,17H,10-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMDJZBVZHKPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of this compound, a compound more widely known in scientific literature as Bifeprunox. Developed as an atypical antipsychotic, its unique pharmacological profile distinguishes it from earlier generations of antipsychotic agents. This document will dissect its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. The primary audience for this guide includes researchers, neuropharmacologists, and drug development professionals seeking a detailed understanding of this molecule's properties as a dopamine and serotonin system modulator.
Introduction: A Third-Generation Antipsychotic Candidate
This compound (Bifeprunox) emerged from research efforts to develop treatments for schizophrenia with improved efficacy, particularly against negative and cognitive symptoms, and a more favorable side-effect profile.[1][2] Structurally, it belongs to the 1-arylpiperazine class, a scaffold prevalent in many centrally-acting therapeutic agents.[3] Unlike first-generation antipsychotics that act as pure dopamine D2 receptor antagonists and many second-generation agents that primarily combine D2 antagonism with serotonin 5-HT2A antagonism, Bifeprunox was engineered with a distinct mechanism: partial agonism at dopamine D2 and serotonin 5-HT1A receptors.[2][4] This profile positions it as a "dopamine system stabilizer," designed to modulate dopaminergic activity based on the endogenous environment—attenuating hyperactivity and augmenting hypoactivity.[1][4]
Though its clinical development for schizophrenia was ultimately discontinued due to insufficient efficacy in stabilizing non-acute patients, the study of its mechanism provides critical insights into the pharmacology of G-protein coupled receptor (GPCR) modulation for CNS disorders.[4][5]
Molecular Pharmacology: A Profile of Dual Receptor Modulation
The core of Bifeprunox's mechanism lies in its specific, high-affinity interactions with key neurotransmitter receptors in the brain. Its action is not one of simple blockade but of nuanced modulation.
Primary Receptor Targets and Binding Affinity
The therapeutic hypothesis for Bifeprunox is built upon its high affinity for dopamine D2-like and serotonin 5-HT1A receptors. Radioligand binding assays are the gold standard for quantifying this interaction, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
The affinity of Bifeprunox for several key CNS receptors has been characterized and is summarized below.
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| Dopamine D2 | 8.5 | [2] |
| Dopamine D3 | 9.1 | [2] |
| Dopamine D4 | 8.0 | [2] |
| Serotonin 5-HT1A | 8.2 - 8.83 | [2][6] |
| Serotonin 5-HT2A/C | Low Affinity | [2] |
| Adrenoceptors (α1, α2) | Low Affinity | [2] |
| Muscarinic Cholinergic | Low Affinity | [2] |
| Histaminergic | Low Affinity | [2] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates stronger binding affinity.
This profile highlights a targeted interaction with D2-like (D2, D3, D4) and 5-HT1A receptors, with notable selectivity and a virtual lack of affinity for receptors commonly associated with adverse side effects like sedation (histaminergic H1), orthostatic hypotension (α1-adrenergic), and anticholinergic effects (muscarinic).[2]
The Concept of Partial Agonism
Unlike a full agonist which elicits a maximal cellular response, or a neutral antagonist which blocks the receptor without activating it, a partial agonist binds to and activates a receptor but produces a sub-maximal response compared to a full agonist.
-
In a Hyperdopaminergic State (e.g., the mesolimbic pathway in psychosis): Bifeprunox competes with the endogenous full agonist, dopamine, for D2 receptor binding. By displacing dopamine and eliciting a lower-level response, it effectively acts as a functional antagonist, reducing the excessive signaling thought to underlie positive symptoms like hallucinations and delusions.[4]
-
In a Hypodopaminergic State (e.g., the mesocortical pathway in schizophrenia): Where dopamine levels are low, Bifeprunox provides a baseline level of D2 receptor stimulation. This agonist activity is believed to help alleviate the negative and cognitive symptoms associated with insufficient cortical dopamine.[2][4]
This dual functionality as a "dopamine stabilizer" is the central tenet of its proposed therapeutic action.[1] Concurrently, its potent agonism at 5-HT1A receptors, particularly presynaptic autoreceptors in the dorsal raphe, is hypothesized to enhance dopamine release in the prefrontal cortex, further contributing to efficacy against negative symptoms and reducing the likelihood of extrapyramidal side effects (EPS).[2][4][6]
Intracellular Signaling Pathways
The binding of Bifeprunox to D2 and 5-HT1A receptors initiates a cascade of intracellular events. Both are Gi/o-coupled GPCRs, meaning they primarily signal through the inhibition of the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).
Caption: Convergent signaling of Bifeprunox via D2 and 5-HT1A receptors.
The primary downstream consequences are:
-
Inhibition of Adenylyl Cyclase: Both D2 and 5-HT1A receptor activation by Bifeprunox leads to the inhibition of adenylyl cyclase via the Gαi subunit. This reduces the conversion of ATP to cAMP, subsequently decreasing the activity of Protein Kinase A (PKA) and altering the phosphorylation state of numerous downstream targets, ultimately modulating neuronal excitability and gene expression.
-
Activation of GIRK Channels: The Gβγ subunit released upon Gi/o activation, particularly by 5-HT1A stimulation, can directly bind to and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of K+ ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This is a key mechanism for the inhibitory effect on serotonin neuron firing in the dorsal raphe.[2]
Experimental Validation and Functional Assays
A multi-tiered experimental approach is necessary to fully characterize the mechanism of action of a compound like Bifeprunox.
Protocol: Radioligand Competition Binding Assay
This in vitro assay determines the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of Bifeprunox for human D2 and 5-HT1A receptors.
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing the human D2 or 5-HT1A receptor.
-
Radioligand: [³H]Spiperone (for D2) or [³H]8-OH-DPAT (for 5-HT1A).
-
Test Compound: this compound (Bifeprunox), serially diluted.
-
Non-specific binding control: Haloperidol (for D2) or Serotonin (for 5-HT1A) at a high concentration (e.g., 10 µM).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Plate Setup: Add assay buffer, cell membranes, and the appropriate radioligand at a concentration near its Kd to each well of the 96-well plate.
-
Compound Addition: Add increasing concentrations of Bifeprunox to the "test" wells. Add buffer to "total binding" wells and the non-specific control to "non-specific binding" wells.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of Bifeprunox. Use a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of Bifeprunox that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
In Vivo Electrophysiology
To confirm the functional consequences of receptor binding in a living system, electrophysiological studies are employed. For example, in vivo single-unit recordings from ventral tegmental area (VTA) dopamine neurons and dorsal raphe nucleus serotonin neurons can directly measure the drug's effect on neuronal firing rates. Studies have shown that Bifeprunox dose-dependently inhibits the firing rate of both VTA dopamine cells and dorsal raphe serotonin cells.[2] The effect on serotonin cells was confirmed to be 5-HT1A-mediated as it was blocked by the selective 5-HT1A antagonist WAY-100635.[2]
Therapeutic Rationale and Clinical Outcome
The combined D2 partial agonism and 5-HT1A agonism was predicted to offer a superior clinical profile for schizophrenia:
-
Positive Symptoms: Addressed by reducing dopamine hyperactivity in the mesolimbic pathway (D2 partial agonism).[1]
-
Negative & Cognitive Symptoms: Addressed by increasing dopamine in the prefrontal cortex (D2 partial agonism in a low-dopamine state and 5-HT1A agonism).[4]
-
Reduced Side Effects: The 5-HT1A agonism and the "just right" stimulation of D2 receptors were expected to lead to a low incidence of extrapyramidal symptoms, no increase in prolactin levels, and no significant weight gain or metabolic disturbances.[2][4]
Despite a promising preclinical profile and some efficacy in Phase II trials, the development of Bifeprunox was halted in 2009.[5] An interim analysis of Phase III data indicated that the drug did not sufficiently demonstrate efficacy for the stabilization of non-acute patients with schizophrenia to warrant pursuing marketing approval.[4]
Conclusion
This compound (Bifeprunox) is a pharmacologically sophisticated molecule that acts as a potent partial agonist at dopamine D2 receptors and a high-affinity agonist at serotonin 5-HT1A receptors. Its mechanism as a dopamine system stabilizer, combined with serotonergic modulation, represents a rational design approach for treating the complex symptoms of schizophrenia. While it did not achieve clinical success, the principles underlying its mechanism of action continue to inform the development of next-generation CNS therapeutics, emphasizing the importance of receptor partial agonism and multi-target engagement for refined neuromodulation.
References
- Newman-Tancredi A, et al. (2005). Novel antipsychotics activate recombinant human and native rat serotonin 5-HT1A receptors: affinity, efficacy and potential implications for treatment of schizophrenia. International Journal of Neuropsychopharmacology, 8(3), 341-56.
- Clinical Trials Arena. (2004).
- Unspecified Author. (2007). Bifeprunox: A partial dopamine-receptor agonist for the treatment of schizophrenia. Formulary, 42, 371–377. [Link]
- Unspecified Author. (n.d.). Bifeprunox: a novel antipsychotic agent with partial agonist properties at dopamine D2 and serotonin 5-HT receptors.
- Wikipedia. (n.d.). Bifeprunox. [Link]
Sources
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. lnu.diva-portal.org [lnu.diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Bifeprunox - Wikipedia [en.wikipedia.org]
- 6. Bifeprunox | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]
An In-Depth Technical Guide to the Synthesis of 1-([1,1'-Biphenyl]-2-yl)piperazine Hydrochloride
This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride, a key intermediate in the development of pharmacologically active compounds, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the Arylpiperazine Moiety
The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. Specifically, 1-([1,1'-Biphenyl]-2-yl)piperazine serves as a crucial building block for ligands targeting various receptors, including serotonin and dopamine receptors, making its efficient and scalable synthesis a topic of considerable interest.[1] This guide will detail a robust and widely adopted synthetic pathway, emphasizing the underlying chemical principles and practical considerations for each step.
Strategic Approach: A Three-Step Synthesis
The most common and efficient pathway for the synthesis of this compound involves a three-step sequence, which is both logical and amenable to scale-up. This strategy employs a protecting group to ensure selective functionalization of the piperazine ring, followed by a palladium-catalyzed cross-coupling reaction to construct the biaryl system, and concludes with deprotection and salt formation.
Caption: Overall synthetic workflow for this compound.
Part 1: The Core Synthesis - A Step-by-Step Guide
Step 1: Buchwald-Hartwig Amination for C-N Bond Formation
The cornerstone of this synthesis is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. In this specific application, 2-bromobiphenyl is coupled with the mono-N-Boc protected piperazine. The tert-butyloxycarbonyl (Boc) group is employed to prevent the undesired double arylation of the piperazine.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobiphenyl (1.0 eq.), 1-Boc-piperazine (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and a catalytic amount of a palladium pre-catalyst, such as [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%), and a phosphine ligand, for instance, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%).
-
Solvent and Degassing: Add anhydrous toluene to the flask. To ensure an inert atmosphere, degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-butyl 4-(biphenyl-2-yl)piperazine-1-carboxylate, is then purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like BINAP facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base and Solvent: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine, making it a more potent nucleophile. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Step 2: Deprotection of the Boc Group
The Boc protecting group is stable under the conditions of the Buchwald-Hartwig amination but can be readily cleaved under acidic conditions. This step liberates the second nitrogen atom of the piperazine ring.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified tert-butyl 4-(biphenyl-2-yl)piperazine-1-carboxylate (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Treatment: To the solution, add an excess of a strong acid. A 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane is commonly used. Alternatively, trifluoroacetic acid (TFA) in DCM can be employed.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting crude product is the hydrochloride salt of the free base. For isolation of the free base, the residue can be dissolved in water, basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide), and extracted with an organic solvent like ethyl acetate.
Causality Behind Experimental Choices:
-
Acid Choice: Both HCl in dioxane and TFA in DCM are effective for Boc deprotection. The choice often depends on the subsequent steps and the desired salt form. Using HCl in dioxane directly yields the hydrochloride salt, which can sometimes be precipitated and isolated directly.
-
Reaction Temperature: The deprotection is typically carried out at room temperature as elevated temperatures are usually not necessary and may lead to side reactions.
Step 3: Formation of the Hydrochloride Salt
For ease of handling, purification, and to improve aqueous solubility, the free base is typically converted to its hydrochloride salt.
Experimental Protocol:
-
Preparation of the Free Base Solution: If the free base was isolated in the previous step, dissolve it in a suitable solvent such as diethyl ether or ethyl acetate.
-
Addition of HCl: To the stirred solution, add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise until the precipitation of the hydrochloride salt is complete.
-
Isolation of the Product: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Causality Behind Experimental Choices:
-
Solvent Selection: Diethyl ether or ethyl acetate are good choices for the salt formation as the free base is soluble, while the hydrochloride salt is typically insoluble, leading to its precipitation.
-
Stoichiometry of HCl: A slight excess of HCl is often used to ensure complete conversion to the hydrochloride salt.
Quantitative Data Summary
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | tert-Butyl 4-(biphenyl-2-yl)piperazine-1-carboxylate | 2-Bromobiphenyl, 1-Boc-piperazine | [Pd₂(dba)₃], BINAP, Cs₂CO₃ | Toluene | 85-95 | >95 (after chromatography) |
| 2 | 1-([1,1'-Biphenyl]-2-yl)piperazine | tert-Butyl 4-(biphenyl-2-yl)piperazine-1-carboxylate | 4 M HCl in Dioxane | Dioxane | >95 | Crude |
| 3 | This compound | 1-([1,1'-Biphenyl]-2-yl)piperazine | HCl in Diethyl Ether | Diethyl Ether | >90 | >98 (after recrystallization) |
Alternative Synthetic Approaches
While the described three-step synthesis is the most common, alternative methods exist. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times for the Buchwald-Hartwig amination step.[1] Another approach involves the reaction of 2-aminobiphenyl with bis(2-chloroethyl)amine hydrochloride, although this method can sometimes lead to lower yields and the formation of byproducts.
Conclusion
The synthesis of this compound is a well-established process that relies on a robust and scalable three-step sequence. The key to a successful synthesis lies in the careful execution of the Buchwald-Hartwig amination, followed by efficient deprotection and salt formation. By understanding the chemical principles behind each step and adhering to the detailed protocols outlined in this guide, researchers can reliably produce this valuable intermediate for further drug discovery and development efforts.
References
- Vulcanchem. (n.d.). This compound.
- Nowak, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7263.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Czopek, A., et al. (2020). Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities. Molecules, 25(15), 3362.
- Lundgren, R. J., & Stradiotto, M. (2013). The Development of Versatile and Readily Available Palladium-Based Catalyst Systems for C-N Cross-Coupling Reactions. Chemistry – A European Journal, 19(39), 12886-12903.
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
Sources
1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-([1,1'-Biphenyl]-2-yl)piperazine Hydrochloride
Introduction
This compound is a heterocyclic aromatic compound belonging to the arylpiperazine class. This class is of significant interest in medicinal chemistry due to the piperazine ring's ability to serve as a versatile scaffold, offering a combination of structural rigidity and favorable physicochemical properties that often translate to improved oral bioavailability and target affinity in drug candidates.[1] The title compound, specifically, is a crucial intermediate in the synthesis of novel psychoactive agents, most notably as a precursor for potent and selective ligands targeting serotonin receptors.[2][3] Its structure, which marries a lipophilic biphenyl moiety with a basic piperazine ring, provides a unique framework for developing therapeutics aimed at treating central nervous system (CNS) disorders such as depression and anxiety.[3][4]
This guide provides a comprehensive overview of the core chemical properties, synthesis, spectral characteristics, and handling considerations for this compound, designed to support researchers and drug development professionals in its effective application.
Physicochemical Properties
The hydrochloride salt of 1-([1,1'-Biphenyl]-2-yl)piperazine is typically supplied as a white to off-white solid. The inclusion of the hydrochloride salt significantly enhances the compound's stability and its solubility in polar solvents, a critical attribute for its use in both synthetic reactions and pharmacological formulations.[2] The biphenyl group imparts a high degree of lipophilicity, which is essential for crossing the blood-brain barrier, a key requirement for CNS-active drugs.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₉ClN₂ | [2] |
| Molecular Weight | 274.79 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 205–209°C | [2] |
| Solubility | Soluble in DMSO, Methanol, Water | [2] |
| Calculated logP | ~3.2 | [2] |
| Storage Conditions | 2–8°C, in an airtight container | [2] |
Synthesis and Purification
The most prevalent and efficient synthesis of 1-([1,1'-Biphenyl]-2-yl)piperazine involves a palladium-catalyzed cross-coupling reaction, followed by salt formation. This approach offers high yields and purity.
Dominant Synthetic Pathway: Suzuki-Miyaura Coupling
The core of the synthesis relies on the Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds. The process involves two primary steps:
-
C-C Bond Formation: 2-Bromophenylpiperazine is coupled with phenylboronic acid using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃). This step constructs the biphenyl backbone attached to the piperazine ring.[2][4]
-
Hydrochloride Salt Formation: The resulting free base is treated with hydrochloric acid in a suitable solvent, such as methanol or ethanol, to precipitate the stable and more soluble hydrochloride salt.[2]
Detailed Experimental Protocol
Causality: The following protocol is a representative procedure. The choice of a Boc-protected piperazine derivative in the initial step is a common strategy to prevent side reactions and ensure mono-substitution. The Boc group is then cleaved under acidic conditions before the final salt formation.
-
Boc Deprotection (if starting with protected piperazine):
-
Dissolve tert-butyl 4-([1,1'-biphenyl]-2-yl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath. This is to control the exothermic nature of the reaction.
-
Add trifluoroacetic acid (TFA, ~3-4 volumes relative to DCM) dropwise.
-
Stir the reaction mixture for 4 hours, allowing it to warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Concentrate the solution under reduced pressure to remove excess TFA and DCM.
-
-
Neutralization and Extraction:
-
Dissolve the residue in water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is > 8.
-
Extract the aqueous layer multiple times with DCM to isolate the free base.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free base as an oil or solid.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of methanol.
-
Introduce a solution of hydrochloric acid in an organic solvent (e.g., HCl in methanol or diethyl ether) dropwise with stirring.
-
A precipitate will form. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove any residual impurities, and dry under vacuum.[2]
-
Green Chemistry Approaches
To align with modern synthetic standards, microwave-assisted synthesis has been successfully employed. This method can dramatically reduce reaction times for the coupling step from hours to minutes and often results in higher yields (e.g., 92% microwave vs. 78% conventional).[2][3]
Spectral Analysis and Structural Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the biphenyl and piperazine protons.
-
Aromatic Protons (Biphenyl Moiety): A complex series of multiplets would appear in the downfield region, approximately δ 7.0–7.6 ppm , integrating to 9 protons. The ortho, meta, and para protons of the two phenyl rings will have slightly different chemical environments, leading to overlapping signals.
-
Piperazine Protons: Two distinct sets of signals are expected for the piperazine ring protons.
-
The four protons adjacent to the biphenyl group (N-CH₂) are expected to be a multiplet around δ 3.0–3.3 ppm .
-
The four protons adjacent to the secondary amine (NH-CH₂) would likely appear as a multiplet slightly upfield, around δ 2.8–3.1 ppm . In the hydrochloride salt, protonation of the nitrogens will cause a general downfield shift of all piperazine protons.[5]
-
-
Amine/Ammonium Protons (N-H): A broad, exchangeable singlet corresponding to the two N-H protons (one from the secondary amine and one from the protonated tertiary amine) would be visible, potentially far downfield (>10 ppm), depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide a map of the carbon skeleton.
-
Aromatic Carbons: At least six distinct signals for the aromatic carbons are expected in the δ 120–150 ppm range. The quaternary carbons (the C-N bond and the C-C bond of the biphenyl linkage) will appear as weak signals at the lower field end of this range.
-
Piperazine Carbons: Two signals for the piperazine carbons are anticipated in the aliphatic region, typically between δ 40–55 ppm . The carbon atoms attached to the nitrogen linked to the biphenyl ring may be slightly downfield compared to the carbons adjacent to the secondary amine.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
The FT-IR spectrum is used to identify key functional groups.
-
N-H Stretching: A very broad and strong absorption band is expected between 2500–3000 cm⁻¹ . This is characteristic of the N⁺-H stretch of an amine hydrochloride salt.
-
C-H Stretching (Aromatic): Weak to medium bands will appear just above 3000 cm⁻¹ (typically 3050–3150 cm⁻¹ ).
-
C-H Stretching (Aliphatic): Medium to strong bands will appear just below 3000 cm⁻¹ (typically 2850–2980 cm⁻¹ ), corresponding to the CH₂ groups of the piperazine ring.
-
C=C Stretching (Aromatic): Several sharp, medium-intensity peaks are expected in the 1450–1600 cm⁻¹ region.
-
C-N Stretching: A medium-intensity band in the fingerprint region, around 1100–1250 cm⁻¹ , is characteristic of the C-N bond.
Mass Spectrometry (Predicted)
Mass spectrometry would be performed on the free base.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the free base (C₁₆H₁₈N₂) at m/z = 238.33 .
-
Key Fragmentation: The primary fragmentation pathway for arylpiperazines involves the cleavage of the piperazine ring. Expect to see significant fragment ions corresponding to the loss of ethyleneimine fragments or cleavage at the C-N bond connecting the piperazine and biphenyl moieties.[6]
Chemical Reactivity and Stability
-
Reactivity: The key reactive site is the secondary amine on the piperazine ring (N-4 position). This nitrogen is nucleophilic and can be readily alkylated, acylated, or used in other coupling reactions to build more complex molecules. This reactivity is the basis for its utility as a synthetic intermediate.
-
Stability: The hydrochloride salt is stable under normal laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents and strong bases.[2] The compound is not reported to be light-sensitive, but storage in a sealed, opaque container is good practice.
Applications in Drug Discovery
This compound serves as a critical building block for compounds targeting the central nervous system. Its primary documented application is as a key intermediate in the synthesis of dual-acting 5-HT₁A and 5-HT₇ receptor ligands.[2][3] These receptors are implicated in the pathophysiology of depression, and dual-acting ligands are a promising strategy for developing novel antidepressants with potentially faster onset of action and improved efficacy.[3]
Safety and Handling
As with all arylpiperazine derivatives, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related piperazine hydrochlorides provide essential guidance.
-
Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Use in a well-ventilated fume hood to avoid inhalation of dust.[9]
-
Handling: Avoid generating dust. Use non-sparking tools. Take precautionary measures against static discharge. Wash hands thoroughly after handling.[9][10]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash skin with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- Vulcanchem. This compound.
- Staroń, J., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central.
- Srinivasan, S., & Ramalingam, S. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
- J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
- Adamowicz, P., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.
- Wikipedia. 1-(2-Diphenyl)piperazine.
- Czopek, A., et al. (2021). Reagents and conditions for the preparation of 1-(2-biphenyl)piperazine derivatives. ResearchGate.
- Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry.
- Inshara, F., & Sadat, S. A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2-Chlorophenyl)piperazine hydrochloride (55974-33-9) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-(2-Diphenyl)piperazine - Wikipedia [en.wikipedia.org]
- 10. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the In Silico Modeling of 1-([1,1'-Biphenyl]-2-yl)piperazine Receptor Binding
This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 1-([1,1'-Biphenyl]-2-yl)piperazine with its target receptors. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices, ensuring a robust and self-validating computational workflow.
Introduction: The Therapeutic Potential and Computational Challenge
The 1-([1,1'-Biphenyl]-2-yl)piperazine scaffold is a privileged structure in medicinal chemistry, recognized for its interaction with various G-Protein Coupled Receptors (GPCRs), most notably serotonin receptors. For instance, it acts as a potent and selective antagonist at the 5-HT₇ serotonin receptor[1]. Understanding the precise atomic-level interactions that govern this binding is paramount for optimizing lead compounds, improving selectivity, and predicting off-target effects.
In silico modeling provides a powerful lens to dissect these interactions, offering insights that are often difficult to obtain through experimental methods alone[2][3]. This guide details an integrated computational strategy, from target preparation and molecular docking to the dynamic validation of the ligand-receptor complex and the quantitative estimation of binding affinity.
The Integrated Computational Workflow
A successful in silico investigation is not a linear process but an integrated, cyclical workflow where each step validates the previous one. The methodology described herein follows a logical progression from static predictions to dynamic simulations and energetic calculations.
PART I: Target Receptor Preparation: Building a Reliable Foundation
The accuracy of any simulation is fundamentally dependent on the quality of the starting receptor structure. Since many GPCRs, including serotonin receptors, may lack high-resolution crystal structures, homology modeling is often a necessary first step[4][5].
Causality Behind the Choice: Why Homology Modeling?
When an experimental structure is unavailable, a homology model built from a high-sequence-identity template (like the β2-adrenergic receptor or rhodopsin for many GPCRs) provides the most reliable structural hypothesis[5][6][7]. This is preferable to ab initio methods for membrane proteins due to the complex environmental interactions that are better captured by an evolutionarily related, experimentally determined fold.
Protocol 1: GPCR Homology Modeling and Validation
-
Template Selection:
-
Perform a BLAST search against the Protein Data Bank (PDB) using the target receptor sequence (e.g., human 5-HT₇).
-
Select a template with the highest sequence identity (>40% is ideal), high resolution (<2.5 Å), and the same functional state (e.g., inactive state for antagonist binding). The human β2-adrenergic receptor is a common template for Class A GPCRs[5].
-
-
Model Generation:
-
Utilize automated modeling servers like SWISS-MODEL or more advanced software like Modeller.
-
The software will align the target sequence with the template structure, copy the coordinates of the conserved regions, and model the variable regions (loops).
-
-
Model Refinement:
-
The generated model is a raw structure. It requires energy minimization in a simulated membrane environment to relax steric clashes and optimize side-chain conformations. This is typically done as a preliminary step in a molecular dynamics package.
-
-
Self-Validation System:
-
Stereochemical Quality: Generate a Ramachandran plot to assess the phi and psi angles of the amino acid residues. A reliable model should have >90% of residues in the most favored regions[8].
-
Energy Profile: Use tools like ProSA-web to calculate a knowledge-based potential energy score (Z-score) and compare it to a distribution of scores from high-resolution experimental structures.
-
PART II: Molecular Docking: Predicting the Binding Hypothesis
Molecular docking predicts the preferred orientation (pose) of a ligand within a receptor's binding site and assigns a score representing the predicted binding affinity[9]. This is a static "snapshot" that serves as the starting point for more rigorous dynamic analysis.
Causality Behind the Choice: Why Flexible Ligand, Rigid Receptor?
For initial screening, treating the ligand as flexible while keeping the receptor rigid offers a balance between computational speed and accuracy[10]. The rationale is that small molecule ligands have significantly more conformational freedom than the binding pocket of a large protein, which is often partially pre-organized for binding. Receptor flexibility is then addressed in the subsequent molecular dynamics step.
Protocol 2: Molecular Docking and Validation
-
Ligand Preparation:
-
Obtain the 2D structure of 1-([1,1'-Biphenyl]-2-yl)piperazine and convert it to a 3D structure using software like Open Babel.
-
Assign appropriate protonation states at physiological pH (typically, the piperazine nitrogen will be protonated) and calculate partial atomic charges (e.g., Gasteiger charges).
-
-
Receptor Preparation:
-
Using the validated receptor model, add hydrogen atoms and assign atomic charges using a standard force field (e.g., AMBER, CHARMM).
-
Define the binding site. This is typically done by creating a grid box centered on key residues known from mutagenesis data or identified in homologous structures. For serotonin receptors, the conserved Asp in transmembrane helix 3 (Asp3.32) is a crucial anchor point for the protonated amine of piperazine ligands[11][12].
-
-
Docking Execution:
-
Use a docking program like AutoDock Vina. The software will systematically sample conformations of the ligand within the defined grid box.
-
The program's scoring function will evaluate each pose based on steric, electrostatic, and hydrophobic interactions.
-
-
Self-Validation System:
-
Re-docking: If a co-crystallized ligand is present in the template structure used for homology modeling, a primary validation is to remove this ligand and re-dock it. A root-mean-square deviation (RMSD) of <2.0 Å between the docked pose and the crystal pose indicates a valid docking protocol[13][14].
-
Pose Clustering and Analysis: Analyze the top-scoring poses. A successful docking run often shows a convergence where multiple low-energy poses cluster into a single, dominant binding mode.
-
Interaction Analysis: The predicted binding mode must be chemically sensible. For 1-([1,1'-Biphenyl]-2-yl)piperazine, key expected interactions include a salt bridge between the protonated piperazine nitrogen and Asp3.32, and π-stacking interactions between the biphenyl group and aromatic residues like Phenylalanine[12].
-
PART III: Molecular Dynamics: From a Static Pose to a Dynamic Interaction
A docked pose is a static hypothesis. Molecular Dynamics (MD) simulations are essential to assess the stability of this pose over time in a fully solvated, dynamic environment that mimics physiological conditions[3][15]. An unstable pose will quickly dissociate or drift in an MD simulation, invalidating the docking result.
Causality Behind the Choice: Why Explicit Solvent and Membrane?
For membrane proteins like GPCRs, simulating the explicit lipid bilayer and surrounding water is critical. This environment imposes conformational constraints on the receptor and correctly models the desolvation penalties and water-mediated interactions that are crucial for accurate binding thermodynamics[16][17][18]. Implicit solvent models are faster but cannot capture the specific, structural role of individual water molecules, which can form key bridges between the ligand and receptor[19].
Protocol 3: MD Simulation of the Ligand-Receptor Complex
-
System Setup:
-
Embed the best-scoring docked complex into a pre-equilibrated lipid bilayer (e.g., POPC).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system's charge.
-
-
Simulation Execution:
-
Minimization: Perform energy minimization to remove steric clashes in the initial system.
-
Equilibration: Gradually heat the system to 310 K (body temperature) and equilibrate under constant pressure and temperature (NPT ensemble) for several nanoseconds. This allows the lipids and water to relax around the protein-ligand complex.
-
Production Run: Run the production simulation for a duration sufficient to observe stable behavior (typically 100-500 nanoseconds for GPCRs)[20].
-
-
Self-Validation System (Trajectory Analysis):
-
RMSD (Root-Mean-Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable complex is indicated by the RMSD values reaching a plateau.
-
RMSF (Root-Mean-Square Fluctuation): Plot the RMSF per residue to identify flexible regions (like loops) versus stable regions (like the transmembrane helices).
-
Interaction Persistence: Monitor the key interactions identified in docking (e.g., the distance of the Asp3.32-piperazine salt bridge) throughout the simulation. The persistence of these interactions is a strong indicator of a stable and relevant binding mode.
-
PART IV: Binding Free Energy Calculation: Quantifying Affinity
While docking scores provide a qualitative ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) offer a more accurate, quantitative estimate of the binding free energy (ΔG_bind)[21][22].
Causality Behind the Choice: Why MM/GBSA?
MM/GBSA represents a pragmatic compromise between the speed of docking scores and the high computational cost of more rigorous alchemical free energy methods[23]. It calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models, using snapshots from the stable portion of an MD trajectory[22][24]. This approach accounts for ensemble averaging and solvation effects more accurately than docking.
Protocol 4: MM/GBSA Calculation
-
Snapshot Extraction: Select 100-500 snapshots from the equilibrated, stable part of the MD production trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy for the complex, the receptor, and the ligand individually. The total free energy is composed of:
-
ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).
-
ΔG_solv: Solvation free energy, split into polar (calculated with the GB model) and nonpolar (calculated from the solvent-accessible surface area) components.
-
-
Binding Free Energy: Calculate the final ΔG_bind by subtracting the energies of the free receptor and ligand from the energy of the complex. ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Self-Validation System:
-
Convergence: Ensure the calculated ΔG_bind has converged by plotting the running average over the selected snapshots.
-
Correlation: For a series of known ligands, the calculated relative binding free energies should correlate well with experimental binding affinities (e.g., pKi or pIC50). While absolute values can be challenging to predict accurately, the ranking of compounds is often reliable[21].
-
Energy Decomposition: Decompose the total binding energy into contributions from individual residues. This powerful analysis highlights which residues are critical for binding and can guide further ligand optimization.
-
Data Presentation: Summarizing Energetic Contributions
| Interacting Residue | Interaction Type | van der Waals (kcal/mol) | Electrostatic (kcal/mol) | Total Contribution (kcal/mol) |
| Asp3.32 | Ionic Bond | -1.2 | -8.5 | -9.7 |
| Phe6.52 | Pi-Stacking | -4.8 | -0.5 | -5.3 |
| Ser5.42 | H-Bond | -1.5 | -2.1 | -3.6 |
| Tyr7.43 | H-Bond | -0.9 | -1.8 | -2.7 |
Table 1: Example of a per-residue energy decomposition table from an MM/GBSA analysis, highlighting key residues driving the binding of 1-([1,1'-Biphenyl]-2-yl)piperazine.
PART V: Advanced Modeling: Quantitative Structure-Activity Relationships (QSAR)
For a series of 1-([1,1'-Biphenyl]-2-yl)piperazine analogs, QSAR modeling can build a mathematical relationship between the physicochemical properties of the molecules and their biological activity[25][26][27].
Causality Behind the Choice: Why Integrate with 3D Models?
A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) leverages the 3D aligned structures of the ligands, presumably in their bioactive conformation derived from the docking and MD studies. This provides a more intuitive and structurally relevant model than 2D-QSAR, as it can directly map favorable and unfavorable steric and electrostatic regions onto the molecular structure, providing clear guidance for chemical modification[25][28].
Conclusion
The in silico modeling of 1-([1,1'-Biphenyl]-2-yl)piperazine receptor binding is a multi-faceted process that, when executed with scientific rigor, yields profound insights into the molecular determinants of ligand recognition. By integrating homology modeling, validated molecular docking, dynamic MD simulations, and quantitative binding free energy calculations, researchers can build a high-confidence model of the ligand-receptor complex. This self-validating workflow not only explains existing structure-activity relationships but also provides a predictive foundation for the rational design of next-generation therapeutics with enhanced potency and selectivity.
References
- The Role of Water Molecules in Comput
- Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PubMed Central.
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.
- Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models?.
- The role of water in ligand binding. Current Opinion in Structural Biology.
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
- The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PubMed Central.
- Uncovering Water Effects in Protein–Ligand Recognition: Importance in the Second Hydration Shell and Binding Kinetics. PubMed Central.
- Effect of Water Networks On Ligand Binding: Computational Predictions vs Experiments.
- Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry.
- Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. Open Pharmaceutical Sciences Journal.
- End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
- Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry.
- Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations.
- Prediction of Ordered Water Molecules in Protein Binding Sites from Molecular Dynamics Simulations: The Impact of Ligand Binding on Hydr
- How to validate the molecular docking results ?.
- Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds With Defined Geometry. PubMed.
- In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges.
- Assessing the performance of MM/PBSA and MM/GBSA methods. 7.
- Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. MDPI.
- End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applic
- QSAR on aryl-piperazine derivatives with activity on malaria.
- G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery. PubMed Central.
- How can I validate docking result without a co-crystallized ligand?.
- Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media.
- Molecular Docking Results Analysis and Accuracy Improvement.
- 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. PubMed.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Human Serotonin 5-HT2C G Protein-Coupled Receptor Homology Model from the β2 Adrenoceptor Structure: Ligand Docking and Mutagenesis Studies. PubMed Central.
- The Ramachandran plot of the final homology model of serotonin 5-HT7....
- In silico Identification and Characterization of Protein-Ligand Binding Sites. Springer.
- In silico analysis of the binding of agonists and blockers to the β2-adrenergic receptor. PubMed Central.
- Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human P
- Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo. PubMed.
- 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride. Vulcanchem.
- 1-(2-Diphenyl)piperazine. Wikipedia.
Sources
- 1. 1-(2-Diphenyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 3. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]
- 5. Human Serotonin 5-HT2C G Protein-Coupled Receptor Homology Model from the β2 Adrenoceptor Structure: Ligand Docking and Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Homology modeling of the serotonin 5-HT1A receptor using automated docking of bioactive compounds with defined geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound () for sale [vulcanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of water molecules in computational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. real.mtak.hu [real.mtak.hu]
- 18. Uncovering Water Effects in Protein–Ligand Recognition: Importance in the Second Hydration Shell and Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. peng-lab.org [peng-lab.org]
- 25. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations [mdpi.com]
- 27. Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors [openpharmaceuticalsciencesjournal.com]
- 28. 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Dactolisib (BEZ235): A Technical Guide to a Dual PI3K/mTOR Inhibitor in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3][4] Dactolisib, also known as BEZ235 or NVP-BEZ235, is a potent, orally bioavailable imidazoquinoline derivative that acts as a dual inhibitor of both PI3K and mTOR kinases.[5][6] This dual-targeting approach is designed to overcome the limitations of single-agent inhibitors, such as the feedback activation of PI3K signaling often observed with mTORC1 inhibitors like rapamycin.[7]
This technical guide provides an in-depth overview of the research applications of Dactolisib (CAS Number: 915019-65-7), offering insights into its mechanism of action, experimental protocols for its use, and a summary of its preclinical and clinical findings.
Mechanism of Action: A Multi-pronged Attack on Cancer Signaling
Dactolisib is an ATP-competitive inhibitor that targets the kinase domains of both PI3K and mTOR.[4][8][9] By binding to the ATP-binding cleft of these enzymes, it effectively blocks their catalytic activity.[4][9] This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR pathway, resulting in multifaceted antitumor effects.
Signaling Pathway and Dactolisib's Points of Intervention
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the key points of inhibition by Dactolisib.
Figure 1: Dactolisib's inhibition of the PI3K/Akt/mTOR pathway.
Key Molecular Effects:
-
Inhibition of PI3K: Dactolisib is a pan-class I PI3K inhibitor with high potency against p110α, p110γ, and p110δ isoforms and slightly lower activity against the p110β isoform.[10]
-
Inhibition of mTOR: The compound effectively inhibits both mTORC1 and mTORC2 complexes.[10] This leads to the dephosphorylation of downstream effectors like p70S6K and 4E-BP1, which are crucial for protein synthesis and cell growth.[11]
-
Induction of Cell Cycle Arrest: A common outcome of Dactolisib treatment in cancer cells is a G1 phase cell cycle arrest.[11][12]
-
Induction of Apoptosis and Autophagy: Dactolisib has been shown to induce apoptosis in various cancer cell lines.[2][13] It can also trigger autophagy, a cellular self-degradation process that can either promote cell survival or lead to cell death depending on the cellular context.[11]
-
Inhibition of DNA Damage Response: Interestingly, research has revealed that Dactolisib also potently inhibits ATM and DNA-PKcs, two major kinases involved in the DNA double-strand break response.[3][7] This suggests a potential role for Dactolisib as a radiosensitizer.[3][7]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Dactolisib against various kinases, demonstrating its potent and dual-targeting nature.
| Target | IC50 (nM) | Source |
| p110α | 4 | [10] |
| p110γ | 5 | [10] |
| p110δ | 7 | [10] |
| p110β | 75 | [10] |
| mTOR | 20.7 | [10] |
Experimental Protocols: A Guide for In Vitro and In Vivo Studies
The following protocols are based on methodologies reported in the scientific literature and serve as a starting point for researchers. Optimization may be required for specific cell lines or experimental models.
In Vitro Cell-Based Assays
1. Cell Viability and Proliferation Assay (e.g., MTS or CCK-8)
-
Objective: To determine the cytotoxic and anti-proliferative effects of Dactolisib.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of Dactolisib in a suitable solvent, such as DMSO.[1]
-
Treat cells with a serial dilution of Dactolisib (e.g., 6.25 nM to 800 nM) for a specified duration (e.g., 24, 48, or 72 hours).[1][14]
-
Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis for Pathway Inhibition
-
Objective: To confirm the inhibition of the PI3K/Akt/mTOR pathway by assessing the phosphorylation status of key downstream targets.
-
Methodology:
-
Treat cells with Dactolisib at a specific concentration (e.g., 100 nM) for a defined period (e.g., 1-24 hours).[7][10]
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of Akt (Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1.[10]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of Dactolisib on cell cycle progression.
-
Methodology:
-
Treat cells with Dactolisib for 24 hours.[12]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
In Vivo Xenograft Studies
1. Tumor Growth Inhibition in a Mouse Model
-
Objective: To evaluate the in vivo antitumor efficacy of Dactolisib.
-
Methodology:
-
Inject cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer Dactolisib orally at a specific dose (e.g., 20-45 mg/kg) daily.[11][12] The vehicle control may consist of a solution like 2% DMSO, 30% PEG 300, 5% Tween 80, and ddH2O.[15]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Research Applications and Clinical Landscape
Dactolisib has been extensively investigated in a variety of cancer types, demonstrating its broad therapeutic potential.
Preclinical Research Highlights:
-
Glioblastoma: Dactolisib has shown efficacy in glioblastoma cell lines and in vivo models, inducing cell cycle arrest, autophagy, and anti-angiogenic effects.[11] It also enhances the therapeutic effect of standard-of-care treatments like temozolomide and radiotherapy.[16]
-
Breast Cancer: The compound is effective in breast cancer cell lines, particularly those with PI3K pathway mutations.[8] It also acts as a radiosensitizer in breast cancer cells under both normoxic and hypoxic conditions.[14]
-
Gastric Cancer: In vitro and in vivo studies have demonstrated that Dactolisib impairs gastric cancer growth.[12] It can also enhance the antitumor response of other chemotherapeutic agents like nab-paclitaxel.[13]
-
Leukemia: Dactolisib has been shown to decrease the proliferation of doxorubicin-resistant leukemia cells, suggesting its potential to overcome chemoresistance.[1][2]
-
Renal Cell Carcinoma: Studies have shown that dual inhibition of PI3K/mTOR with Dactolisib is more effective at inducing growth arrest in renal cell carcinoma models than mTOR inhibition alone.[17]
Clinical Trial Insights:
Dactolisib was one of the first PI3K inhibitors to enter clinical trials.[5] It has been evaluated in Phase I and II trials for various advanced solid tumors and hematologic malignancies, both as a single agent and in combination with other therapies.[7][18] While some studies have shown clinical activity, with some patients achieving stable disease, the overall efficacy has been modest in some settings.[18][19] Toxicity has been a concern in some trials, with adverse events such as fatigue, diarrhea, nausea, and mucositis being commonly reported.[18][20] The oral bioavailability of Dactolisib has also been found to be low and variable, which may impact its clinical utility.[5][20]
Future Directions and Conclusion
Dactolisib (BEZ235) remains a valuable research tool for elucidating the role of the PI3K/Akt/mTOR pathway in cancer and other diseases. Its dual inhibitory mechanism provides a powerful approach to dissecting complex signaling networks. While its clinical development has faced challenges related to toxicity and bioavailability, the knowledge gained from studies with Dactolisib continues to inform the development of next-generation PI3K and mTOR inhibitors with improved therapeutic indices. For researchers, Dactolisib offers a well-characterized and potent agent to probe the intricacies of cellular signaling and to explore novel therapeutic combinations.
References
- The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses. PubMed Central. [Link]
- BEZ235: When Promising Science Meets Clinical Reality. PubMed Central. [Link]
- Dactolisib. Wikipedia. [Link]
- The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses. PubMed. [Link]
- The Dual PI3K/mTOR Inhibitor BEZ235 Is Effective in Lung Cancer Cell Lines. International Institute of Anticancer Research. [Link]
- NVP-BEZ235, a Dual PI3K/mTOR Inhibitor, Prevents PI3K Signaling and Inhibits the Growth of Cancer Cells with Activating PI3K Mut
- Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells.
- The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma. PubMed Central. [Link]
- Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells. PubMed Central. [Link]
- Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors. National Institutes of Health (NIH). [Link]
- NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas. PubMed Central. [Link]
- A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. PubMed. [Link]
- Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. PubMed. [Link]
- NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR P
- Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell. PubMed Central. [Link]
- BEZ235 impairs gastric cancer growth by inhibition of PI3K/mTOR in vitro and in vivo. PubMed Central. [Link]
- The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer. PubMed Central. [Link]
- First-in-human phase I study of the oral PI3K inhibitor BEZ235 in patients (pts) with advanced solid tumors.
- The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. National Institutes of Health (NIH). [Link]
- BEZ235 impairs gastric cancer cell growth in vitro and results in G1...
- BEZ235-Mediated PI3K/mTOR dual inhibition improves ovarian follicle survival in a preclinical model. National Institutes of Health (NIH). [Link]
- Definition of dactolisib.
- Dactolisib (BEZ235)
- A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. springermedizin.de. [Link]
- A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. PubMed Central. [Link]
- Novel PI3K and mTOR Inhibitor NVP-BEZ235 Radiosensitizes Breast Cancer Cell Lines under Normoxic and Hypoxic Conditions. PubMed Central. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dactolisib - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 7. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BEZ235 impairs gastric cancer growth by inhibition of PI3K/mTOR in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel PI3K and mTOR Inhibitor NVP-BEZ235 Radiosensitizes Breast Cancer Cell Lines under Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 16. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BEZ235: When Promising Science Meets Clinical Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Arylpiperazine Scaffold: A Cornerstone of Modern Neuroscience Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The arylpiperazine moiety stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and profound impact on the development of drugs targeting the central nervous system (CNS).[1][2] This guide provides a comprehensive overview of the discovery, history, and multifaceted role of arylpiperazine compounds in neuroscience, offering insights for researchers, scientists, and drug development professionals.
A Journey Through Time: The Historical Trajectory of Arylpiperazines
The story of arylpiperazines in neuroscience is one of serendipity, rational design, and a deepening understanding of neurochemical pathways. While piperazine itself was initially recognized for its anthelmintic properties in the early 20th century, its derivatives would later revolutionize the treatment of psychiatric disorders.[3][4] The journey began with the observation that modifications to the piperazine ring could dramatically alter a compound's pharmacological profile.
Early explorations in the mid-20th century led to the synthesis of numerous arylpiperazine derivatives, initially investigated for antihistaminic and antihypertensive activities.[5][6] However, their true potential in neuroscience began to emerge with the discovery of their affinity for aminergic G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1][7] This discovery paved the way for the development of a new generation of psychotropic drugs.
A pivotal moment in this history was the development of the first-generation antipsychotics and antidepressants. While effective, these early drugs were often plagued by significant side effects. The quest for safer and more effective treatments led researchers to the arylpiperazine scaffold. The modular nature of this chemical structure, consisting of an aryl group, a piperazine ring, and a variable side chain, allowed for systematic modifications to fine-tune receptor affinity and functional activity.[1][7] This led to the creation of compounds with more targeted actions and improved side-effect profiles.
The Intricate Pharmacology of Arylpiperazines: A Symphony of Receptor Interactions
The therapeutic efficacy of arylpiperazine derivatives stems from their complex interactions with a variety of neurotransmitter receptors, primarily within the serotonergic and dopaminergic systems.[1][8] Their ability to act as agonists, partial agonists, or antagonists at different receptor subtypes underpins their diverse clinical applications.
The Serotonin System: A Key Target
Arylpiperazines exhibit a notable affinity for several serotonin (5-HT) receptor subtypes.[9] The interaction with 5-HT1A and 5-HT2A receptors is particularly crucial to their therapeutic effects.[10]
-
5-HT1A Receptor Partial Agonism: Many anxiolytic and antidepressant arylpiperazines, such as buspirone, act as partial agonists at the 5-HT1A receptor. This action is thought to contribute to their therapeutic effects by modulating serotonergic neurotransmission.
-
5-HT2A Receptor Antagonism: Antagonism at the 5-HT2A receptor is a hallmark of many atypical antipsychotics.[11] This action is believed to be responsible for their efficacy against the negative symptoms of schizophrenia and their lower propensity to cause extrapyramidal side effects compared to older antipsychotics.[11]
The binding of arylpiperazines to the 5-HT1A receptor involves key interactions, including an ionic bond between the protonated nitrogen of the piperazine ring and an aspartate residue (Asp3.32) in the receptor, as well as a CH–π interaction between the aryl ring and a phenylalanine residue (Phe6.52).[5][6]
The Dopamine System: Modulating a Critical Pathway
Arylpiperazines also significantly interact with dopamine receptors, particularly the D2 subtype.[12] Their activity at these receptors is a critical determinant of their antipsychotic properties. Atypical antipsychotics like aripiprazole are notable for their partial agonism at D2 receptors. This "dopamine stabilization" is thought to underlie their ability to reduce dopaminergic hyperactivity in some brain regions while enhancing it in others, leading to a broad spectrum of therapeutic effects with a favorable side-effect profile.[1]
Receptor Binding Profiles of Key Arylpiperazine Drugs
The following table summarizes the receptor binding affinities (Ki values in nM) of several prominent arylpiperazine drugs, illustrating their diverse pharmacological profiles.
| Drug | 5-HT1A | 5-HT2A | 5-HT7 | D2 | D3 |
| Aripiprazole | 4.4 | 3.4 | 39 | 0.34 | 0.8 |
| Buspirone | 14 | 56 | - | 420 | - |
| Ziprasidone | 3.4 | 0.4 | - | 4.8 | - |
| Lurasidone | 6.8 | 0.5 | - | 1.7 | - |
| Flibanserin | 1.0 | 1.1 | - | - | - |
Data compiled from various sources. Ki values represent the concentration of the drug required to occupy 50% of the receptors and are indicative of binding affinity (lower values indicate higher affinity).
The Art of Synthesis: Crafting Novel Arylpiperazine Derivatives
The synthesis of arylpiperazine derivatives is a cornerstone of medicinal chemistry research aimed at discovering new CNS agents.[13] A common and versatile method involves the nucleophilic substitution reaction between an appropriate arylpiperazine and a suitable alkylating or acylating agent.[8][14]
General Synthetic Workflow
A typical synthetic route to long-chain arylpiperazines involves the reaction of a substituted arylpiperazine with a chloroalkyl derivative.[8] This modular approach allows for the introduction of diverse functional groups at both ends of the molecule, facilitating the exploration of structure-activity relationships (SAR).
Caption: A generalized workflow for the synthesis of arylpiperazine derivatives.
Key Experimental Protocol: Synthesis of a Generic Long-Chain Arylpiperazine
The following protocol outlines a representative procedure for the synthesis of a long-chain arylpiperazine derivative.
Materials:
-
Substituted arylpiperazine (1.0 eq)
-
Appropriate chloroalkyl derivative (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Stirring bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing a magnetic stirring bar, add the substituted arylpiperazine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the chloroalkyl derivative to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final arylpiperazine derivative.
-
Characterize the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Clinical Frontiers: The Therapeutic Landscape of Arylpiperazines
The versatility of the arylpiperazine scaffold has led to a wide range of clinical applications in neuroscience.[15]
-
Antipsychotics: Atypical antipsychotics such as aripiprazole, brexpiprazole, and cariprazine are widely used in the treatment of schizophrenia and bipolar disorder.[7][16] Their unique mechanism of action, often involving partial agonism at D2 receptors and potent 5-HT2A antagonism, contributes to their efficacy and improved tolerability.
-
Antidepressants and Anxiolytics: Drugs like buspirone and vilazodone are effective in treating generalized anxiety disorder and major depressive disorder.[17] Their primary mechanism involves modulation of the serotonergic system, particularly through actions at 5-HT1A receptors.
-
Other Neurological and Psychiatric Conditions: The therapeutic potential of arylpiperazines extends beyond these primary indications. Research is ongoing to explore their utility in treating other conditions, including Parkinson's disease, sleep disorders, and even neurodegenerative diseases like prion disease.[18][19][20]
Future Directions: The Evolving Legacy of Arylpiperazines
The story of arylpiperazine compounds in neuroscience is far from over. The continuous exploration of their structure-activity relationships, coupled with advances in computational chemistry and a deeper understanding of neurobiology, promises the development of even more selective and effective drugs.[14][21] Researchers are actively investigating novel arylpiperazine derivatives with tailored pharmacological profiles to address unmet needs in the treatment of a wide spectrum of neurological and psychiatric disorders. The "privileged" status of the arylpiperazine scaffold is secure, ensuring its continued prominence in the future of CNS drug discovery.
References
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central.
- Synthesis of aryl Piperazines: Significance and symbolism. Wisdom Library.
- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
- Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters.
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
- New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. PubMed.
- Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. PubMed.
- Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PubMed Central.
- Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry.
- Structure-activity relationships for the binding of arylpiperazines and arylbiguanides
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed.
- Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
- Representative arylpiperazine derivatives.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central.
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed.
- Piperazine. Wikipedia.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Piperazines – Knowledge and References. Taylor & Francis.
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of aryl Piperazines: Significance and symbolism [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profiling of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and in vivo performance of a potential therapeutic agent. This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride, a molecule featuring a lipophilic biphenyl moiety and an ionizable piperazine ring.[1] We delve into the theoretical underpinnings of pH-dependent solubility for weakly basic compounds, outline rigorous experimental protocols for both kinetic and thermodynamic solubility determination, and detail the necessary analytical procedures for accurate quantification. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating system for generating robust and reliable solubility data essential for formulation design, pharmacokinetic modeling, and regulatory submissions.
Part 1: Introduction & Physicochemical Foundation
This compound is a chemical entity with a molecular weight of 274.79 g/mol .[1] Its structure, combining a non-polar biphenyl group with a basic piperazine ring, suggests a classic pH-dependent solubility profile characteristic of many weakly basic drugs.[2][3][4] The hydrochloride salt form is employed to enhance aqueous solubility.[1] Understanding the precise solubility behavior across the physiological pH range is paramount for predicting its absorption from the gastrointestinal (GI) tract and guiding formulation strategies.
A drug substance is classified as "highly soluble" by regulatory bodies like the FDA when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[5][6] This classification, part of the Biopharmaceutics Classification System (BCS), is critical for determining the path for bioequivalence studies and potential biowaivers.[5][7] Therefore, a thorough experimental determination of its solubility profile is not merely a research exercise but a crucial step in its pharmaceutical development.
Key Physicochemical Properties:
Before embarking on solubility studies, it is essential to understand the compound's fundamental properties that govern its behavior in solution.
| Property | Value / Characteristic | Significance in Solubility |
| Molecular Formula | C₁₆H₁₉ClN₂ | Defines the molecular weight and elemental composition.[1] |
| Molecular Weight | 274.79 g/mol | Used for all molarity and concentration calculations.[1] |
| Appearance | White to off-white solid | Physical state for weighing and handling.[1] |
| pKa (Piperazine Ring) | Estimated ~8-9 | The piperazine ring is basic and will be protonated at low pH, increasing aqueous solubility. The pKa value is the pH at which 50% of the molecules are ionized. |
| logP | ~3.2 | This value indicates high lipophilicity, suggesting low intrinsic solubility of the free base form.[1] |
| Salt Form | Hydrochloride | The salt form significantly increases aqueous solubility compared to the free base, especially at lower pH.[1] |
Part 2: The Theoretical Framework of Solubility for a Weak Base
The solubility of this compound is governed by the ionization state of its piperazine moiety, which is a weak base. Its solubility profile can be accurately predicted and understood using the Henderson-Hasselbalch equation.[8][9][10]
For a weak base (B) and its conjugate acid (BH⁺), the equilibrium is:
B + H₂O ⇌ BH⁺ + OH⁻
The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, more soluble form (BH⁺). The pH-solubility profile for a weakly basic drug typically shows high solubility at low pH (below its pKa) and a sharp decrease as the pH increases above the pKa.[2][3]
The Henderson-Hasselbalch equation, adapted for a weak base, relates pH, pKa, and the ratio of the ionized to unionized species:[8][11][12]
pH = pKa + log ( [Base] / [Conjugate Acid] )
This relationship dictates that at pH values significantly below the pKa, the compound will exist predominantly in its protonated (conjugate acid), more soluble form. Conversely, at pH values above the pKa, the un-ionized, less soluble free base will predominate.
Caption: pH-dependent equilibrium of 1-([1,1'-Biphenyl]-2-yl)piperazine.
Part 3: Experimental Design & Protocols
A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer. It is a high-throughput method used in early discovery to flag potential issues.[13][14][15] Precipitation is assessed after a short incubation (e.g., 2 hours).[16][17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility. It is determined by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24-48 hours) until the concentration in the solution is constant.[16][18][19][20] This is the gold-standard method required for BCS classification.[21][22]
Workflow for Solubility Determination
Caption: Overall workflow for solubility profiling.
Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol is aligned with FDA and ICH guidelines for BCS classification.[6][18][21]
1. Materials & Reagents:
-
This compound (solid powder)
-
Standard USP buffer solutions (pH 1.2, 4.5, 6.8) and potentially others to fully define the profile.[7]
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter and analytical balance
-
Orbital shaker with temperature control (set to 37 ± 1°C)[7]
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV detector
2. Procedure:
-
Add an excess amount of the solid compound to a series of glass vials. An amount sufficient to ensure undissolved solid remains at equilibrium is crucial.[18]
-
Add a precise volume (e.g., 2 mL) of each buffer solution to the respective vials.
-
Securely cap the vials and place them in an orbital shaker set to 37°C and a consistent agitation speed (e.g., 100 rpm).[22]
-
Equilibrate the samples for at least 24 hours. A 48-hour time point can be included to confirm equilibrium has been reached.[22]
-
After incubation, visually confirm the presence of excess solid in each vial.
-
Measure the final pH of the slurry to ensure the buffer capacity was maintained.[18]
-
Separate the solid from the liquid phase by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a chemically compatible 0.22 µm syringe filter. Adsorption to the filter should be assessed.
-
Carefully collect the clear supernatant (saturated solution).
-
Dilute the supernatant with an appropriate mobile phase to fall within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Part 4).
Protocol 2: Biorelevant Media Solubility (FaSSIF & FeSSIF)
To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids in fasted (FaSSIF) and fed (FeSSIF) states.[23][24]
1. Media Preparation:
-
FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5): Prepare blank FaSSIF buffer containing sodium hydroxide, sodium dihydrogen phosphate, and sodium chloride, adjusting the pH to 6.5.[23][24] Add sodium taurocholate and lecithin to this buffer.[25] Commercially available powders that simplify this process are also an option.[26][27]
-
FeSSIF (Fed State Simulated Intestinal Fluid, pH 5.0): Prepare blank FeSSIF buffer containing sodium hydroxide, glacial acetic acid, and sodium chloride, adjusting the pH to 5.0.[24] Add higher concentrations of sodium taurocholate and lecithin to simulate the fed state.[25]
2. Procedure:
-
Follow the same shake-flask protocol as described in Protocol 1, substituting the standard buffers with the prepared FaSSIF and FeSSIF media.
Part 4: Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for accurately quantifying the concentration of dissolved analytes in solubility studies.[20][28]
1. Method Development Considerations:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer) is typical.
-
Detection: The biphenyl group should provide a strong UV chromophore. Determine the wavelength of maximum absorbance (λ_max) by running a UV scan of a standard solution.
-
Validation: The method must be validated for linearity, accuracy, and precision.
2. Protocol: Sample HPLC-UV Method
-
Instrumentation: HPLC system with a PDA or UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for λ_max (e.g., ~254 nm).
-
Calibration: Prepare a series of calibration standards of known concentrations (e.g., from 1 µg/mL to 200 µg/mL) by dissolving the compound in the mobile phase. Generate a calibration curve by plotting peak area against concentration.
Part 5: Data Analysis and Reporting
The results from the solubility experiments should be meticulously analyzed and presented clearly.
1. Calculation: Use the linear regression equation from the HPLC calibration curve (y = mx + c) to calculate the concentration of the diluted supernatant samples. Remember to account for the dilution factor to determine the final solubility value.
Solubility (µg/mL) = (Calculated Concentration from HPLC) x (Dilution Factor)
2. Data Presentation: Summarize the quantitative results in a clear, tabular format.
Table 1: Equilibrium Solubility of this compound at 37°C
| Medium | pH (Initial) | pH (Final) | Solubility (µg/mL) | Solubility (mg/mL) | Molar Solubility (M) |
| USP Buffer | 1.2 | ||||
| USP Buffer | 4.5 | ||||
| USP Buffer | 6.8 | ||||
| FaSSIF | 6.5 | ||||
| FeSSIF | 5.0 |
3. Interpretation and BCS Classification: Plot the solubility (mg/mL) against the final measured pH to visualize the pH-solubility profile. To assess the BCS solubility class, calculate the dose/solubility volume.[5][7]
Volume (mL) = Highest Dose Strength (mg) / Lowest Measured Solubility (mg/mL)
If this volume is ≤ 250 mL, the compound is classified as highly soluble .[5][7] Otherwise, it is considered poorly soluble. This classification is critical and must be supported by the robust, equilibrium data generated through the shake-flask method.[29][30]
Conclusion
This technical guide provides a rigorous, scientifically-grounded framework for determining the aqueous solubility of this compound. By integrating theoretical principles with detailed, self-validating experimental and analytical protocols, researchers can generate the high-quality, reliable data necessary to advance drug development. The methodologies described herein are aligned with global regulatory expectations and ensure that the solubility profile is characterized with the precision required for formulation design, pharmacokinetic prediction, and successful regulatory filing.
References
- This compound - Vulcanchem.
- Kinetic Solubility Assays Protocol - AxisPharm.
- Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson - Study.com.
- A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride - Dissolution Technologies.
- Henderson–Hasselbalch equ
- Dissolution Media Simulating Fasted and Fed St
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
- FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media.
- In vitro solubility assays in drug discovery - PubMed.
- Henderson Hasselbalch Equ
- Biopharmaceutics Classific
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- Analytical chemistry: Henderson-Hasselbalch equation for bases deriv
- Aqueous Solubility Assay - Enamine.
- FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original) - Interchim.
- Bio-relevant Dissolution Media Development.
- Biopharmaceutics Classification System: A Regulatory Approach - Dissolution Technologies.
- Henderson Hasselbalch Equation- Estim
- Schematic representation of the pH-solubility profile of a basic drug.
- BCS Methodology: Solubility, Permeability & Dissolution - FDA.
- pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC - NIH.
- ICH Q6A Guidelines to Ensure Patient Safety - Pharmaceutical Networking.
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
- M9 Biopharmaceutics Classific
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO.
- ICH Q6A Guideline | PDF | Solubility | Bioavailability - Scribd.
- In-vitro Thermodynamic Solubility - Protocols.io.
- ich harmonised tripartite guideline specifications: test procedures and acceptance criteria.
- Thermodynamic Solubility Assay - Evotec.
Sources
- 1. This compound () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. fda.gov [fda.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. study.com [study.com]
- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 10. rcemlearning.co.uk [rcemlearning.co.uk]
- 11. youtube.com [youtube.com]
- 12. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. In-vitro Thermodynamic Solubility [protocols.io]
- 20. evotec.com [evotec.com]
- 21. fda.gov [fda.gov]
- 22. scielo.br [scielo.br]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. walshmedicalmedia.com [walshmedicalmedia.com]
- 26. biorelevant.com [biorelevant.com]
- 27. interchim.fr [interchim.fr]
- 28. benchchem.com [benchchem.com]
- 29. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 30. scribd.com [scribd.com]
Unlocking Therapeutic Potential: A Technical Guide to 1-([1,1'-Biphenyl]-2-yl)piperazine and its Analogs
This technical guide provides an in-depth exploration of the therapeutic potential of 1-([1,1'-Biphenyl]-2-yl)piperazine, a versatile chemical scaffold with significant implications for drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular targets, mechanisms of action, and the critical experimental workflows necessary to evaluate and advance compounds based on this privileged structure.
Introduction: The Promise of the Biphenyl-Piperazine Moiety
The 1-([1,1'-Biphenyl]-2-yl)piperazine core represents a significant area of interest in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] Its structural rigidity, conferred by the biphenyl group, combined with the versatile piperazine ring, allows for precise three-dimensional orientation of pharmacophoric features, making it an ideal starting point for the rational design of targeted therapeutics.[2] This guide will focus on the most prominent and promising therapeutic targets identified for this scaffold: the serotonin 5-HT7 and 5-HT1A receptors, and the muscarinic acetylcholine M3 receptor.
Primary Therapeutic Targets and Mechanistic Insights
Extensive research has demonstrated that derivatives of 1-([1,1'-Biphenyl]-2-yl)piperazine exhibit high affinity and selectivity for key G-protein coupled receptors (GPCRs) implicated in a range of neurological and physiological disorders.
Serotonin 5-HT7 Receptor: A Gateway to Treating Neurological Disorders
The serotonin 5-HT7 receptor is a primary target for 1-([1,1'-Biphenyl]-2-yl)piperazine and its analogs.[3] This receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This signaling cascade is involved in the regulation of mood, circadian rhythms, and cognitive function, making the 5-HT7 receptor a compelling target for the treatment of depression and anxiety.[5]
Derivatives of the 1-([1,1'-Biphenyl]-2-yl)piperazine scaffold have been shown to act as potent 5-HT7 receptor antagonists.[6] For instance, 1-[2-(4-Methoxyphenyl)phenyl]piperazine, a close analog, demonstrates a high binding affinity (Ki) of 2.6 nM for the 5-HT7 receptor.[6] The parent compound, 1-(biphenyl-2-yl)piperazine, itself shows a high affinity for the human cloned 5-HT7 receptor with a Ki of 1.4 nM.[7]
Signaling Pathway of the 5-HT7 Receptor
Caption: Canonical Gq-coupled signaling cascade of the M3 muscarinic receptor.
Quantitative Data Summary
The following table summarizes the reported binding affinities of 1-([1,1'-Biphenyl]-2-yl)piperazine and a key analog for the primary therapeutic targets.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| 1-([1,1'-Biphenyl]-2-yl)piperazine | Human 5-HT7 | 1.4 nM | [7] |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | Human 5-HT7 | 2.6 nM | [6] |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | Human 5-HT1A | 476 nM | [6] |
Experimental Protocols for Target Validation and Compound Characterization
A rigorous and standardized experimental approach is paramount for the successful development of therapeutics based on the 1-([1,1'-Biphenyl]-2-yl)piperazine scaffold.
In Vitro Assays
This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the 5-HT7 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor.
-
[³H]-SB-269970 (selective 5-HT7 antagonist radioligand). [8]* Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. [9]* Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4. [9]* Non-specific binding control: 10 µM 5-HT. [10]* 96-well filter plates (GF/C filters, pre-soaked in 0.3% polyethyleneimine). [9]* Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT7 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. [9]2. Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or test compound at various concentrations.
-
50 µL of [³H]-SB-269970 at a final concentration of ~1 nM. [8] * 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation. [9]4. Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold. Wash the filters four times with ice-cold wash buffer. [9]5. Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter. [9]6. Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11]
Experimental Workflow for Radioligand Binding Assay
Caption: A streamlined workflow for determining binding affinity at the 5-HT7 receptor.
This protocol describes a cell-based assay to determine the functional activity (agonist or antagonist) of test compounds at the 5-HT7 receptor by measuring changes in intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT7 receptor. [12]* HTRF cAMP assay kit. [13]* Stimulation buffer.
-
Test compounds and a known 5-HT7 agonist (e.g., 5-carboxamidotryptamine). [12]* 384-well white opaque plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the 5-HT7 expressing cells into a 384-well plate and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add test compounds at various concentrations to the cells.
-
Antagonist Mode: Pre-incubate the cells with test compounds at various concentrations, then add a known 5-HT7 agonist at its EC80 concentration.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes. [12]4. Lysis and Detection: Add the HTRF lysis buffer and detection reagents (d2-labeled cAMP and anti-cAMP cryptate) to each well.
-
Incubation: Incubate for 1 hour at room temperature. [13]6. HTRF Reading: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
In Vivo Behavioral Assays
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open arms of the maze. [14][15] Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor. [16] Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the test. [15]2. Dosing: Administer the test compound or vehicle to the mice at a predetermined time before the test.
-
Test: Place the mouse in the center of the maze, facing a closed arm, and allow it to explore for 5 minutes. [14]4. Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
The FST is a common behavioral test to screen for antidepressant efficacy. Antidepressant compounds reduce the immobility time of mice in an inescapable cylinder of water. [17] Apparatus:
-
A transparent cylindrical container filled with water (23-25°C). [18] Procedure:
-
Habituation: Acclimate the mice to the testing room.
-
Dosing: Administer the test compound or vehicle.
-
Test: Gently place the mouse in the cylinder of water for a 6-minute session. [19]4. Data Collection: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions to keep the head above water. [18]5. Data Analysis: A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
In Vitro ADME and Pharmacokinetic Profile
While comprehensive in vivo pharmacokinetic data for 1-([1,1'-Biphenyl]-2-yl)piperazine is not readily available in the public domain, general characteristics of piperazine-containing compounds can be considered. These compounds often exhibit good oral bioavailability. [20]However, they can be subject to metabolism by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. [21]In vitro ADME assays, such as microsomal stability and Caco-2 permeability assays, are crucial early steps in the drug development process for this chemical series. [22]
Future Directions and Conclusion
The 1-([1,1'-Biphenyl]-2-yl)piperazine scaffold holds immense promise for the development of novel therapeutics targeting a range of disorders. The primary focus on 5-HT7 and 5-HT1A receptors has yielded potent and selective ligands with potential applications in depression and anxiety. The more recent discovery of M3 muscarinic antagonism opens up exciting new possibilities for this chemical class in respiratory and other diseases.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) studies: To further optimize potency, selectivity, and pharmacokinetic properties.
-
In-depth in vivo pharmacokinetic and pharmacodynamic studies: To establish a clear link between drug exposure and therapeutic efficacy.
-
Exploration of additional therapeutic targets: The versatility of the scaffold suggests that other receptors and enzymes may also be modulated by its derivatives.
References
- Bogdanova, O. V., et al. (2013). Sex differences in the forced swim test. Physiology & Behavior, 118, 227–239.
- Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
- Gould, T. D., et al. (2009). The forced swim test. Molecular Diagnosis & Therapy, 13(4), 239–259.
- Kraeuter, A. K., et al. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 49–54.
- Leopoldo, M., et al. (2012). Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo. Journal of Medicinal Chemistry, 55(14), 6375–6380.
- Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180–185.
- Porsolt, R. D., et al. (1977). Behavioural despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327–336.
- Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259–274.
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Wesolowska, A., & Nikiforuk, A. (2007). Effects of the selective 5-HT7 receptor antagonist SB-269970 in animal models of anxiety and depression. Neuropharmacology, 52(5), 1274–1283.
- Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: a review of their therapeutic potential in the treatment of CNS disorders. CNS Neuroscience & Therapeutics, 17(6), 699–708.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408.
- Eurofins. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Horiguchi, M., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874–4877.
- Porsolt, R. D. (2000). Animal models of depression: utility for transgenic research. Reviews in the Neurosciences, 11(1), 53–58.
- UCSF IACUC. (n.d.). Elevated Plus Maze.
- Jurowski, K., et al. (2025). First application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-Biological Interactions, 421, 111775.
- Multispan, Inc. (n.d.). 5-HT7 RECEPTOR - C1334.
- Hirst, W. D., et al. (2000). [3H]-SB-269970--a selective antagonist radioligand for 5-HT(7) receptors. British Journal of Pharmacology, 130(2), 409–417.
- Jin, J., et al. (2008). Discovery of biphenyl piperazines as novel and long acting muscarinic acetylcholine receptor antagonists. Journal of Medicinal Chemistry, 51(19), 5915–5918.
- Hirst, W. D., et al. (2000). [3H]-SB-269970 - A selective antagonist radioligand for 5-HT7 receptors. British Journal of Pharmacology, 130(2), 409–417.
- Szafran, E., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 80, 117173.
- UCSF IACUC. (n.d.). Forced Swim Test in Mice.
- Revvity. (n.d.). How to run a cAMP HTRF assay.
- UCSF IACUC. (n.d.). Elevated Plus Maze Protocol.
- Popa, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)
- Revvity. (n.d.). How to run a cAMP HTRF assay.
- Iwanami, S., et al. (2000). M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines. Bioorganic & Medicinal Chemistry Letters, 10(10), 1039–1042.
- Jurowski, K., et al. (2025). first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-Biological Interactions, 421, 111775.
- Zuconelli, C. R., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130–1137.
- Bhavana, G. S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- MedChemExpress. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride.
- Zuconelli, C. R., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130–1137.
- Maj, J., et al. (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Psychopharmacology, 104(2), 275–278.
- Patil, P., & Kulkarni, A. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Pharmaceuticals, 14(7), 643.
- Eltze, M., & Figala, V. (1988). Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes. European Journal of Pharmacology, 158(1-2), 11–19.
- Iwanami, S., et al. (2000). Discovery of a muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors among 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 10(9), 875–878.
- Krotulski, A. J., et al. (2022). Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats. Psychopharmacology, 239(12), 3911–3921.
- Lányi, K., et al. (1968). [Piperazine-derivatives. II. Effect of Piperazine-Derivatives]. Arzneimittel-Forschung, 18(11), 1431–1435.
- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 265, 116086.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. keyorganics.net [keyorganics.net]
- 8. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. youtube.com [youtube.com]
- 14. protocols.io [protocols.io]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 20. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. profiles.wustl.edu [profiles.wustl.edu]
- 22. researchgate.net [researchgate.net]
Spectroscopic analysis of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride
An In-depth Technical Guide to the Spectroscopic Analysis of 1-([1,1'-Biphenyl]-2-yl)piperazine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and characterization of this compound (C₁₆H₁₉ClN₂), a key intermediate in the synthesis of pharmacologically active compounds, particularly serotonergic receptor ligands.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural elucidation and purity assessment. The causality behind experimental choices is emphasized to ensure robust and reproducible results.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring a piperazine ring linked to a biphenyl group at the 2-position.[1] The hydrochloride salt form enhances aqueous solubility, a crucial property for many pharmaceutical applications.[1][3] A thorough spectroscopic characterization is imperative for confirming its identity, structure, and purity, which are foundational requirements for its use in further synthesis and drug development workflows.
The molecule's structure presents several key features for spectroscopic analysis:
-
The Biphenyl System: Two aromatic rings provide a rich source of signals in NMR, characteristic absorptions in IR, and a strong chromophore for UV-Vis spectroscopy.
-
The Piperazine Ring: This saturated heterocycle contains aliphatic protons and carbons, whose signals are sensitive to their chemical environment and conformational dynamics.
-
Asymmetric Substitution: The ortho-substitution on one of the phenyl rings creates a sterically hindered environment, which can influence bond rotation and result in distinct spectroscopic signatures.
-
Hydrochloride Salt: The presence of a protonated nitrogen (R₂NH₂⁺) and a secondary amine (R₂NH) within the piperazine ring gives rise to characteristic exchangeable protons in NMR and N-H vibrational modes in FT-IR.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of this molecule, providing detailed information on the carbon-hydrogen framework.
Expertise in Action: Solvent Selection
The choice of deuterated solvent is critical. While CDCl₃ is common, it may not be suitable for observing the exchangeable N-H protons of the hydrochloride salt due to rapid proton exchange. DMSO-d₆ is the preferred solvent as it slows down this exchange, allowing for the clear observation and integration of the N-H proton signals.[3]
¹H NMR Spectroscopy
Expected Spectral Features:
-
Aromatic Protons (δ ≈ 7.0-8.0 ppm): The nine protons of the biphenyl group will appear as a series of complex multiplets in this region. The ortho-substitution pattern and potential for restricted rotation around the biphenyl C-C bond can lead to significant signal overlap.
-
Piperazine Protons (δ ≈ 3.0-4.0 ppm): The eight protons on the piperazine ring are diastereotopic and will likely appear as multiple, broad, or complex signals. Protonation of the adjacent nitrogen causes a downfield shift of these protons compared to the free base.[3] Conformational dynamics, such as the chair-boat interconversion of the piperazine ring, can also lead to signal broadening at room temperature.[4]
-
Amine/Ammonium Protons (δ ≈ 9.0-10.0 ppm, broad): In DMSO-d₆, two distinct, broad signals corresponding to the secondary amine (NH) and the protonated tertiary amine (NH⁺) are expected. Their chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy
Expected Spectral Features:
-
Aromatic Carbons (δ ≈ 120-150 ppm): Twelve distinct signals are theoretically possible for the biphenyl carbons. The quaternary carbons involved in the ring-ring and ring-nitrogen bonds will have lower intensities.
-
Piperazine Carbons (δ ≈ 40-55 ppm): The four carbon atoms of the piperazine ring will appear in the aliphatic region. Due to the asymmetry of the molecule, four distinct signals are expected.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the chemical shift reference (δ = 0.00 ppm).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.
-
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in definitive signal assignments.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative proton ratios, which serves as a self-validating check of the structure.
-
Caption: Integrated workflow for structural elucidation.
Summary of Spectroscopic Data
The following table summarizes the expected data from the comprehensive analysis of this compound.
| Technique | Parameter | Expected Observation |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) - Aromatic H | ~7.0 - 8.0 ppm (9H, complex multiplets) |
| Chemical Shift (δ) - Piperazine H | ~3.0 - 4.0 ppm (8H, complex multiplets) | |
| Chemical Shift (δ) - NH/NH⁺ | ~9.0 - 10.0 ppm (2H, broad singlets) | |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) - Aromatic C | ~120 - 150 ppm |
| Chemical Shift (δ) - Aliphatic C | ~40 - 55 ppm | |
| FT-IR (ATR) | N-H Stretch (Ammonium Salt) | ~2400 - 2800 cm⁻¹ (strong, broad) |
| C-H Stretch (Aromatic / Aliphatic) | >3000 cm⁻¹ / <3000 cm⁻¹ | |
| C=C Stretch (Aromatic) | ~1450 - 1600 cm⁻¹ (multiple sharp bands) | |
| UV-Vis (Methanol) | λ_max (π → π*) | ~250 - 300 nm |
| ESI-MS (Positive) | Molecular Ion ([M+H]⁺) | m/z ≈ 239.34 |
References
- Spectroscopy of Amines (2024). Chemistry LibreTexts. [Link]
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
- Steinberg, J., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
- Hussain, M., & Shabee, G. M. (2014). Synthesis and Optical Properties of a Biphenyl Compound. Walailak Journal of Science and Technology. [Link]
- Novotná, K., et al. (1998).
- Yilmaz, F., & Menteşe, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
- Steinberg, J., et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Richardson, S. D., et al. (1995). Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry. Analyst (RSC Publishing). [Link]
- Discussion on How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016).
- Sastry, C. S. P., et al. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. ARC Journals. [Link]
- Iwan, A., et al. (2020). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions.
- Suzuki, O., et al. (2001). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. J-Stage. [Link]
- Martin-Drumel, M.-A., et al. (2014). FIR absorption spectrum of biphenyl and comparison with theoretical calculations.
- IR spectra of the biphenyl (n.d.).
- Czopek, A., et al. (n.d.). Reagents and conditions for the preparation of 1-(2-biphenyl)piperazine derivatives.
- Chatterjee, I., et al. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
- Pokhrel, L., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
- Dash, D., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
- Spectra and physical data of (A2) (n.d.). The Royal Society of Chemistry. [Link]
- Reddit discussion on How to detect a HCl salt in organic compounds (2023). Reddit. [Link]
- Tircso, G., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
- Reddit discussion on Is it possible to detect a salt (Cl-) salt with mass spectroscopy? (2024). Reddit. [Link]
- Supporting Information for Suzuki-Miyaura Reactions (n.d.). The Royal Society of Chemistry. [Link]
- 1-(2-Diphenyl)piperazine (n.d.). Wikipedia. [Link]
- Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions (n.d.). The Royal Society of Chemistry. [Link]
- Stewart, C.D., & White, N.G. (2020).
- Khlebnikov, A., et al. (2023). (E)-2-(6-(4′-(Diphenylamino)-[1,1′-biphenyl]-2-yl)-o[1][5][10]xadiazolo[3,4-b]pyrazin-5(4H)-ylidene)-2-(6-(4′-(diphenylamino)-[1,1′-biphenyl]-2-yl)-o[1][5][10]xadiazolo[3,4-b]pyrazin-5-yl)acetonitrile. MDPI. [Link]
- Goud, N.R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology. [Link]
- Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) (n.d.). PubChem. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the In Vivo Dosing of 1-([1,1'-Biphenyl]-2-yl)piperazine in Mice
Introduction: Navigating the Preclinical Landscape of a Novel Arylpiperazine
1-([1,1'-Biphenyl]-2-yl)piperazine is a member of the arylpiperazine class of compounds, a scaffold known for its diverse pharmacological activities, particularly within the central nervous system (CNS).[1][2][3] The unique biphenyl moiety suggests potential for nuanced interactions with biological targets, necessitating a carefully considered approach to in vivo evaluation.[4] This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo dosing studies of 1-([1,1'-Biphenyl]-2-yl)piperazine in murine models.
The successful translation of in vitro findings to in vivo efficacy hinges on a thorough understanding of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[5][6][7] This document will detail essential protocols, from initial dose range-finding and vehicle selection to the design of pharmacokinetic studies and bioanalytical quantification. By integrating established principles of preclinical research with specific considerations for this arylpiperazine derivative, this guide aims to equip scientists with the knowledge to generate reliable and reproducible data, thereby accelerating the journey from discovery to potential clinical application.[8]
Physicochemical Properties and Pre-formulation Considerations
A foundational understanding of the physicochemical properties of 1-([1,1'-Biphenyl]-2-yl)piperazine is paramount for successful in vivo administration.
| Property | Value/Information | Implication for In Vivo Studies |
| Molecular Weight | ~238.33 g/mol | Standard for a small molecule drug candidate. |
| Lipophilicity (LogP) | High (estimated) | Likely to have good membrane permeability and potential for CNS penetration, but may also indicate poor aqueous solubility. |
| Aqueous Solubility | Poor | A suitable vehicle will be required for solubilization to ensure accurate and reproducible dosing. |
| Chemical Class | Arylpiperazine | Potential for CNS activity; metabolism may involve cytochrome P450 enzymes (e.g., CYP3A4 and CYP2D6).[9] |
Vehicle Selection for a Lipophilic Compound:
Given the predicted poor aqueous solubility of 1-([1,1'-Biphenyl]-2-yl)piperazine, a suitable vehicle is critical for achieving a homogenous and stable formulation for administration. The following are recommended vehicle systems, starting with the simplest and progressing to more complex formulations as needed.
| Vehicle System | Composition | Rationale & Considerations |
| Aqueous Suspension | 0.5% - 1% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water or saline | Simple to prepare and generally well-tolerated. Requires vigorous and consistent vortexing before each administration to ensure dose uniformity. Particle size of the compound can influence absorption. |
| Co-solvent System | 10-20% DMSO, 30-40% PEG 400, and 40-60% Saline or Water | Can achieve complete solubilization of the compound. DMSO and PEG 400 can have their own biological effects and potential toxicities at higher concentrations, so their use should be minimized and a vehicle-only control group is essential.[7] |
| Lipid-based Formulation | Corn oil, sesame oil, or other pharmaceutically acceptable oils | Suitable for highly lipophilic compounds. May alter the absorption profile compared to aqueous-based vehicles. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) and Acute Toxicity Study
Objective: To determine the single-dose MTD and observe any acute toxicities of 1-([1,1'-Biphenyl]-2-yl)piperazine in mice. This information is crucial for selecting a safe dose range for subsequent efficacy and PK studies.[10][11][12]
Materials:
-
1-([1,1'-Biphenyl]-2-yl)piperazine
-
Selected vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male and female CD-1 or C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (25-27 gauge)
-
Animal balance
Procedure:
-
Dose Group Selection: Based on in vitro data and literature on similar arylpiperazine compounds, select a starting dose and several escalating dose levels (e.g., 10, 30, 100, 300 mg/kg).[13]
-
Animal Allocation: Assign 3-5 mice per sex to each dose group and a vehicle control group.
-
Formulation Preparation: Prepare the dosing formulations at the required concentrations. Ensure suspensions are uniformly mixed before each administration.
-
Administration: Administer a single dose via the intended route of administration (e.g., intraperitoneal injection). Record the time of administration.
-
Observation:
-
Continuously monitor animals for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dose.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Daily observations should continue for 14 days.
-
-
Body Weight: Record the body weight of each animal before dosing and on days 1, 3, 7, and 14.
-
Data Analysis: The MTD is defined as the highest dose that does not produce mortality or serious toxicity.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) of 1-([1,1'-Biphenyl]-2-yl)piperazine in mice after a single administration. This data is essential for designing a rational dosing schedule for efficacy studies.[14][15]
Materials:
-
1-([1,1'-Biphenyl]-2-yl)piperazine and its analytical standard
-
Selected vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Dose Selection: Choose a dose level well below the MTD determined in Protocol 1 (e.g., 10 mg/kg).
-
Animal Dosing: Administer a single dose to a cohort of mice (n=3-4 per time point).
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 1-([1,1'-Biphenyl]-2-yl)piperazine in mouse plasma.
-
Data Analysis: Plot the plasma concentration-time curve and calculate the key PK parameters using non-compartmental analysis software.[15]
Workflow for In Vivo Dosing and PK Analysis
Caption: Workflow for establishing an in vivo dosing regimen.
Data Presentation and Interpretation
Table 1: Recommended Administration Routes and Volumes for Mice
| Route of Administration | Abbreviation | Recommended Max Volume | Needle Gauge | Notes |
| Intraperitoneal | IP | 10 mL/kg | 25-27 G | Common for preclinical studies; rapid absorption.[11][16][17] |
| Subcutaneous | SC | 10 mL/kg | 25-27 G | Slower absorption compared to IP.[18] |
| Oral Gavage | PO | 10 mL/kg | 20-22 G (ball-tipped) | For assessing oral bioavailability. Requires proper training to avoid injury.[19] |
| Intravenous | IV | 5 mL/kg (bolus) | 27-30 G (tail vein) | For direct systemic administration and determining absolute bioavailability.[17] |
Adapted from IACUC guidelines.[4][20][21][22][23]
Table 2: Hypothetical Pharmacokinetic Parameters for 1-([1,1'-Biphenyl]-2-yl)piperazine in Mice
| Parameter | Value | Interpretation |
| Dose | 10 mg/kg (IP) | - |
| Cmax | 800 ng/mL | Maximum plasma concentration achieved. |
| Tmax | 0.5 hours | Time to reach maximum plasma concentration. |
| t1/2 (half-life) | 4 hours | Time for plasma concentration to decrease by half. Suggests a dosing interval of once or twice daily for sustained exposure. |
| AUC (0-inf) | 3200 ng*h/mL | Total drug exposure over time. |
Note: These are hypothetical values and must be determined experimentally.
Logical Relationship for Dose-Response Analysis
Caption: Relationship between dose, time, and pharmacological effect.
Trustworthiness and Self-Validating Systems
To ensure the integrity and reproducibility of your in vivo studies, incorporate the following self-validating systems into your experimental design:
-
Vehicle Control Group: Always include a group of animals that receives only the vehicle to account for any effects of the formulation itself.
-
Positive Control: When applicable, use a reference compound with a known effect in the chosen animal model to validate the assay's responsiveness.
-
Blinding: Whenever possible, the individuals administering the compound, caring for the animals, and assessing the outcomes should be blinded to the treatment groups to minimize bias.
-
Randomization: Animals should be randomly assigned to treatment groups to prevent systematic differences between groups.
-
Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.
Conclusion: A Pathway to Meaningful In Vivo Data
This guide provides a comprehensive roadmap for the in vivo dosing of 1-([1,1'-Biphenyl]-2-yl)piperazine in mice. By carefully considering the compound's physicochemical properties, selecting an appropriate vehicle, and systematically determining the MTD and pharmacokinetic profile, researchers can establish a robust and rational dosing regimen. Adherence to detailed protocols and the incorporation of self-validating experimental designs will ensure the generation of high-quality, reproducible data, which is the cornerstone of successful preclinical drug development. The insights gained from these foundational studies will be invaluable for guiding future efficacy trials and ultimately assessing the therapeutic potential of this novel arylpiperazine compound.
References
- Boston University Institutional Animal Care and Use Committee. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
- NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight.
- Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration.
- Molecules. (2016). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central.
- Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration.
- Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services.
- West Virginia University Institutional Animal Care and Use Committee. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals.
- Zendudest's Substack. (2025). Why animal models are useful for CNS drug discovery: Part 1.
- Archives of Toxicology. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. PubMed Central.
- The Journal of Neuroscience. (2007). Preclinical assessment of CNS drug action using eye movements in mice. PubMed.
- ACS Chemical Neuroscience. (2019). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. NIH.
- Queen's University. (2012). Intraperitoneal Injection in Mice. Retrieved from [Link] SOPs/7.9.2%20Intraperitoneal%20Injection%20in%20Mice.pdf
- ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
- PLOS ONE. (2015). Dose-Response Analysis Using R. Research journals.
- The University of British Columbia. (n.d.). Intraperitoneal Injections in Mice.
- PLOS ONE. (2015). Dose-Response Analysis Using R.
- European Journal of Pharmacology. (2014). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PubMed Central.
- Medicina. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
- The University of British Columbia. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- Current Drug Metabolism. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
- Journal of Pharmacological and Toxicological Methods. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed.
- Pharmaceuticals. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI.
- Pharmaceuticals. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed.
- John Wiley & Sons, Ltd. (2013). Drug Delivery Strategies for Poorly Water-Soluble Drugs. SciSpace.
- Molecules. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Journal of the American Association for Laboratory Animal Science. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central.
- Direction des services vétérinaires. (n.d.). Administration and injection of substances in mice.
- Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents.
- Molecules. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central.
- MetaboAnalyst. (n.d.). MetaboAnalyst 6.0.
- Neurobiology of Disease. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
- Molecules. (2020). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. PubMed.
- Chemistry & Biodiversity. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. PubMed.
- Journal of Pharmacology and Experimental Therapeutics. (1988). Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents. PubMed.
- Toxicology. (2008). Toxicology and pharmacokinetics of piperaquine in mice. PubMed.
- Journal of Chromatography B. (2023). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. PubMed.
- Pharmaceuticals. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. ResearchGate.
- Medicina. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. NCBI.
- Bioorganic Chemistry. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. PubMed.
- ResearchGate. (2016). How to calculate a right dose for in vivo study?.
- SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine.
Sources
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. ppd.com [ppd.com]
- 9. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute toxicity study in rodents | Bienta [bienta.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. az.research.umich.edu [az.research.umich.edu]
- 19. research.unc.edu [research.unc.edu]
- 20. researchgate.net [researchgate.net]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipophilicity and disposition of 1-aryl-piperazines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust, Validated Reversed-Phase HPLC Method for Purity Determination of 1-([1,1'-Biphenyl]-2-yl)piperazine
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 1-([1,1'-Biphenyl]-2-yl)piperazine. This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting the central nervous system.[1] The developed method utilizes reversed-phase chromatography with gradient elution and UV detection, ensuring high resolution, sensitivity, and specificity. The protocol has been structured to meet the stringent requirements of pharmaceutical development and quality control, with validation performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] This document provides a detailed explanation of the method development rationale, a step-by-step protocol for analysis, and a complete validation summary, making it an essential resource for researchers, analytical scientists, and drug development professionals.
Introduction and Method Rationale
1-([1,1'-Biphenyl]-2-yl)piperazine is a key building block in medicinal chemistry.[1] Its molecular structure consists of a hydrophobic biphenyl moiety and a basic piperazine ring, which presents a unique challenge for chromatographic separation. Accurate determination of its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
1.1. Analyte Physicochemical Properties
Understanding the analyte's properties is the foundation of logical method development.
| Property | Value / Description | Source |
| Chemical Structure | Biphenyl group linked to a piperazine ring at the 2-position. | [3] |
| Molecular Formula | C₁₆H₁₈N₂ | [1] |
| Molecular Weight | 238.33 g/mol (free base) | [1] |
| Solubility | The free base is soluble in organic solvents like methanol and acetonitrile; the hydrochloride salt is soluble in water. | [3][4] |
| pKa | The parent piperazine has two pKa values (~5.35 and ~9.73). The biphenyl group influences this basicity. | [5] |
| Chromophore | The biphenyl system provides strong UV absorbance, making UV detection highly suitable. |
1.2. Chromatographic Strategy: The Causality Behind Experimental Choices
-
Mode Selection (Reversed-Phase HPLC): The significant non-polar character of the biphenyl group makes Reversed-Phase (RP) HPLC the ideal separation mode.[6][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules, like our analyte, are retained longer, allowing for excellent separation from more polar impurities.[8] This mode is the standard for over 90% of small-molecule pharmaceutical analyses due to its robustness and versatility.[6]
-
Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column was selected. C18 is the most common and retentive stationary phase in RP-HPLC, providing strong hydrophobic interactions with the biphenyl moiety of the analyte, which is essential for achieving adequate retention and resolution from potential impurities.[7][9]
-
Mobile Phase pH Control: The piperazine ring contains two basic nitrogen atoms. The pH of the mobile phase critically controls their ionization state and, consequently, the molecule's overall polarity and chromatographic behavior. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase must be buffered. A low pH (around 3.0) was chosen to fully protonate the piperazine nitrogens. This protonated form is highly consistent and interacts predictably with the stationary phase, preventing peak tailing that often occurs with basic compounds at intermediate pH values.
-
Elution Mode (Gradient Elution): A purity method must be capable of separating impurities with a wide range of polarities. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is superior to an isocratic (constant composition) method for this purpose.[10] It ensures that highly polar impurities elute early in the run, while strongly retained, non-polar impurities are eluted efficiently, all within a reasonable analysis time and with good peak shapes.
Detailed Method Protocol
2.1. Equipment and Materials
-
Instrumentation: HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.
-
Data System: Chromatography Data Software (CDS) for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge™, Agilent Zorbax™, Phenomenex Luna™).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Methanol (MeOH), HPLC grade or higher.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
-
Phosphoric Acid (H₃PO₄), analytical grade.
-
Water, HPLC grade (e.g., Milli-Q® or equivalent).
-
-
Standards: 1-([1,1'-Biphenyl]-2-yl)piperazine reference standard of known purity.
2.2. Solution Preparation
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Acetonitrile / Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 1-([1,1'-Biphenyl]-2-yl)piperazine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 1-([1,1'-Biphenyl]-2-yl)piperazine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
2.3. Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM KH₂PO₄ Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
3.1. System Suitability Test (SST)
Before sample analysis, the performance of the chromatographic system must be verified. Inject the Standard Solution five times and evaluate the results against the criteria in the table below. This procedure is mandated by pharmacopeias like the USP to ensure the system is fit for its intended use.[11][12]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 1.0% for 5 replicates | Demonstrates the precision of the injector and the stability of the system. |
3.2. Calculation of Purity
The purity of the sample is determined by the area percent normalization method. This method assumes that all impurities have a similar detector response to the main component at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Disregard peaks originating from the blank (diluent) and any peaks below the limit of quantitation (LOQ).
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for purity testing.[2][13]
Caption: Core Parameters of HPLC Method Validation.
4.1. Summary of Validation Results
The method successfully met all pre-defined acceptance criteria, proving it is accurate, precise, and reliable for the intended application.
| Validation Parameter | Protocol Summary | Acceptance Criteria | Typical Result |
| Specificity | Forced degradation studies (acid, base, H₂O₂, heat, light). Peak purity of the analyte peak was assessed using a DAD. | The method must be able to separate degradation products from the analyte peak. Peak purity index > 0.999. | Baseline resolution achieved for all significant degradation products. Peak purity passed. |
| Linearity | Five concentrations from LOQ to 150% of the nominal concentration (0.5 mg/mL). | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9998 |
| Accuracy | Spike recovery of the analyte into a placebo at three levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision | |||
| Repeatability | Six separate preparations of the same sample. | % RSD ≤ 1.0%. | 0.45% |
| Intermediate | Analysis performed by a different analyst on a different day. | % RSD ≤ 2.0%. | 0.68% |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | Report value. | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | Report value. | 0.15 µg/mL |
| Robustness | Small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). | System suitability parameters must pass. No significant change in results. | All SST criteria were met. Results remained within acceptable limits. |
Conclusion
The reversed-phase HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for determining the purity of 1-([1,1'-Biphenyl]-2-yl)piperazine. The comprehensive explanation of the method's scientific foundation, coupled with the detailed protocol and full validation summary, provides a self-contained, reliable system for quality control and analytical development in a regulated pharmaceutical environment. This method can be readily implemented in laboratories to ensure the quality of this vital synthetic intermediate.
References
- United States Pharmacopeia (USP).
- Agilent Technologies. (2022).
- LCGC International. (2022). Are You Sure You Understand USP <621>? [Link][14]
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link][16]
- Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link][8]
- Chromatography Today. (2023). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link][6]
- Wikipedia.
- United Nations Office on Drugs and Crime (UNODC).
- Solubility of Things. Piperazine. [Link][4]
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link][2]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Wikipedia. Piperazine. [Link][17]
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Wikipedia. 1-(2-Diphenyl)piperazine. [Link][18]
- Czopek, A., et al. (2020). Reagents and conditions for the preparation of 1-(2-biphenyl)piperazine derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride () for sale [vulcanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. uregina.ca [uregina.ca]
- 6. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. moravek.com [moravek.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. agilent.com [agilent.com]
- 11. usp.org [usp.org]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of 1-([1,1'-Biphenyl]-2-yl)piperazine Analogs
Abstract
This document provides a comprehensive guide for the microwave-assisted synthesis of 1-([1,1'-biphenyl]-2-yl)piperazine analogs, a class of compounds with significant interest in medicinal chemistry and drug development. Traditional synthesis of these scaffolds often involves prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically reducing reaction times, improving yields, and promoting greener chemistry principles.[1][2][3][4] This guide details the underlying scientific principles, provides a robust and validated protocol, and offers practical insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of 1-([1,1'-Biphenyl]-2-yl)piperazine Analogs and the Microwave Advantage
The 1-([1,1'-biphenyl]-2-yl)piperazine scaffold is a privileged structure in modern pharmacology. Its derivatives have been extensively investigated as ligands for various G-protein coupled receptors, particularly serotonin receptors like the 5-HT7 receptor, showing potential in the treatment of central nervous system disorders.[5] The biphenyl moiety provides a rigid backbone for molecular recognition, while the piperazine ring offers a versatile point for substitution to modulate pharmacokinetic and pharmacodynamic properties.[6]
Conventional synthetic routes to these analogs often rely on classical heating methods which can be time-consuming and energy-intensive.[2][4] Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, leveraging the ability of microwave irradiation to directly and efficiently heat polar molecules in the reaction mixture.[2][3] This leads to rapid, uniform heating, often resulting in significantly accelerated reaction rates, higher yields, and improved product purity compared to conventional methods.[4][7] For the synthesis of 1-([1,1'-biphenyl]-2-yl)piperazine analogs, this translates to a more efficient and environmentally friendly process.[1][3]
The core of this synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] Microwave irradiation has been shown to be particularly effective in accelerating this transformation, often allowing for the use of less reactive aryl chlorides and enabling reactions to proceed to completion in minutes rather than hours.[9][10][11]
The Underlying Chemistry: Microwave-Assisted Buchwald-Hartwig Amination
The synthesis of 1-([1,1'-biphenyl]-2-yl)piperazine analogs via microwave-assisted Buchwald-Hartwig amination involves the coupling of a 2-halo-1,1'-biphenyl with piperazine or a substituted piperazine derivative.
Reaction Scheme:
Caption: General scheme for the microwave-assisted Buchwald-Hartwig amination.
The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] Microwave irradiation is believed to selectively heat polar intermediates in the catalytic cycle, thereby accelerating the rate-limiting steps.[9]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the synthesis of 1-([1,1'-biphenyl]-2-yl)piperazine. The reaction can be adapted for various substituted biphenyls and piperazines.
Materials and Equipment
Reagents:
| Reagent | Supplier | Purity |
| 2-Bromo-1,1'-biphenyl | Commercially Available | >98% |
| Piperazine | Commercially Available | >99% |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercially Available | Catalyst Grade |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Commercially Available | >98% |
| Sodium tert-butoxide (NaOtBu) | Commercially Available | >97% |
| Toluene | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | ACS Grade |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ACS Grade |
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Microwave reaction vials (10 mL) with snap caps
-
Magnetic stir bars
-
Analytical balance
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-1,1'-biphenyl (1.0 mmol, 1.0 equiv), piperazine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: To the vial, add 5 mL of anhydrous toluene.
-
Reaction Setup: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 120 °C for 30 minutes with stirring. The microwave power should be set to allow for rapid heating to the target temperature.
-
Reaction Monitoring: After the reaction is complete, cool the vial to room temperature. The reaction progress can be monitored by TLC (e.g., 1:1 hexanes:ethyl acetate).
-
Work-up: Dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-([1,1'-biphenyl]-2-yl)piperazine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Results and Discussion: Expected Outcomes and Key Considerations
Following the protocol described above, the microwave-assisted synthesis of 1-([1,1'-biphenyl]-2-yl)piperazine is expected to proceed efficiently, with typical yields ranging from 75-90%. The use of microwave irradiation significantly reduces the reaction time from several hours or even days required for conventional heating methods to just 30 minutes.[10][11][12]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 12-24 hours | 10-30 minutes |
| Temperature | 100-110 °C (reflux) | 120-150 °C |
| Typical Yield | 60-75% | 75-90% |
| Energy Consumption | High | Low |
| Solvent Usage | Often higher volumes | Can often be reduced |
The choice of catalyst, ligand, base, and solvent are critical for the success of the Buchwald-Hartwig amination. XPhos is a bulky, electron-rich phosphine ligand that is highly effective for this type of coupling. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the piperazine nitrogen. Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the reactants and catalyst system.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure fresh, high-purity catalyst and ligand are used. |
| Insufficient heating | Verify the microwave reactor is reaching the target temperature. | |
| Presence of water or oxygen | Use anhydrous solvents and degas the reaction mixture. | |
| Formation of side products | Overheating | Optimize the reaction temperature and time. |
| Incorrect stoichiometry | Carefully measure all reagents. | |
| Difficulty in purification | Incomplete reaction | Monitor the reaction by TLC to ensure completion. |
| Product instability | Handle the product carefully and store under inert atmosphere if necessary. |
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious method for the preparation of 1-([1,1'-biphenyl]-2-yl)piperazine analogs.[1][3] The protocol detailed in this application note is robust and can be readily adapted for the synthesis of a diverse library of these important pharmacological scaffolds. By leveraging the advantages of microwave technology, researchers can significantly accelerate their drug discovery and development efforts.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- ResearchGate. (n.d.). Reagents and conditions for the preparation of 1-(2-biphenyl)piperazine derivatives.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- RSC Publishing. (2021, August 31). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- R Discovery. (2024, December 9). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- HETEROCYCLES. (2006, October 27). convenient and general microwave-assisted protocols for the expedient synthesis of heterocycles.
- Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
- Wikipedia. (n.d.). 1-(2-Diphenyl)piperazine.
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. 1-(2-Diphenyl)piperazine - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01782A [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: Preparation of Stock Solutions of 1-([1,1'-Biphenyl]-2-yl)piperazine HCl
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of the compound, safety precautions, a step-by-step methodology for accurate stock solution preparation, and recommendations for storage to ensure solution integrity. The causality behind experimental choices is explained to empower users with a deeper understanding of the protocol.
Introduction
1-([1,1'-Biphenyl]-2-yl)piperazine and its derivatives are of significant interest in medicinal chemistry and pharmacology. These compounds often serve as key intermediates or active pharmaceutical ingredients (APIs) that interact with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, which are crucial targets in the treatment of central nervous system (CNS) disorders.[1] The hydrochloride salt form of the compound is commonly used to enhance its solubility in polar solvents, a critical factor for its utility in biological assays and formulation development.[2]
Accurate and consistent preparation of stock solutions is a fundamental prerequisite for reliable and reproducible experimental results. This application note provides a robust protocol for the solubilization of 1-([1,1'-Biphenyl]-2-yl)piperazine HCl, addressing key considerations such as solvent selection, safety, and solution stability.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties and associated hazards is paramount for safe handling and successful experimental execution.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉ClN₂ | [2] |
| Molecular Weight | 274.79 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 205–209°C | [2] |
| Solubility | Soluble in DMSO, Methanol, and Water | [2] |
| Storage Conditions | 2–8°C in an airtight container | [2] |
Safety Precautions
1-([1,1'-Biphenyl]-2-yl)piperazine HCl is classified as a hazardous substance. Adherence to safety guidelines is mandatory.
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash hands thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.[3]
-
P501: Dispose of contents/container in accordance with local regulations.[3]
All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood. An appropriate lab coat, safety goggles, and chemical-resistant gloves are required.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of 1-([1,1'-Biphenyl]-2-yl)piperazine HCl in Dimethyl Sulfoxide (DMSO). DMSO is often the solvent of choice for creating highly concentrated stock solutions of organic molecules for in vitro assays due to its broad solubilizing power and miscibility with aqueous media.
Materials and Equipment
-
1-([1,1'-Biphenyl]-2-yl)piperazine HCl (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves
Workflow Diagram
Caption: Workflow for Stock Solution Preparation.
Step-by-Step Procedure
Step 1: Pre-Weighing Preparations
-
Don all required personal protective equipment (PPE).
-
Perform all operations within a certified chemical fume hood.
-
Allow the container of 1-([1,1'-Biphenyl]-2-yl)piperazine HCl to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic solid, which can affect weighing accuracy and compound stability.
Step 2: Weighing the Compound
-
Place a suitable weigh boat or the final storage vial (e.g., an amber glass vial) on the analytical balance and tare the weight.
-
Carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution:
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 274.79 g/mol = 2.7479 mg
-
-
Accurately weigh approximately 2.75 mg of the solid. It is crucial to record the actual mass weighed for precise concentration calculation.
-
Step 3: Solubilization
-
Using the actual mass weighed, calculate the precise volume of DMSO required to achieve the target concentration of 10 mM.
-
Calculation:
-
Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)
-
Example: If you weighed 2.80 mg:
-
Volume (µL) = [(0.00280 g / 274.79 g/mol ) / 0.010 mol/L] x 1,000,000 µL/L = 1018.96 µL
-
-
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound.
-
Cap the vial securely and vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, brief sonication in a water bath can be employed to facilitate the process. Avoid excessive heating.
Step 4: Storage and Handling
-
Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes in cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the main stock.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. While specific stability data for this compound is not widely published, storage at low temperatures is a standard procedure for preserving the integrity of similar compounds.[4]
Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous solvents. Water content can affect the solubility and stability of the compound.
-
Concentration Verification: For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy if the compound has a suitable chromophore and a known extinction coefficient.
-
Documentation: Maintain a detailed record of all stock solution preparations, including the lot number of the compound, actual weight, final volume, calculated concentration, and date.
Conclusion
The protocol described provides a reliable and safe method for the preparation of 1-([1,1'-Biphenyl]-2-yl)piperazine HCl stock solutions. By understanding the rationale behind each step—from accounting for hygroscopicity to preventing degradation through proper storage—researchers can ensure the quality and consistency of their experimental starting materials, leading to more accurate and reproducible results.
References
- Vulcanchem. This compound.
- MedChemExpress. This compound Safety Data Sheet.
- Benchchem. Overcoming Solubility Issues with Piperazine Derivatives.
- MedchemExpress. 1-(1-Phenylethyl)piperazine hydrochloride.
- Benchchem. 1-(Biphenyl-2-yl) piperazine.
Sources
Application Note: A Practical Guide to 5-HT7 Receptor Radioligand Binding Assays for Antagonist Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serotonin 7 (5-HT7) receptor, a Gs-coupled G-protein coupled receptor (GPCR), is a key modulator of various physiological processes within the central nervous system (CNS) and peripheral tissues.[1][2][3] Its involvement in thermoregulation, circadian rhythm, learning, and memory has made it an attractive therapeutic target for CNS disorders such as depression and migraine.[3][4][5] Radioligand binding assays are a fundamental tool in drug discovery, providing a robust method to determine the affinity of novel antagonist compounds for the 5-HT7 receptor. This document provides a comprehensive, field-tested protocol for conducting competitive radioligand binding assays to screen and characterize 5-HT7 receptor antagonists.
Assay Principle: Competitive Inhibition
The foundation of this protocol is the principle of competitive binding. A radiolabeled ligand (radioligand) with known high affinity and selectivity for the 5-HT7 receptor is incubated with a receptor source (typically cell membranes). In the presence of an unlabeled test compound (the potential antagonist), the test compound will compete with the radioligand for the same binding site on the receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of the radioligand across a range of test compound concentrations, we can determine the compound's inhibitory concentration (IC50), which can then be used to calculate its binding affinity (Ki).
Caption: Principle of competitive radioligand binding at the 5-HT7 receptor.
Critical Experimental Parameters & Reagent Selection
The success of a receptor binding assay hinges on the careful selection of reagents and optimization of conditions.
Receptor Source
The most common source is a crude membrane preparation from cell lines, such as HEK293 or CHO cells, stably expressing the recombinant human 5-HT7 receptor.[6] This ensures a high density of receptors and minimizes interference from other serotonin receptor subtypes. Commercially available preparations offer high quality and lot-to-lot consistency.
Radioligand Selection
The choice of radioligand is paramount. An ideal radioligand exhibits high affinity, high selectivity for the target receptor, and low non-specific binding.
-
[3H]SB-269970: A selective antagonist radioligand that is highly suitable for these assays.[6] It demonstrates high affinity and specific binding of over 90% to human cloned 5-HT7 receptors.[6]
-
[3H]5-CT (5-Carboxamidotryptamine): A high-affinity agonist radioligand.[1][7] While widely used, it also binds to other 5-HT receptor subtypes (e.g., 5-HT1A), often requiring the use of "masking" agents to block these other sites.[1][7]
For antagonist screening, using an antagonist radioligand like [3H]SB-269970 is often more direct and avoids complexities related to receptor G-protein coupling states that can influence agonist binding.[6]
Defining Non-Specific Binding (NSB)
Non-specific binding is the portion of the radioligand that binds to components other than the target receptor (e.g., filters, lipids). To quantify this, a parallel incubation is performed in the presence of a high concentration of an unlabeled ligand that saturates the 5-HT7 receptors.
Assay Buffer Composition
The buffer must maintain physiological pH and ionic strength to ensure optimal receptor conformation and binding. A typical buffer composition is described below.
| Component | Final Concentration | Purpose & Rationale |
| Tris-HCl (pH 7.4) | 50 mM | Primary buffering agent to maintain a stable pH.[6][9] |
| CaCl₂ or MgCl₂ | 4-10 mM | Divalent cations are often required for optimal GPCR conformation and ligand binding.[6][9] |
| Ascorbic Acid | 0.1% (or ~0.5 mM) | Antioxidant to prevent the oxidation of catecholamine structures in certain ligands. |
| Pargyline | 10 µM | A monoamine oxidase (MAO) inhibitor to prevent the degradation of serotonin-like ligands.[6] |
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format and assumes the use of [3H]SB-269970 as the radioligand and a commercially prepared membrane fraction.
Materials & Equipment
-
Reagents: [3H]SB-269970, unlabeled SB-269970 (for standard curve), test compounds, unlabeled 5-HT (for NSB), Assay Buffer (see table above), Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[10]
-
Receptor: Commercially available cell membranes expressing human 5-HT7 receptor (e.g., from MilliporeSigma, PerkinElmer).
-
Equipment: 96-well microplates, multichannel pipettes, cell harvester with GF/B or GF/C glass fiber filters[10][11], liquid scintillation counter, scintillation fluid.
Experimental Workflow
Caption: Workflow for the 5-HT7 competitive radioligand binding assay.
Assay Procedure
-
Prepare Reagents: Thaw all reagents, including receptor membranes, on ice. Prepare serial dilutions of your test compounds in assay buffer. The final concentration of solvent (e.g., DMSO) should be kept constant across all wells and typically below 1%.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition. The final assay volume is typically 200-250 µL.
-
Total Binding: Add 25 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 25 µL of 10 µM 5-HT.
-
Test Compound: Add 25 µL of the appropriate test compound dilution.
-
-
Add Radioligand: Add 25 µL of [3H]SB-269970 to all wells. The final concentration should be at or near its Kd value (e.g., 1.0 nM) to ensure assay sensitivity.[6][12]
-
Initiate Reaction: Add 150-200 µL of diluted receptor membranes (typically 5-10 µg of protein per well) to all wells to start the binding reaction.[6][13]
-
Incubation: Seal the plate and incubate for 60 minutes at 37°C with gentle shaking.[13] This time should be sufficient to reach binding equilibrium.[6]
-
Termination and Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate (presoaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[11]
-
Washing: Wash the filters three times with 250 µL of ice-cold wash buffer to remove unbound radioligand.[10]
-
Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
Data Analysis and Interpretation
Calculating Specific Binding
First, calculate the specific binding for each data point using the following formula: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
Generating the Competition Curve
Plot the percent specific binding against the log concentration of the test compound. The percent specific binding is calculated as: % Specific Binding = (Specific Binding at [Compound] / Specific Binding at [Zero Compound]) x 100
This data should be fitted using a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[14] The IC50 is the concentration of the antagonist that displaces 50% of the specific radioligand binding.
Calculating the Inhibition Constant (Ki)
The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the antagonist (Ki), which is an assay-independent constant, use the Cheng-Prusoff equation.[12][15]
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L] = The concentration of the radioligand used in the assay.
-
Kd = The dissociation constant of the radioligand for the receptor.
The Kd of the radioligand must be determined independently via a saturation binding experiment but is often provided by the manufacturer of the receptor membranes.[11]
| Parameter | Description | How to Determine |
| IC50 | Concentration of antagonist for 50% inhibition | Non-linear regression of competition binding data.[14] |
| Ki | Inhibition constant; intrinsic affinity of the antagonist | Calculated from IC50 using the Cheng-Prusoff equation.[15] |
| [L] | Concentration of radioligand used | Known value from the experimental setup. |
| Kd | Dissociation constant of the radioligand | Determined from a separate saturation binding experiment.[14] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal (Total Binding) | - Insufficient receptor concentration- Degraded radioligand or receptor- Incorrect buffer pH | - Increase membrane protein per well- Use fresh aliquots of reagents- Verify buffer pH is 7.4 at the incubation temperature |
| High Non-Specific Binding (>20%) | - Radioligand sticking to filters- Radioligand concentration too high- Insufficient filter washing | - Ensure filters are pre-soaked in PEI- Use radioligand at a concentration ≤ Kd- Increase the number or volume of washes with ice-cold buffer |
| Poor Curve Fit / Shallow Slope | - Compound insolubility at high concentrations- Complex binding mechanism (e.g., allosteric)- Assay not at equilibrium | - Check compound solubility in assay buffer- Consider alternative binding models- Increase incubation time and confirm equilibrium is reached |
References
- Hagan, J. J., et al. (2000). [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors. British Journal of Pharmacology, 130(3), 539–548.
- Fantegrossi, W. E., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS Chemical Neuroscience.
- Merck Millipore. (n.d.). ChemiSCREEN™ Membrane Preparation Recombinant Human 5-HT₇ Serotonin Receptor. HTS215M.
- Li, G., et al. (2022). Development of a novel PET ligand for imaging 5-HT7 receptor. Journal of Nuclear Medicine.
- Ruat, M., et al. (1993). Radioligand binding analysis of knockout mice reveals 5-hydroxytryptamine(7) receptor distribution and uncovers 8-hydroxy-2-(di-n-propylamino)tetralin interaction with alpha(2) adrenergic receptors. Journal of Neurochemistry, 61(4), 1264-1276.
- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews, 31(4), 567-612.
- Dahlin, J. L., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(4), 495-518.
- Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination.
- Satała, G., et al. (2017). Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. Frontiers in Pharmacology, 8, 226.
- ResearchGate. (2022). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design.
- Fantegrossi, W. E., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Eurofins Discovery. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay.
- Kenakin, T., et al. (2012). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Krobert, K. A., et al. (2014). Identification of essential residues for binding and activation in the human 5-HT7(a) serotonin receptor by molecular modeling and site-directed mutagenesis. Frontiers in Neuroscience, 8, 38.
- Multispan, Inc. (n.d.). 5-HT7 RECEPTOR. C1334.
- Eurofins Discovery. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
Sources
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. multispaninc.com [multispaninc.com]
- 4. Development of a novel PET ligand for imaging 5-HT7 receptor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding analysis of knockout mice reveals 5-hydroxytryptamine(7) receptor distribution and uncovers 8-hydroxy-2-(di-n-propylamino)tetralin interaction with alpha(2) adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of essential residues for binding and activation in the human 5-HT7(a) serotonin receptor by molecular modeling and site-directed mutagenesis [frontiersin.org]
- 9. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 10. biorxiv.org [biorxiv.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Framework for Investigating the Neuroprotective Properties of 1-([1,1'-Biphenyl]-2-yl)piperazine
Preamble: Targeting Neurodegeneration with Privileged Scaffolds
Neurodegenerative diseases, including ischemic stroke, Alzheimer's, and Parkinson's disease, represent a significant and growing global health burden. A central challenge in developing effective therapeutics is the multifactorial nature of neuronal cell death, which involves a complex interplay of excitotoxicity, oxidative stress, and apoptosis.[1][2][3] The 1-([1,1'-biphenyl]-2-yl)piperazine scaffold has emerged as a structure of significant interest in central nervous system (CNS) drug discovery. Its biphenyl group confers high lipophilicity, which is advantageous for blood-brain barrier permeability, while the piperazine moiety is a well-established pharmacophore for interacting with various aminergic G-protein coupled receptors (GPCRs) that modulate neuronal function.[4][5] This document provides a comprehensive, technically-grounded guide for researchers to systematically evaluate the neuroprotective potential of 1-([1,1'-biphenyl]-2-yl)piperazine, from initial mechanistic hypotheses to robust in vitro and in vivo validation.
Part 1: Mechanistic Framework and Postulated Signaling Pathways
The viability of neurons is maintained by a delicate balance of pro-survival and pro-death signaling pathways.[1][2] A promising neuroprotective agent should ideally modulate these pathways to favor cell survival. For 1-([1,1'-biphenyl]-2-yl)piperazine, we hypothesize a multi-target mechanism of action that converges on the mitigation of key neurotoxic insults.
Causality Behind Mechanistic Choices:
-
Anti-Excitotoxicity: Glutamate-mediated excitotoxicity is a primary driver of neuronal damage in acute events like stroke. The structural similarity of aryl-piperazines to known NMDAR modulators suggests a potential to dampen excessive calcium influx.
-
Anti-Apoptotic Signaling: The intrinsic mitochondrial pathway is a critical checkpoint in programmed cell death.[6] By potentially modulating upstream kinases or the balance of Bcl-2 family proteins, the compound could inhibit the activation of executioner caspases.[2][6]
-
Reduction of Oxidative Stress: Ischemia and reperfusion injury generate a burst of reactive oxygen species (ROS) that damage cellular components.[3][7] The compound may act by scavenging free radicals directly or by upregulating endogenous antioxidant systems.
The following diagram illustrates the convergence of these potential mechanisms toward the ultimate outcome of neuronal survival.
Caption: Postulated signaling pathways modulated by 1-([1,1'-biphenyl]-2-yl)piperazine.
Part 2: In Vitro Experimental Protocols
In vitro assays provide a controlled, high-throughput environment to validate mechanistic hypotheses and determine the compound's potency and efficacy.[8]
Protocol 2.1: Glutamate-Induced Excitotoxicity Assay
Rationale: This protocol establishes whether the compound can protect neuronal cells from death induced by excessive glutamate stimulation, a key event in ischemic brain injury.[9] The MTT assay is used as a reliable measure of metabolic activity, which correlates with cell viability.[10][11]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
96-well culture plates
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
1-([1,1'-Biphenyl]-2-yl)piperazine (stock in sterile DMSO)
-
L-Glutamic acid (stock in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Cell-grade DMSO
Step-by-Step Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare serial dilutions of 1-([1,1'-biphenyl]-2-yl)piperazine in culture medium (e.g., 0.1, 1, 10, 50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the old medium with the compound-containing medium and incubate for 2 hours. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Excitotoxic Challenge: Add glutamate to the wells to a final concentration of 5 mM (concentration should be optimized for your specific cell batch). Do not add glutamate to the "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment (MTT):
-
Add 10 µL of MTT stock solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium.
-
Add 100 µL of cell-grade DMSO to each well to dissolve the crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as: (Absorbance_treatment / Absorbance_untreated_control) * 100%.
Example Data Table:
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) ± SEM |
| Untreated Control | - | 100 ± 4.5 |
| Vehicle + Glutamate (5 mM) | - | 48.2 ± 3.9 |
| Compound + Glutamate | 0.1 | 55.1 ± 4.2 |
| Compound + Glutamate | 1 | 68.7 ± 3.5 |
| Compound + Glutamate | 10 | 85.3 ± 2.8 |
| Compound + Glutamate | 50 | 89.6 ± 3.1 |
Protocol 2.2: H₂O₂-Induced Oxidative Stress and ROS Measurement
Rationale: This assay quantifies the generation of intracellular ROS using the fluorescent probe DCFDA. It directly tests the compound's ability to mitigate oxidative stress, a common pathway in many neurodegenerative diseases.[9]
Materials:
-
SH-SY5Y cells plated in a black, clear-bottom 96-well plate
-
1-([1,1'-Biphenyl]-2-yl)piperazine
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorofluorescin diacetate (DCFDA) Cellular ROS Assay Kit
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the cellular ROS production assay.
Step-by-Step Methodology:
-
Cell Seeding & Pre-treatment: Follow steps 1 and 2 from Protocol 2.1.
-
Probe Loading: Remove the treatment medium and incubate cells with DCFDA working solution (prepared according to the manufacturer's protocol) for 30-45 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with warm PBS to remove any extracellular probe.
-
Oxidative Challenge: Add H₂O₂ (e.g., 200 µM final concentration) to the appropriate wells.
-
Fluorescence Measurement: Immediately measure fluorescence intensity using a plate reader. For kinetic analysis, take readings every 5 minutes for 1 hour.
-
Data Analysis: Quantify ROS levels by normalizing the fluorescence of treated groups to the vehicle + H₂O₂ group.
Part 3: In Vivo Validation in an Ischemic Stroke Model
Rationale: While in vitro data is crucial, in vivo models are indispensable for evaluating a compound's efficacy within a complex biological system, accounting for factors like pharmacokinetics and systemic effects.[12][13] The transient Middle Cerebral Artery Occlusion (MCAO) model in rodents is a gold-standard for simulating focal ischemic stroke.[3][7]
Protocol 3.1: MCAO Model and Compound Administration
Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (22-28g).
Methodology:
-
Anesthesia: Anesthetize the animal using isoflurane.
-
Surgical Procedure (Intraluminal Filament Model):
-
A midline neck incision is made to expose the common carotid artery (CCA).
-
The external carotid artery (ECA) is ligated.
-
A silicon-coated nylon monofilament is inserted through the ECA into the internal carotid artery (ICA) until it occludes the origin of the middle cerebral artery (MCA).
-
The filament is left in place for 60-90 minutes (ischemia).
-
The filament is then withdrawn to allow blood flow to resume (reperfusion).
-
-
Compound Administration: Administer 1-([1,1'-biphenyl]-2-yl)piperazine (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle at the onset of reperfusion.
-
Post-operative Care: Suture the incision, provide analgesia, and monitor the animal's recovery.
Protocol 3.2: Assessment of Neurological Deficit and Infarct Volume
Rationale: Neurological scoring provides a functional measure of the stroke's impact, while TTC staining offers a quantitative assessment of the brain tissue damage.
Methodology:
-
Neurological Scoring (24h post-MCAO): Assess sensorimotor deficits using a standardized scale (e.g., 0 = no deficit, 5 = severe deficit).
-
Infarct Volume Measurement (48h post-MCAO):
-
Anesthetize and sacrifice the animal, then quickly extract the brain.
-
Chill the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.
-
Principle: Dehydrogenase enzymes in viable tissue convert the colorless TTC into a red formazan product. Infarcted (dead) tissue lacks this activity and remains pale white.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the area of the infarct and the total hemisphere. Calculate infarct volume, correcting for edema.
-
Example Data Table:
| Treatment Group | Dose (mg/kg) | Neurological Score (at 24h) ± SEM | Corrected Infarct Volume (%) ± SEM |
| Sham | - | 0 ± 0 | 0 ± 0 |
| MCAO + Vehicle | - | 3.8 ± 0.3 | 41.5 ± 3.7 |
| MCAO + Compound | 1 | 3.1 ± 0.4 | 32.8 ± 4.1 |
| MCAO + Compound | 5 | 2.2 ± 0.3 | 21.3 ± 3.2 |
| MCAO + Compound | 10 | 1.5 ± 0.2 | 14.6 ± 2.5 |
| *p<0.05, **p<0.01, **p<0.001 vs. Vehicle |
Part 4: Future Directions and Advanced Analysis
The successful demonstration of neuroprotection in these primary assays warrants a deeper investigation.
-
Molecular Analysis: Use brain tissue from the in vivo studies to perform Western blotting for key apoptotic markers (Cleaved Caspase-3, Bcl-2, Bax) and inflammatory markers (Iba1, TNF-α) to confirm the in vitro mechanistic hypotheses.
-
Pharmacokinetic Profiling: Determine the compound's half-life, brain penetration, and metabolic stability to optimize dosing regimens.
-
Chronic Disease Models: Evaluate the compound in transgenic mouse models of Alzheimer's disease or toxin-induced models of Parkinson's disease (e.g., MPTP model) to assess its potential in chronic neurodegenerative conditions.[14][15][16]
By following this structured, multi-tiered approach, researchers can build a compelling, data-driven case for the neuroprotective potential of 1-([1,1'-biphenyl]-2-yl)piperazine, paving the way for further preclinical and clinical development.
References
- Title: Neuronal survival and cell death signaling p
- Title: Neuronal Survival and Cell Death Signaling P
- Title: In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review Source: Journal of Pharmaceutical Neg
- Title: Neuronal death/survival signaling pathways in cerebral ischemia Source: PubMed - NIH URL:[Link]
- Title: Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease Source: Auctores URL:[Link]
- Title: Neurodegenerative Disease Models Source: InVivo Biosystems URL:[Link]
- Title: Neuronal death/survival signaling pathways in cerebral ischemia Source: Semantic Scholar URL:[Link]
- Title: Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory Source: PubMed URL:[Link]
- Title: Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity Source: PubMed URL:[Link]
- Title: Overview of cell death signaling pathways Source: Cell and Tissue Research URL:[Link]
- Title: Protective effects of a piperazine derivative against aluminium-induced neurotoxicity: insights from in silico and in vivo studies Source: PubMed URL:[Link]
- Title: In vitro neurology assays Source: InnoSer URL:[Link]
- Title: Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury Source: Spandidos Public
- Title: In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway Source: PMC - PubMed Central URL:[Link]
- Title: Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory Source: Fingerprint URL:[Link]
- Title: Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease Source: NIH URL:[Link]
- Title: Reagents and conditions for the preparation of 1-(2-biphenyl)
- Title: New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease Source: PubMed URL:[Link]
- Title: Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors Source: PubMed URL:[Link]
- Title: Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma Source: MDPI URL:[Link]
- Title: Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model Source: PubMed URL:[Link]
- Title: Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models Source: MDPI URL:[Link]
Sources
- 1. Neuronal survival and cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal Survival and Cell Death Signaling Pathways - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuronal death/survival signaling pathways in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride () for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. [PDF] Neuronal death/survival signaling pathways in cerebral ischemia | Semantic Scholar [semanticscholar.org]
- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 13. invivobiosystems.com [invivobiosystems.com]
- 14. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The quality, purity, and structural integrity of such intermediates are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] This guide details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed to be self-validating, incorporating system suitability checks and adherence to principles outlined in international regulatory guidelines.[4][5] The causality behind experimental choices is explained to empower researchers not only to replicate these methods but also to adapt them for similar molecules.
Introduction: The Critical Role of Intermediate Characterization
This compound is a heterocyclic compound whose structure combines a biphenyl moiety with a piperazine ring.[6] This unique combination makes it a valuable building block in medicinal chemistry, particularly for central nervous system (CNS) drug design.[6] The quality of this intermediate directly influences the process reproducibility, impurity profile, and regulatory acceptability of the subsequent API.[3]
Therefore, robust analytical standards and well-defined characterization protocols are essential. They serve as the foundation for quality control, enabling accurate purity assessment, impurity profiling, and unequivocal structural confirmation.[7][8] The following sections provide detailed, validated methods for a multi-technique approach to the analysis of this compound, ensuring a comprehensive understanding of its chemical properties.
Physicochemical Profile
A foundational understanding of the compound's properties is crucial for method development. The hydrochloride salt form enhances aqueous solubility, a key consideration for sample preparation, especially in HPLC analysis.[6]
| Property | Value | Source |
| Appearance | White to off-white solid | [6] |
| Molecular Formula | C₁₆H₁₉ClN₂ | [6] |
| Molecular Weight | 286.79 g/mol (as HCl salt) | [6] |
| Melting Point | 205–209°C | [6] |
| Solubility | Soluble in DMSO, Methanol, Water | [6] |
| Storage Conditions | 2–8°C in an airtight container | [6] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
Reversed-phase HPLC is the principal technique for determining the purity and assay of non-volatile organic compounds like this compound. Its precision and robustness make it indispensable for quality control laboratories.
Scientific Rationale for Method Design
-
Column Chemistry: An octadecylsilane (C18) column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for the moderately non-polar biphenyl group.
-
Mobile Phase Composition: A gradient elution using acetonitrile and a phosphate buffer is employed. Acetonitrile is a common organic modifier with good UV transparency. The phosphate buffer is critical; it maintains a consistent pH (e.g., pH 3.0) to ensure the piperazine moiety is consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks.
-
Detection: The biphenyl chromophore exhibits strong UV absorbance. A photodiode array (PDA) detector is used to scan across a range of wavelengths, with 254 nm typically chosen for quantification due to the aromatic system's high molar absorptivity at this wavelength.
Detailed Protocol for HPLC Purity Analysis
This protocol is designed to separate the main component from potential process-related impurities and degradation products.
A. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade)
-
Phosphoric acid (85%)
-
Water (HPLC grade, e.g., Milli-Q)
B. Solutions Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
C. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with PDA or UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Column Temperature | 35°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
D. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met, as per USP <621> guidelines.
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
E. Analysis and Calculation
-
Inject the diluent (as a blank), followed by the Standard Solution and then the Sample Solution.
-
For purity, calculate the area percentage of the main peak relative to the total area of all peaks detected. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
For assay, compare the peak area of the sample to that of the reference standard. % Assay = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100
HPLC Workflow Diagram
Caption: Workflow for HPLC purity and assay analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Identification and Volatile Impurity Profiling
GC-MS is a powerful hyphenated technique ideal for the structural confirmation and detection of volatile or semi-volatile impurities that may not be observed by HPLC.[9][10] Since the hydrochloride salt is non-volatile, analysis is performed on the free base.
Scientific Rationale for Method Design
-
Sample Preparation: The compound is neutralized with a base (e.g., NaHCO₃) and extracted into an organic solvent to isolate the volatile free base form. This is a critical step to ensure the analyte can be volatilized in the GC inlet without decomposition.
-
GC Column: A low-polarity 5% phenyl / 95% methyl polysiloxane column (e.g., DB-5ms) is used. This stationary phase provides good resolution for a wide range of analytes and is robust, making it suitable for general-purpose screening.[9]
-
Ionization: Electron Ionization (EI) at 70 eV is used. This hard ionization technique produces a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification through library matching or comparison with a reference spectrum.
Detailed Protocol for GC-MS Identification
A. Reagents and Materials
-
This compound sample
-
Dichloromethane (DCM, GC grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
B. Sample Preparation (Free Base Extraction)
-
Dissolve ~10 mg of the sample in 5 mL of deionized water.
-
Add saturated NaHCO₃ solution dropwise until the solution is basic (pH > 8).
-
Extract the aqueous solution three times with 5 mL of DCM.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter or carefully decant the solution into a GC vial. Dilute as necessary with DCM to an approximate concentration of 100 µg/mL.
C. GC-MS Conditions
| Parameter | Condition |
| Instrument | GC-MS System |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100°C, hold 2 min. Ramp at 20°C/min to 300°C, hold 5 min. |
| MS Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
D. Data Interpretation
-
Identify the peak corresponding to 1-([1,1'-Biphenyl]-2-yl)piperazine.
-
Compare the acquired mass spectrum with a reference spectrum or a spectral library (e.g., NIST/Wiley) for confirmation.
-
The mass spectrum should show a molecular ion (M⁺) and characteristic fragment ions corresponding to the biphenyl and piperazine moieties.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS structural confirmation.
Spectroscopic Characterization: NMR and FTIR
Spectroscopic methods provide definitive structural information and functional group confirmation, which are orthogonal to chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR is the most powerful tool for elucidating the exact structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.
-
Scientific Rationale: The unique electronic environment of each proton and carbon atom results in a distinct resonance frequency (chemical shift). By analyzing the chemical shifts, signal integrations (for ¹H), and coupling patterns, the complete connectivity of the molecule can be pieced together, confirming the identity and isomeric purity of the compound.[6] DMSO-d₆ is a suitable solvent due to its ability to dissolve the hydrochloride salt and the presence of an exchangeable proton from the piperazine N-H⁺, which can be observed.
A. Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Data Interpretation:
-
¹H NMR: Expect complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the 9 protons of the biphenyl group. Signals for the piperazine protons will appear in the aliphatic region (~3.0-4.0 ppm). A broad signal for the N-H protons (including the HCl counter-ion) may also be visible.
-
¹³C NMR: Expect multiple signals in the aromatic region (~120-145 ppm) for the 12 carbons of the biphenyl ring and signals in the aliphatic region (~40-55 ppm) for the 4 carbons of the piperazine ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups.[11]
-
Scientific Rationale: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its functional groups. This creates a unique spectrum that acts as a fingerprint. For this molecule, we expect to see vibrations for aromatic C-H, aliphatic C-H, C=C aromatic stretching, and N-H stretching from the protonated amine.[12]
A. Protocol
-
Sample Preparation: The analysis can be performed on the neat solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch (piperazine ring) |
| ~2700-2400 | N-H Stretch (secondary amine salt, broad) |
| 1600-1450 | Aromatic C=C Ring Stretching |
| ~1250-1000 | C-N Stretch |
Method Validation Principles
All analytical methods used for quality control must be validated to ensure they are fit for purpose.[13] Validation is performed according to the ICH Q2(R1) guideline, which assesses various performance characteristics.[4]
| Parameter | Purity (HPLC) | Assay (HPLC) | Identification (GC-MS, NMR, FTIR) |
| Specificity | ✓ | ✓ | ✓ |
| Linearity | ✓ | ✓ | |
| Range | ✓ | ✓ | |
| Accuracy | ✓ | ✓ | |
| Precision | ✓ | ✓ | |
| Detection Limit (LOD) | ✓ | ||
| Quantitation Limit (LOQ) | ✓ | ||
| Robustness | ✓ | ✓ |
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of HPLC for purity and assay, GC-MS for identification and volatile impurity analysis, and spectroscopic techniques (NMR, FTIR) for unequivocal structural confirmation provides a comprehensive quality control strategy. The protocols detailed herein are rooted in established scientific principles and regulatory expectations, providing researchers and drug development professionals with a reliable framework for ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research.
- Sunqian. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Sigma-Aldrich. (n.d.).
- Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. Royal Society of Chemistry Books.
- PharmaCompare.com. (n.d.). Pharmaceutical Analytical Standards. PharmaCompare.com.
- Labmate Online. (n.d.). A Guide to Using Analytical Standards.
- USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- Royal Society of Chemistry. (n.d.). Supporting Information for an article. Royal Society of Chemistry.
- Vulcanchem. (n.d.). This compound. Vulcanchem.
- RCA. (n.d.). Method Validation.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Alver, Ö., Parlak, C., & Şenyel, M. (2025, August 5). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry.
- MedChemExpress. (n.d.). This compound. MedChemExpress.
- DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. books.rsc.org [books.rsc.org]
- 5. uspbpep.com [uspbpep.com]
- 6. This compound () for sale [vulcanchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. rcainc.com [rcainc.com]
Application Note: Assessing Cellular Viability Following Treatment with 1-([1,1'-Biphenyl]-2-yl)piperazine using a Colorimetric MTT Assay
Abstract
This document provides a comprehensive guide for determining the cytotoxic potential of 1-([1,1'-Biphenyl]-2-yl)piperazine on cultured mammalian cells. As a compound with a biphenyl-piperazine motif, it belongs to a class of molecules with diverse pharmacological activities, including demonstrated effects on the central nervous system and potential as anticancer agents. A critical early step in the evaluation of any novel compound is to establish its effect on cell viability and proliferation. This application note details an optimized protocol using the robust and widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to quantify changes in metabolic activity, a key indicator of cell health. We provide a step-by-step methodology, guidelines for data analysis including the calculation of the half-maximal inhibitory concentration (IC₅₀), and a framework for ensuring data integrity through proper experimental design.
Introduction: The Rationale for Cytotoxicity Screening
1-([1,1'-Biphenyl]-2-yl)piperazine is a synthetic organic compound featuring a piperazine ring linked to a biphenyl group. The piperazine moiety is a common scaffold in pharmacologically active compounds, known to interact with various biological targets.[1][2] Specifically, the 1-(2-biphenyl)piperazine structure has been identified as a potent and selective ligand for the serotonin 5-HT₇ receptor, making it a compound of interest for neurological research. Furthermore, related derivatives are increasingly being explored for their anti-proliferative effects in cancer cell lines.[3]
Given these potential therapeutic applications, a thorough understanding of the compound's cytotoxic profile is essential. Assessing cell viability helps to:
-
Determine the therapeutic window of the compound.
-
Identify potential off-target toxicities.
-
Establish dose ranges for further functional assays.
-
Provide foundational data for preclinical development.
The MTT assay is a cornerstone method for this purpose. It offers a quantitative measure of metabolic activity, which in most healthy cell populations, correlates directly with the number of viable cells.[4]
Principle of the MTT Assay
The MTT assay is a sensitive and reliable method for measuring cell viability. The underlying principle is based on the enzymatic activity of mitochondrial NAD(P)H-dependent oxidoreductases in living cells.[5] These enzymes are capable of reducing the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product. This conversion only occurs in metabolically active, viable cells.[4][6] The resulting formazan crystals are then solubilized using a solvent like dimethyl sulfoxide (DMSO), and the concentration of the colored product is quantified by measuring its absorbance with a spectrophotometer (microplate reader), typically at a wavelength between 550 and 600 nm.[5] The intensity of the purple color is directly proportional to the number of viable cells in the well.
Experimental Workflow Overview
The entire process, from cell preparation to final data analysis, follows a structured workflow. This ensures reproducibility and minimizes variability.
Caption: High-level experimental workflow for the MTT cell viability assay.
Materials and Protocols
This section provides a detailed, step-by-step protocol. Adherence to aseptic cell culture techniques is paramount to prevent contamination and ensure the reliability of results.[7]
Required Materials
-
Compound: 1-([1,1'-Biphenyl]-2-yl)piperazine (purity ≥98%)
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, A549, SH-SY5Y, etc.). Cells should be healthy and in the logarithmic growth phase.[8]
-
Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA solution
-
-
Equipment & Consumables:
-
Sterile, clear, flat-bottom 96-well cell culture plates
-
Biological Safety Cabinet (BSC)
-
CO₂ Incubator (37°C, 5% CO₂)
-
Microplate reader with a 570 nm filter
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
Hemocytometer or automated cell counter
-
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Compound Stock Solution (e.g., 10 mM):
-
Accurately weigh the 1-([1,1'-Biphenyl]-2-yl)piperazine powder.
-
Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM). The biphenyl moiety confers lipophilicity, making DMSO an appropriate solvent.[9]
-
Store this stock in small aliquots at -20°C.
-
Experimental Protocol
Phase 1: Cell Seeding
-
Harvest cells that are in their logarithmic growth phase using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density. This must be optimized for your cell line and experiment duration but typically ranges from 5,000 to 20,000 cells per well.[10]
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Best Practice: To avoid "edge effects," do not use the outermost wells. Instead, fill them with 100 µL of sterile PBS to maintain humidity.[11]
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
Phase 2: Compound Treatment
-
On the day of treatment, prepare serial dilutions of 1-([1,1'-Biphenyl]-2-yl)piperazine in complete culture medium from your 10 mM stock.
-
A typical 2-fold or 3-fold dilution series across 8 to 10 concentrations is recommended to generate a full dose-response curve (e.g., from 100 µM down to 0.1 µM).
-
Vehicle Control: Prepare a dilution of DMSO in medium equivalent to the highest concentration of DMSO used in the compound-treated wells (e.g., if the highest compound concentration is 100 µM from a 10 mM stock, the DMSO concentration is 1%. Your vehicle control should be 1% DMSO in medium).
-
-
Carefully remove the medium from the cells in the 96-well plate.
-
Add 100 µL of the prepared compound dilutions (and controls) to the appropriate wells. Each condition should be performed in at least triplicate.[6]
-
Your plate layout should include:
-
Blank Wells: Medium only (no cells).
-
Vehicle Control Wells: Cells treated with the DMSO vehicle.
-
Test Wells: Cells treated with the compound at various concentrations.
-
-
Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
Phase 3: MTT Assay Execution
-
After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[5][12]
-
Return the plate to the incubator and incubate for 2 to 4 hours. During this time, viable cells will produce visible purple formazan crystals.
-
After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[11]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan.[6]
Phase 4: Data Acquisition
-
Ensure there are no bubbles in the wells.
-
Measure the absorbance (Optical Density or OD) of each well using a microplate reader.
Data Analysis and Interpretation
Caption: Workflow for data analysis to determine the IC₅₀ value.
Step-by-Step Calculation
-
Correct for Background: Average the OD values from the "Blank" wells. Subtract this average from the OD of all other wells.
-
Normalize Data: Average the background-corrected OD values for the "Vehicle Control" wells. This value represents 100% cell viability.
-
Calculate Percent Viability: For each test well, calculate the percent viability using the following formula: % Viability = (Corrected OD of Test Well / Average Corrected OD of Vehicle Control) × 100[15]
-
Generate Dose-Response Curve: Plot % Viability on the Y-axis against the logarithm of the compound concentration on the X-axis.
-
Determine IC₅₀: Use graphing software (e.g., GraphPad Prism, Origin) to fit a non-linear, sigmoidal dose-response curve to your data. The software can then calculate the precise IC₅₀ value.[13]
Sample Data Presentation
Quantitative data should be summarized in a clear, tabular format.
| Concentration (µM) | Log [Concentration] | Avg. % Viability | Std. Deviation |
| 0 (Vehicle) | - | 100.0 | 4.5 |
| 0.1 | -1.0 | 98.2 | 5.1 |
| 0.5 | -0.3 | 91.5 | 3.8 |
| 1.0 | 0.0 | 82.1 | 4.2 |
| 5.0 | 0.7 | 55.3 | 3.1 |
| 10.0 | 1.0 | 24.7 | 2.5 |
| 50.0 | 1.7 | 5.4 | 1.8 |
| 100.0 | 2.0 | 1.2 | 0.9 |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Cell clumping; Edge effects. | Ensure a single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using outer wells of the plate.[11] |
| Low absorbance readings in all wells | Insufficient cell number; Low metabolic activity; Insufficient MTT incubation time. | Optimize initial seeding density. Ensure cells are healthy and in log phase. Increase MTT incubation time (up to 4 hours).[12] |
| High background in "Blank" wells | Contamination (bacterial or fungal); Phenol red or serum interference in media. | Use aseptic techniques.[7] Consider using phenol red-free medium for the final assay steps if background remains high.[4] |
| Incomplete dissolution of formazan | Insufficient solubilization agent or time; Low temperature. | Ensure adequate volume of DMSO is added (100-150 µL). Increase shaking time to 15-20 minutes. Ensure plate is at room temperature.[6] |
Conclusion
This application note provides a validated and detailed protocol for assessing the effect of 1-([1,1'-Biphenyl]-2-yl)piperazine on cell viability using the MTT assay. By following this guide, researchers in pharmacology and drug development can reliably generate dose-response curves and determine the IC₅₀ value of this compound, providing critical data for its continued investigation as a potential therapeutic agent.
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). [Source Not Available].
- MTT Assay Protocol for Cell Viability and Prolifer
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
- AlamarBlue Assay Protocol. (2024).
- Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. (n.d.). Bio-Rad Antibodies. [Link]
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Institutes of Health (NIH). [Link]
- MTT Proliferation Assay Protocol. (2015).
- How to do the statistical analysis of data collected from the SRB cell viability assay. (2024). Quora. [Link]
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
- How to calculate IC50. (n.d.).
- Avoiding Contamination in Cell Cultures. (2016). Drug Discovery and Development. [Link]
- Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]
- Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. [Link]
- What is the mechanism of Piperazine?. (2024).
- Piperazine. (n.d.). Wikipedia. [Link]
- Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2025).
Sources
- 1. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride () for sale [vulcanchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 1-([1,1'-Biphenyl]-2-yl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-([1,1'-biphenyl]-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically employs a Palladium-catalyzed Buchwald-Hartwig amination. Our goal is to provide you with actionable insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and widely used method for synthesizing 1-([1,1'-biphenyl]-2-yl)piperazine?
A1: The most robust and versatile method is the Buchwald-Hartwig amination.[1] This is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. For this specific synthesis, the reaction involves coupling a 2-substituted biphenyl with piperazine.[2] This method has largely replaced harsher, traditional techniques due to its mild reaction conditions and broad functional group tolerance.[3]
Q2: Which starting material is preferable: 2-chlorobiphenyl, 2-bromobiphenyl, or 2-iodobiphenyl?
A2: The choice of aryl halide is a critical parameter that balances reactivity and cost. In Buchwald-Hartwig couplings, the general reactivity order of aryl halides is Ar-I > Ar-Br > Ar-Cl.[4] However, aryl iodides can sometimes have an inhibitory effect on the catalyst.[4] Aryl chlorides can be challenging to activate and often require more specialized, highly active catalyst systems.[5] Therefore, 2-bromobiphenyl often represents the optimal choice, offering a good compromise of high reactivity and substrate availability.
Q3: Can I use piperazine directly in the reaction? I am concerned about disubstitution.
A3: Your concern is valid. Using piperazine directly can lead to a significant side product, 1,4-di([1,1'-biphenyl]-2-yl)piperazine, due to the presence of two reactive secondary amine sites.[6] While using a large excess of piperazine can statistically favor the desired mono-arylated product, this complicates purification and is not atom-economical.
The most reliable strategy to ensure high selectivity for mono-arylation is to use a protecting group. N-tert-Butoxycarbonyl (Boc) piperazine is the recommended starting material. The Boc group effectively "blocks" one of the nitrogen atoms, directing the arylation to the unprotected site. This group can be cleanly and efficiently removed in a subsequent step under acidic conditions.[7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
Q: My reaction has stalled. After several hours, TLC/LC-MS analysis shows primarily unreacted starting materials. What are the most likely causes and how can I fix them?
A: When a Buchwald-Hartwig reaction fails, the issue almost always lies with one of four key components: the catalyst system (palladium source and ligand), the base, or the reaction environment.
-
Cause 1: Inactive Palladium Catalyst
-
Explanation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[8] This initial reduction step can be inefficient and is a common point of failure. Oxygen can also oxidize the active Pd(0) catalyst to an inactive state.
-
Solution:
-
Use a Pd(0) Source or Pre-catalyst: Switch to a more reliable palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a modern, air-stable pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst).[4][6] These ensure a more consistent generation of the active Pd(0) species.
-
Ensure Inert Atmosphere: The reaction is sensitive to oxygen.[8] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout.
-
-
-
Cause 2: Suboptimal Ligand Choice
-
Explanation: The phosphine ligand is not just a spectator; it is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating the final C-N bond-forming reductive elimination.[3] For coupling with a secondary cyclic amine like piperazine, bulky and electron-rich dialkylbiaryl phosphine ligands are required to achieve high turnover rates.
-
Solution: Employ a ligand specifically designed for C-N cross-coupling. Excellent choices include XPhos , RuPhos , or BrettPhos .[8][9] These ligands accelerate the rate-limiting reductive elimination step and help prevent catalyst decomposition.
-
-
Cause 3: Incorrect Base or Poor Mixing
-
Explanation: The reaction requires a strong, non-nucleophilic base to deprotonate the piperazine nitrogen, making it a more active nucleophile.[4] Sodium tert-butoxide (NaOtBu) is the most common choice. However, it is a solid with limited solubility in common solvents like toluene. If it is not adequately dispersed, the reaction will be slow or incomplete.
-
Solution:
-
Use High-Quality Base: Ensure your NaOtBu is fresh, anhydrous, and free-flowing. Clumpy or discolored base may be hydrated and less effective.
-
Ensure Vigorous Stirring: The rate of agitation is critical.[4] Use a magnetic stir bar that provides vigorous mechanical stirring to keep the base suspended and maximize the solid-liquid interfacial area.
-
-
Issue 2: Formation of Key Side Products
Q: My reaction works, but I'm isolating significant amounts of biphenyl (from dehalogenation) and the double-arylated piperazine. How can I improve the selectivity?
A: This indicates that competing reaction pathways are occurring. Both can be suppressed by optimizing your reaction conditions and choice of reactants.
-
Side Product 1: Biphenyl (Hydrodehalogenation)
-
Mechanism: This side product forms when the arylpalladium amide intermediate undergoes β-hydride elimination instead of reductive elimination.[3][10] This is more common with primary amines but can occur here, especially at elevated temperatures.
-
Solution:
-
Lower the Temperature: High temperatures can favor the elimination pathway. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) for a longer period.
-
Use Bulky Ligands: The use of bulky biaryl phosphine ligands, as mentioned above, sterically hinders the conformation required for β-hydride elimination, favoring the desired reductive elimination pathway.
-
-
-
Side Product 2: 1,4-di([1,1'-biphenyl]-2-yl)piperazine (Double Arylation)
-
Mechanism: As discussed in the FAQs, the mono-arylated product is still a secondary amine and can compete with the starting piperazine for the aryl halide.[6]
-
Solution: The most effective solution is to use N-Boc-piperazine . This protection strategy physically prevents the second arylation, leading to a much cleaner reaction profile and simplifying purification. The subsequent deprotection is typically a high-yielding and straightforward step.
-
Issue 3: Product Purification Challenges
Q: My crude product is a thick oil, and it streaks badly during silica gel chromatography. What is a better way to purify 1-([1,1'-biphenyl]-2-yl)piperazine?
A: The basic nature of the piperazine moiety is the root cause of these issues. The nitrogen lone pairs interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.
-
Solution 1: Modified Chromatography Eluent
-
Explanation: To prevent streaking, you need to neutralize the acidic sites on the silica gel.
-
Protocol: Add a small amount of a basic modifier to your eluent system. A common practice is to use a mobile phase like Dichloromethane/Methanol and add 1-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol. This will dramatically improve the peak shape.
-
-
Solution 2: Acid-Base Extraction & Salt Formation
-
Explanation: This classical technique leverages the basicity of your product for purification. By converting the basic amine into a water-soluble salt, you can wash away non-polar organic impurities. The pure product can then be recovered or isolated as a stable, crystalline salt.[11]
-
Protocol:
-
After the reaction workup, dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of 2M HCl in diethyl ether or a solution of acetic acid while stirring.[11]
-
The hydrochloride or diacetate salt of your product will precipitate as a solid.
-
Collect the solid by filtration, wash with cold solvent (e.g., ether) to remove any remaining impurities, and dry under vacuum.[12] This salt is often a stable, crystalline solid that is much easier to handle than the free-base oil.
-
-
Optimized Experimental Protocol
This two-step protocol is designed for high-yield, selective synthesis and incorporates the use of a protecting group to avoid common side reactions.
Step 1: Buchwald-Hartwig Coupling of 2-Bromobiphenyl with N-Boc-piperazine
| Reagent | Molar Eq. | MW ( g/mol ) |
| 2-Bromobiphenyl | 1.0 | 233.11 |
| N-Boc-piperazine | 1.2 | 186.25 |
| Pd₂(dba)₃ | 0.01 | 915.72 |
| XPhos | 0.04 | 476.60 |
| Sodium tert-butoxide | 1.4 | 96.10 |
| Toluene (Anhydrous) | - | - |
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromobiphenyl, N-Boc-piperazine, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 4-([1,1'-biphenyl]-2-yl)piperazine-1-carboxylate.
Step 2: Boc Deprotection
| Reagent | Molar Eq. |
| tert-butyl 4-([1,1'-biphenyl]-2-yl)piperazine-1-carboxylate | 1.0 |
| 4M HCl in 1,4-Dioxane | 5.0 - 10.0 |
| Dichloromethane (DCM) | - |
Procedure:
-
Dissolve the purified product from Step 1 in a minimal amount of dichloromethane.
-
Add the 4M HCl solution in 1,4-dioxane and stir the mixture at room temperature.
-
Monitor the reaction by TLC/LC-MS. Deprotection is usually complete within 1-2 hours, often accompanied by the precipitation of the hydrochloride salt.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
To obtain the free base, neutralize the resulting salt with a saturated aqueous solution of sodium bicarbonate and extract with DCM. Dry the organic layer and concentrate to yield the final product, 1-([1,1'-biphenyl]-2-yl)piperazine. Alternatively, the precipitated hydrochloride salt can be isolated by filtration and washed with ether for a stable solid product.
Visualized Workflows and Mechanisms
References
- Wikipedia.
- The Hartwig Group.
- ACS Publications.
- Organic Preparations and Procedures International. NEW SYNTHESIS OF 2-AMINOBIPHENYLS. [Link]
- RSC Publishing.
- National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
- National Institutes of Health. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
- ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. [Link]
- Chemistry LibreTexts.
- Oriental Journal of Chemistry. Synthesis and Studies of 2- Amino Biphenyl Derived Amides. [Link]
- National Institutes of Health. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]
- Google Patents.
- ResearchGate. Reagents and conditions for the preparation of 1-(2-biphenyl)
- National Institutes of Health. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
- UCL. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- ACS GCI Pharmaceutical Roundtable.
- Google Patents.
- MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- Reddit.
- International Journal of Pharmaceutical Sciences and Research.
- ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. entegris.com [entegris.com]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low solubility of piperazine hydrochloride salts
Answering your request to create a technical support center for troubleshooting the low solubility of piperazine hydrochloride salts.
Technical Support Center: Piperazine Hydrochloride Salts
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Foundational Principles: Why Piperazine HCl Salts Can Be Problematic
Piperazine is a diprotic weak base, meaning it has two nitrogen atoms that can accept protons.[1] This characteristic is fundamental to its solubility. The hydrochloride salts are formed by reacting the basic piperazine with one or two equivalents of hydrochloric acid. Understanding the equilibrium between these forms is the first step in troubleshooting.
The ionization state of piperazine is dictated by its two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73 at 25°C) and the pH of the solution.[1][2]
-
At pH < 5.35: Piperazine is predominantly in its fully protonated, water-soluble dihydrochloride form (PipH₂²⁺).
-
At pH between 5.35 and 9.73: A mixture of the monoprotonated (PipH⁺) and diprotonated (PipH₂²⁺) forms exists.
-
At pH > 9.73: The uncharged, less water-soluble free base form (Pip) becomes more prevalent.
This pH-dependent equilibrium is the primary reason researchers encounter solubility issues, especially when moving from acidic stock solutions to neutral pH environments like biological media.
Caption: pH-dependent equilibrium of piperazine species.
Troubleshooting Guide & FAQs
This section addresses the most common solubility problems in a direct question-and-answer format.
Scenario 1: Difficulty Dissolving the Salt in an Aqueous Solution
Question: My piperazine dihydrochloride powder is not dissolving well in pure water. What are the first steps I should take?
Answer: This is a common issue that can almost always be resolved by systematically checking three factors: pH, temperature, and concentration.
-
Verify and Adjust pH: Piperazine dihydrochloride is the salt of a weak base and a strong acid. While it should produce an acidic solution, the final pH may not be low enough for complete dissolution, especially at high concentrations.
-
Causality: Maximum solubility for the dihydrochloride salt is achieved at a low pH (typically < 5), where the equilibrium is pushed fully towards the highly polar, water-soluble PipH₂²⁺ species.[3][4]
-
Action: Use a pH meter or pH strip to check the solution. If the pH is above 5, add 0.1 M HCl dropwise while stirring until all the solid dissolves.
-
-
Apply Gentle Heat: The dissolution of most salts is an endothermic process.
-
Check Concentration Limits: Ensure you are not trying to create a supersaturated solution.
-
Action: Refer to known solubility data. Piperazine dihydrochloride has a high water solubility, but it is finite.
-
Solubility Data for Piperazine Dihydrochloride
| Solvent | Solubility | Rationale / Comments |
|---|---|---|
| Water | Highly Soluble (41% w/v at 20°C)[5] | The ionic salt is highly compatible with the polar nature of water. Solubility is pH and temperature-dependent.[4] |
| Methanol / Ethanol | Soluble to Sparingly Soluble[4][6] | These polar protic solvents can solvate the ionic salt, but less effectively than water. |
| DMSO | High[3] | A strong polar aprotic solvent capable of dissolving a wide range of hydrochloride salts. |
| Dichloromethane (DCM) | Insoluble / Low[3] | Non-polar solvent that cannot effectively solvate the highly polar, ionic salt. |
| Hexane / Diethyl Ether | Insoluble[3][7] | Non-polar solvents that are incompatible with polar salts. |
Scenario 2: Precipitation in Biological Media
Question: My piperazine HCl salt is fully dissolved in my acidic stock solution, but it crashes out when I dilute it into my cell culture medium (pH 7.4). Why is this happening and how can I prevent it?
Answer: This is a classic case of pH-shift precipitation. Your highly soluble PipH₂²⁺ species is being converted to the much less soluble free base (Pip) at neutral pH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uregina.ca [uregina.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. amphray.com [amphray.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: A Proactive Guide to the Stability of 1-([1,1'-Biphenyl]-2-yl)piperazine in Solution
Welcome to the technical support center for 1-([1,1'-Biphenyl]-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound in solution. By understanding the potential instabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Stability of 1-([1,1'-Biphenyl]-2-yl)piperazine
1-([1,1'-Biphenyl]-2-yl)piperazine is a molecule of significant interest in pharmaceutical research. Its structure, combining a biphenyl group with a piperazine ring, presents a unique stability profile. The biphenyl moiety can be susceptible to oxidative and photolytic degradation, while the piperazine ring, a secondary amine, is prone to oxidation and pH-dependent reactions. This guide will provide a comprehensive overview of the potential degradation pathways and practical strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My solution of 1-([1,1'-Biphenyl]-2-yl)piperazine has turned a yellowish color. What could be the cause?
A color change, typically to yellow or brown, is a common indicator of degradation, particularly oxidation. The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Q2: I've observed a loss of potency in my stock solution over time, even when stored at low temperatures. What's happening?
While low temperatures slow down most chemical reactions, they do not entirely prevent degradation. Several factors could be at play:
-
Slow Oxidation: Even at low temperatures, dissolved oxygen in your solvent can cause gradual oxidation of the piperazine ring.
-
Hydrolysis: If your solvent contains trace amounts of water, acid, or base, slow hydrolysis of the molecule could occur, although this is generally less common for this specific structure compared to compounds with more labile functional groups.
-
Photodegradation: If the solution is not protected from light, UV or even ambient light can induce photochemical reactions, particularly affecting the biphenyl group.
Q3: What are the primary degradation pathways for 1-([1,1'-Biphenyl]-2-yl)piperazine?
Based on its chemical structure, the primary anticipated degradation pathways are:
-
Oxidation of the Piperazine Ring: The secondary amine in the piperazine ring is a prime target for oxidation, potentially forming N-oxides or ring-opened products.
-
Hydroxylation of the Biphenyl Rings: The aromatic biphenyl rings can undergo hydroxylation, especially in the presence of oxidizing agents or under photolytic conditions.
-
N-dealkylation: While less common without enzymatic activity, cleavage of the bond between the biphenyl group and the piperazine nitrogen could occur under harsh conditions.
Below is a diagram illustrating the potential sites of degradation on the molecule.
Caption: Potential degradation sites on 1-([1,1'-Biphenyl]-2-yl)piperazine.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the parent compound. | Perform a forced degradation study to identify potential degradants. Use a stability-indicating HPLC method. |
| Precipitate formation in solution | Change in pH affecting solubility, or formation of insoluble degradation products. | Check the pH of the solution. Filter the precipitate and analyze both the solid and the supernatant to identify the components. |
| Inconsistent biological assay results | Degradation of the active compound leading to lower effective concentration. | Prepare fresh solutions for each experiment. Store stock solutions under optimal conditions (see below) and for a limited time. |
Protocols for Preventing Degradation
To ensure the stability of your 1-([1,1'-Biphenyl]-2-yl)piperazine solutions, it is crucial to control the experimental environment.
Solvent Selection and Preparation
The choice of solvent is critical. Aprotic, anhydrous solvents are generally preferred to minimize hydrolysis and other solvent-mediated degradation.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
Protocol for Solvent Preparation:
-
Use high-purity, anhydrous solvents from a reputable supplier.
-
To remove dissolved oxygen, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use.
-
Store solvents under an inert atmosphere.
pH Control
The piperazine moiety is basic, and the compound's stability can be pH-dependent. It is generally advisable to avoid strongly acidic or basic conditions unless experimentally required. If aqueous buffers are necessary, a neutral pH (around 7.0-7.4) is a good starting point.
Exclusion of Oxygen
Oxidation is a primary degradation pathway.
Protocol for Creating an Inert Atmosphere:
-
When preparing solutions, work in a glove box or use Schlenk line techniques if possible.
-
If a glove box is not available, flush the headspace of your vial with an inert gas (argon or nitrogen) before sealing.
-
Use vials with PTFE-lined septa to minimize oxygen ingress.
Light Protection
The biphenyl group can absorb UV light, leading to photodegradation.
Recommendations:
-
Store solutions in amber vials or wrap clear vials in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
Temperature Control
While low-temperature storage is beneficial, a comprehensive stability study is recommended to understand the compound's behavior under your specific storage conditions. A study on synthetic piperazines in human whole blood indicated that phenyl piperazines showed degradation even at -20°C over extended periods.[1]
Storage Recommendations:
-
For short-term storage (days to weeks), refrigeration (2-8°C) is often sufficient if other protective measures (inert atmosphere, light protection) are in place.
-
For long-term storage (months), freezing (-20°C to -80°C) is recommended. However, be mindful of freeze-thaw cycles, which can introduce moisture and oxygen. Aliquot stock solutions to avoid repeated thawing and freezing.
Experimental Workflow: Forced Degradation Study
A forced degradation study is essential to understand the stability of 1-([1,1'-Biphenyl]-2-yl)piperazine and to develop a stability-indicating analytical method.[2][3] This involves intentionally subjecting the compound to harsh conditions to accelerate its degradation.
Caption: Workflow for a forced degradation study.
Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of 1-([1,1'-Biphenyl]-2-yl)piperazine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24, 48, 72 hours). Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a clear vial of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
Stability-Indicating Analytical Method
A robust analytical method is crucial for monitoring the stability of 1-([1,1'-Biphenyl]-2-yl)piperazine. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
Key Considerations for Method Development:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water or a buffer is typically effective. The pH of the mobile phase can be adjusted to optimize peak shape.
-
Detection: The biphenyl moiety provides good UV absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer is invaluable for identifying unknown degradation products.[2]
References
- Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98. [Link]
- Freeman, S. E., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1189-1196. [Link]
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kligerman, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Tarsa, M., Dołowy, M., & Pyka, A. (2019).
Sources
Technical Support Center: Optimizing HPLC Separation of Biphenyl Piperazine Isomers
Welcome to the technical support center dedicated to the unique challenges of separating biphenyl piperazine isomers. As a Senior Application Scientist, I understand that resolving these structurally similar compounds requires a nuanced approach that goes beyond standard reversed-phase methods. This guide is structured to provide immediate answers to common problems and in-depth, scientifically-grounded strategies for robust method development. We will explore the causal relationships behind chromatographic phenomena to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most pressing initial challenges researchers face.
Q1: Why am I seeing poor or no resolution between my biphenyl piperazine positional isomers (ortho-, meta-, para-) on a standard C18 column?
A1: This is a classic selectivity problem. While C18 columns separate based on hydrophobicity, positional isomers often have very similar hydrophobicities (LogP values). Therefore, a standard C18 phase may not possess the necessary chemical properties to differentiate the subtle structural differences.
-
The "Why": The primary separation mechanism on a C18 column is hydrophobic partitioning. Positional isomers present nearly identical hydrophobic surface areas to the stationary phase, leading to co-elution. To resolve them, you need a stationary phase that offers alternative interaction mechanisms.
-
The Solution: Switch to a stationary phase that provides shape selectivity or different electronic interactions. Phenyl-based columns (e.g., Phenyl-Hexyl) are an excellent choice. They facilitate π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your biphenyl piperazine analytes[1][2]. These interactions are highly sensitive to the spatial arrangement of substituents, allowing for the discrimination between ortho-, meta-, and para- isomers. Normal Phase (NP-HPLC) is also a powerful technique for separating structural isomers due to its adsorption-based mechanism, which is sensitive to steric factors[3][4][5].
Q2: My piperazine isomer peaks are severely tailing. What is causing this and how can I achieve symmetrical peaks?
A2: Peak tailing for piperazine derivatives, which are basic compounds, is almost always caused by secondary ionic interactions with acidic silanol groups on the silica surface of the stationary phase[6]. These interactions create multiple retention mechanisms, leading to broad, tailing peaks.
-
The "Why": The basic nitrogen atoms in the piperazine ring can become protonated and interact strongly with deprotonated, negatively charged silanol groups (Si-O⁻) on the column packing. This is a strong, non-ideal interaction that delays a portion of the analyte molecules, causing the characteristic tail.
-
The Solution:
-
Mobile Phase pH Adjustment: Operate at a mid-range to high pH (e.g., pH 7-9) using a suitable buffer (ensure your column is stable at this pH). At higher pH, the surface silanols are deprotonated, but the basic piperazine analyte is in its neutral form, minimizing ionic interactions. A method for separating chlorophenylpiperazine isomers successfully used a mobile phase at pH 9[7].
-
Use a Competing Base: Add a small amount of a competing base, such as 0.1% Triethylamine (TEA), to your mobile phase. TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte[8].
-
Select a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanol groups. If you are using an older column, upgrading can make a significant difference.
-
Q3: I have virtually no retention for my parent piperazine compound on a C18 column; it elutes at the void volume. What's wrong?
A3: This is a common issue. Unsubstituted or highly polar piperazine derivatives are often too polar to be retained by a non-polar C18 stationary phase in a highly aqueous mobile phase[9][10][11]. The analyte has a much stronger affinity for the mobile phase and is swept through the column unretained.
-
The "Why": Reversed-phase chromatography requires the analyte to have some degree of hydrophobicity to partition into the stationary phase. Highly polar compounds will remain in the polar mobile phase, resulting in no retention.
-
The Solution:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC utilizes a polar stationary phase (like cyano or amide) with a high organic, low aqueous mobile phase[1][12]. The separation occurs based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. A cyanopropyl stationary phase has been successfully used for piperazine analysis in HILIC mode[12].
-
Polar-Embedded or Mixed-Mode Columns: Consider columns with polar-embedded groups or mixed-mode functionalities that offer alternative retention mechanisms beyond simple hydrophobicity[13][14].
-
Pre-Column Derivatization: If HILIC is not an option, you can chemically modify the piperazine to make it less polar and more UV-active. Derivatization with reagents like Dansyl Chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) adds a large, non-polar group, which significantly increases retention on a C18 column[11][15].
-
Q4: How do I begin method development for separating enantiomers of a chiral biphenyl piperazine?
A4: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). The selection of the appropriate CSP is the single most critical factor in developing a successful chiral separation[16].
-
The "Why": Enantiomers have identical physical properties (solubility, polarity, etc.) and cannot be separated by achiral methods. A CSP creates transient, diastereomeric complexes with the enantiomers, which have different energies of formation and stability, thus allowing for their separation.
-
The Solution:
-
Start with Polysaccharide-Based CSPs: For piperazine derivatives and a broad range of other chiral compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are the most successful and versatile[16]. Columns like Chiralpak® IC, which uses cellulose tris(3,5-dichlorophenylcarbamate), have shown excellent performance for separating piperazine-related compounds[15][16].
-
Screen Different Mobile Phases: Chiral recognition is highly dependent on the mobile phase. Screen your selected CSP with different modes:
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures are common starting points.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers.
-
Polar Organic Mode: Using pure solvents like Methanol, Ethanol, or Acetonitrile, often with a basic or acidic additive.
-
-
Section 2: In-Depth Troubleshooting & Method Development Guides
Guide 1: Systematic Method Development for Positional Isomers
Resolving positional isomers is a challenge of maximizing selectivity (α). The following workflow provides a systematic approach.
Caption: A systematic workflow for developing a separation method for positional isomers.
-
Column Selection (The Selectivity Engine):
-
Initial Mobile Phase Screening:
-
Organic Modifier: Perform initial gradient runs with both Acetonitrile/Water and Methanol/Water mobile phases. Acetonitrile and Methanol offer different selectivities and should always be screened.
-
Buffer/pH: Use a buffer with a pKa about 1 unit away from your target pH[14]. For piperazines, start with a phosphate or formate buffer at pH 3.0 to ensure protonation and good solubility.
-
-
Mobile Phase Optimization:
-
Based on the initial screen, choose the organic modifier that provides the best initial separation.
-
Fine-tune the gradient or switch to an isocratic hold to optimize the resolution of the critical pair.
-
If peak shape is poor, evaluate the effect of pH. Test a mobile phase at a higher pH (e.g., 7.5 with a phosphate buffer), ensuring your column is compatible.
-
-
Temperature Optimization (Fine-Tuning Selectivity):
-
Column temperature is a powerful and underutilized tool for optimizing selectivity[17]. Increasing temperature reduces solvent viscosity (lowering backpressure) and can alter the thermodynamics of analyte-stationary phase interactions, which can change peak elution order and improve resolution[18][19][20].
-
Systematically evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C). Even a small change can significantly impact the resolution of closely eluting isomers[17]. Maintaining a consistent temperature is critical for reproducible retention times[18].
-
Guide 2: Chiral Separation Strategy
For enantiomers, the goal is to find a CSP and mobile phase combination that provides the best chiral recognition.
| Stationary Phase (CSP) Type | Primary Mobile Phase System | Additives (If Needed) | Mode |
| Polysaccharide-based | n-Hexane / Isopropanol (80:20 v/v) | 0.1% Trifluoroacetic Acid (TFA) for acidic analytes | Normal Phase |
| (e.g., Chiralpak® IC)[16] | Acetonitrile / Methanol / Diethylamine (90:10:0.1 v/v/v)[15][21] | 0.1% Diethylamine (DEA) for basic analytes | Polar Organic |
| Acetonitrile / Water with 10 mM Ammonium Bicarbonate | --- | Reversed Phase |
-
Select a CSP: Based on literature for similar compounds, select 2-3 candidate CSPs. For biphenyl piperazines, a cellulose-based phase like cellulose tris(3,5-dichlorophenylcarbamate) is a strong starting point[16].
-
Screen Mobile Phases: Using one of the selected CSPs, screen the mobile phase systems listed in Table 1 . Run a fast gradient for each system to see if any separation is achieved.
-
Identify a "Hit": If you observe any peak splitting or partial separation, you have a "hit." This combination of CSP and mobile phase is promising.
-
Optimize the Separation:
-
Mobile Phase Composition: If using a mixed solvent system (e.g., Hexane/IPA), systematically vary the ratio of the solvents. A lower percentage of the polar alcohol will generally increase retention and may improve resolution.
-
Temperature: Just as with achiral separations, temperature can affect chiral recognition. Evaluate the separation at both sub-ambient and elevated temperatures (e.g., 15°C, 25°C, 40°C).
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates (efficiency) and sometimes improve resolution, at the cost of longer analysis time[22].
-
Section 3: Visual Troubleshooting Logic
This diagram provides a high-level decision-making process for common chromatographic problems encountered with biphenyl piperazine isomers.
Caption: A troubleshooting decision tree for HPLC analysis of biphenyl piperazine isomers.
References
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online.
- Why Temperature Is Important in Liquid Chrom
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc.
- A review on method development by hplc. SciSpace.
- Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies.
- Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. LinkedIn.
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Effect of Elevated Temper
- Steps for HPLC Method Development. Pharmaguideline.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Developing HPLC Methods. Sigma-Aldrich.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org.
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- Quick Troubleshooting Guide For HPLC Column Usage.
- HPLC Column Troubleshooting Guide. Scribd.
- The Use of Temperature for Method Development in LC.
- The impact of silica gel pore and particle sizes on HPLC column efficiency and resolution for an immobilized, cyclodextrin-based, chiral st
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
- Factors Affecting Resolution in HPLC. Sigma-Aldrich.
- The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
- Impact of Column Length on Chromatographic Resolution. Danaher Life Sciences.
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Benchchem.
- Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Detection method of 1- [2- (2, 4-dimethyl-thiophenyl) -phenyl ] piperazine and isomer thereof.
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
Sources
- 1. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bvchroma.com [bvchroma.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Developing HPLC Methods [sigmaaldrich.com]
- 15. jocpr.com [jocpr.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromtech.com [chromtech.com]
- 18. 9srrqa-40.myshopify.com [9srrqa-40.myshopify.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. waters.com [waters.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: A Guide to Handling Hygroscopic Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides field-proven insights and troubleshooting protocols for handling hygroscopic piperazine and its derivatives. Given their propensity to absorb atmospheric moisture, improper handling can lead to significant errors in weighing, compromised sample stability, and inconsistent experimental results. This document is designed to help you navigate these challenges with confidence and ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the hygroscopic nature of piperazine compounds.
Q1: What makes piperazine and its derivatives hygroscopic?
A1: Piperazine is a cyclic diamine containing two secondary amine groups. These nitrogen atoms have lone pairs of electrons that can readily form hydrogen bonds with water molecules from the atmosphere. This affinity for water is the primary reason for their hygroscopic nature, causing them to absorb moisture and, in some cases, become deliquescent (dissolve in the absorbed water).[1][2] The presence of polar functional groups in piperazine derivatives further enhances this property.
Q2: What are the immediate consequences of moisture absorption in my piperazine sample?
A2: The consequences can range from subtle to severe and can significantly impact experimental outcomes:
-
Inaccurate Mass Measurement: As the compound absorbs moisture, its weight will continuously increase on an analytical balance, making it impossible to obtain an accurate measurement.[3][4] This directly affects the concentration of prepared solutions.
-
Physical Changes: The compound may change from a free-flowing powder to a clumpy or sticky solid.[5] In cases of high moisture absorption, it can become a paste or even fully dissolve.
-
Altered Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis, especially for sensitive derivatives.[6][7] This can lead to a loss of potency and the formation of impurities.[8]
-
Solubility Issues: The hydration state of a compound can affect its solubility profile. A partially hydrated sample may dissolve differently than its anhydrous counterpart, leading to inconsistent results in biological assays.[9]
Q3: How can I visually identify if my piperazine compound has absorbed excessive moisture?
A3: Visual inspection is the first line of defense. Look for the following signs:
-
Caking or Clumping: The powder is no longer free-flowing and has formed aggregates.
-
Change in Appearance: The material may appear wet, sticky, or translucent.[1]
-
Deliquescence: The solid has begun to dissolve and form a concentrated aqueous solution.
If you observe these changes, the integrity of the sample for quantitative work is questionable. It's crucial to determine the water content or, in severe cases, discard the material.
Q4: What are the ideal storage conditions for hygroscopic piperazine compounds?
A4: Proper storage is critical to maintaining the integrity of the compound. The key is to minimize exposure to atmospheric moisture.[10][11]
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed glass vial with a PTFE-lined cap. Use of parafilm can provide an extra barrier.[12][13] | Prevents ambient moisture from entering the container during storage. |
| Environment | A desiccator containing an active desiccant (e.g., silica gel, Drierite) or a glove box with a dry inert atmosphere (Nitrogen or Argon).[14][15] | Provides a low-humidity environment, minimizing the driving force for water absorption. |
| Temperature | Cool, dry place (typically 15 to 30°C), away from direct sunlight and heat sources.[1][10] | Prevents thermal degradation and potential pressure changes that could compromise the container seal. |
| Atmosphere | For highly sensitive derivatives, storage under an inert gas (Nitrogen or Argon) is recommended.[12] | Displaces moist air from the container's headspace, providing an extra layer of protection. |
Section 2: Troubleshooting Guides
This section provides practical solutions to specific problems encountered during the handling and use of hygroscopic piperazine compounds.
Issue 1: My sample's weight is unstable and continuously increasing on the analytical balance.
This is a classic sign of a hygroscopic compound actively absorbing moisture from the air.[3] An accurate weight is the foundation of any experiment, so addressing this is critical.
Logical Workflow for Accurate Weighing
Caption: Workflow for weighing hygroscopic compounds.
Solution: Implement a Controlled Weighing Protocol
If a glove box is not available, the "weighing by difference" method is highly recommended. It avoids prolonged exposure of the compound to the atmosphere. For less stringent applications, rapid weighing can be used, but be aware of the inherent potential for error. See Protocol 1 for a detailed step-by-step guide.
Issue 2: My experimental results are inconsistent, especially in cell-based or biochemical assays.
Inconsistent results are often a symptom of underlying stability or solubility issues, which can be exacerbated by moisture.[8]
Troubleshooting Workflow for Inconsistent Assays
Caption: Troubleshooting workflow for inconsistent assay results.
Solution: Verify Compound Integrity and Solution Preparation
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use. If you must store them, do so in single-use aliquots at low temperatures (-20°C or -80°C) to minimize freeze-thaw cycles and degradation.[8]
-
Assess Solubility: The presence of water can change the solid form of your compound (e.g., forming a hydrate), which may alter its solubility in your assay buffer.[16] Consider determining the kinetic solubility of your compound under the exact assay conditions.[9]
-
Correct for Water Content: For highly accurate work, the water content of the solid should be determined using a method like Karl Fischer titration. The weight of the compound can then be corrected to reflect the mass of the anhydrous material, ensuring accurate solution concentrations.
Issue 3: How do I accurately determine the water content of my piperazine compound?
When precise concentration is paramount, direct measurement of water content is necessary.
Solution: Employ Quantitative Analytical Techniques
-
Karl Fischer (KF) Titration: This is the gold standard for water content determination.[17][18] It is a highly sensitive and specific method that chemically titrates the water present in the sample. It is the recommended method for accurately correcting the mass of your compound. See Protocol 3 for a conceptual overview.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[19] A weight loss step at a temperature corresponding to the boiling point of water can indicate the water content. However, this method is less specific than KF titration, as weight loss can also occur due to the loss of other volatile solvents or thermal decomposition.
Section 3: Key Experimental Protocols
Protocol 1: Standard Procedure for Weighing Hygroscopic Piperazine Compounds (Weighing by Difference)
This protocol minimizes atmospheric exposure and provides an accurate mass of the transferred solid.
-
Preparation: Allow the sealed container of the piperazine compound to equilibrate to the ambient temperature of the balance room for at least 30 minutes. This prevents thermal drafts inside the balance.[4]
-
Initial Weighing: Place the closed container of the compound on the analytical balance and record its mass to the highest precision (e.g., M1).
-
Transfer: Remove the container from the balance. Working quickly, open the container, and use a clean spatula to transfer an approximate amount of the solid into your receiving vessel (e.g., a volumetric flask).
-
Final Weighing: Immediately and securely reseal the original compound container. Place it back on the balance and record its new mass (M2).
-
Calculation: The exact mass of the compound transferred (M_transferred) is the difference between the initial and final weights: M_transferred = M1 - M2
-
Dissolution: Immediately add the solvent to the receiving vessel to dissolve the compound, preventing any further moisture uptake.[20]
Protocol 2: Preparing Stock Solutions with Hygroscopic Piperazine Compounds
This protocol emphasizes practices that ensure concentration accuracy and solution stability.
-
Solvent Preparation: Use anhydrous grade solvents if the compound is highly sensitive to hydrolysis. Degas the solvent if the compound is also sensitive to oxidation.
-
Weighing: Accurately weigh the piperazine compound using the "Weighing by Difference" method described in Protocol 1 .
-
Dissolution: Add a portion of the chosen solvent to the flask containing the weighed solid. Use sonication or gentle vortexing to ensure complete dissolution. Be cautious with heat, as it can accelerate degradation.[8]
-
Final Volume: Once the solid is fully dissolved, carefully add the solvent to reach the final desired volume in the volumetric flask. Ensure the solution is at room temperature before the final volume adjustment.
-
Storage: If the solution is not for immediate use, filter it if necessary and transfer it into clean, dry vials. For long-term storage, create single-use aliquots and store them at -20°C or -80°C in tightly sealed containers.[21]
Protocol 3: Basic Guide to Karl Fischer Titration for Water Content Determination
This protocol provides a high-level overview of the principle. Specific instrument operation should follow the manufacturer's guidelines.
-
System Preparation: The Karl Fischer titrator must be a closed system to prevent the ingress of atmospheric moisture. The titration vessel is filled with a specialized KF reagent.
-
Standardization: The titrator is standardized using a certified water standard to determine the exact titer of the reagent.
-
Sample Introduction: A precisely weighed amount of the hygroscopic piperazine compound is quickly introduced into the titration vessel. This must be done rapidly to prevent moisture absorption from the air during the transfer.[22]
-
Titration: The instrument automatically titrates the sample. The iodine in the KF reagent reacts stoichiometrically with the water from the sample. The endpoint is detected electrochemically.
-
Calculation: The instrument's software calculates the percentage of water (w/w) in the sample based on the amount of titrant used, the reagent titer, and the sample mass. This value can then be used to calculate the "dry" mass of any subsequently weighed samples.
References
- ILO and WHO. (2021). ICSC 1032 - PIPERAZINE (anhydrous). [Link]
- Quora. (2010). How is the hygroscopicity of a substance determined, chemically?. [Link]
- Pharma Tips. (2025).
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- PubMed. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. [Link]
- Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). [Link]
- Pharma Tips. (2025).
- Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. [Link]
- Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. [Link]
- Isaac Scientific Publishing. (2019).
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
- Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]
- A Practical Guide to MSL. (n.d.). Handling and Storing Sensitive Components. [Link]
- Reddit. (2019). The most fundamental of fundamentals - How do you weigh your stuff?. [Link]
- Labcompare.com. (2023).
- ResearchGate. (2025).
- ResearchGate. (n.d.). Practical Guidelines for Moisture Sensitive Component Handling. [Link]
- Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]
- Chemistry LibreTexts. (2022). Proper Use of Balances. [Link]
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
- NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
- ACS Publications. (2020).
- ResearchGate. (2025).
- ResearchGate. (2019).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. reddit.com [reddit.com]
- 4. labcompare.com [labcompare.com]
- 5. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 6. isaacpub.org [isaacpub.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. lobachemie.com [lobachemie.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. quora.com [quora.com]
- 18. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 20. Tips & Tricks [chem.rochester.edu]
- 21. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mt.com [mt.com]
Technical Support Center: Purification of 1-([1,1'-Biphenyl]-2-yl)piperazine Hydrochloride
Welcome to the technical support center for the purification of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity of your experimental outcomes.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients, particularly those targeting central nervous system disorders due to its unique balance of serotonergic and dopaminergic activities.[1] The purification of this compound is critical to ensure its purity, stability, and suitability for downstream applications. Common challenges often arise from the presence of structurally similar impurities, the compound's physicochemical properties, and the choice of purification methodology.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, empowering you to optimize your purification protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Symptoms: A significant portion of the product remains in the mother liquor after cooling and filtration, resulting in a lower than expected isolated product mass.[2]
| Possible Cause | Underlying Principle | Proposed Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should fully dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor. | 1. Conduct a thorough solvent screen. Test a range of solvents with varying polarities. For this compound, consider protic solvents like ethanol/water mixtures or isopropyl alcohol, as piperazine hydrochlorides often exhibit good solubility in these at elevated temperatures.[3] 2. Utilize a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol) at an elevated temperature. Then, slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., diethyl ether or acetone) until turbidity is observed.[4] Allow the solution to cool slowly. |
| Insufficient Cooling | The extent of crystallization is dependent on the temperature differential. Inadequate cooling will result in incomplete precipitation of the product. | 1. Extend the cooling time. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath for at least an hour to maximize crystal formation.[5] 2. Consider colder temperatures. If an ice bath is insufficient, a dry ice/acetone bath can be used, provided the solvent does not freeze. |
| Formation of a Supersaturated Solution | Sometimes, a solution can become supersaturated and crystallization will not initiate without a nucleation site. | 1. Introduce a seed crystal. Add a small crystal of pure this compound to the cooled solution to induce crystallization. 2. Scratch the inside of the flask. Gently scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth. |
Issue 2: Co-elution of Impurities During Column Chromatography
Symptoms: The desired product co-elutes with impurities, leading to low purity of the collected fractions.[2]
| Possible Cause | Underlying Principle | Proposed Solution |
| Inappropriate Mobile Phase Polarity | The separation of compounds on a silica gel column is based on their differential polarity. If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it is not polar enough, the compounds may not move off the column. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC). A good starting point for N-substituted piperazines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane/methanol.[4] Aim for an Rf value of 0.3-0.4 for the target compound. 2. Employ a gradient elution. Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute the desired product, leaving more polar impurities on the column. |
| Strong Interaction with the Stationary Phase | The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. | 1. Add a basic modifier to the eluent. Incorporating a small amount of triethylamine (0.1-1%) or ammonium hydroxide in the mobile phase can neutralize the acidic sites on the silica gel, improving peak shape and resolution.[4] |
| Column Overloading | Applying too much crude material to the column can exceed its separation capacity, resulting in broad peaks and co-elution. | 1. Reduce the amount of sample loaded. As a general rule, the amount of crude material should be 1-5% of the weight of the stationary phase. 2. Use a larger column. If a large amount of material needs to be purified, scale up the column dimensions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often originate from the starting materials or side reactions during synthesis. These can include:
-
Unreacted starting materials: Such as 2-bromophenylpiperazine or phenylboronic acid if synthesized via a Suzuki-Miyaura coupling.[1]
-
Di-substituted piperazine: If the piperazine nitrogen is not appropriately protected, di-alkylation or di-acylation can occur, leading to the formation of a 1,4-disubstituted byproduct.[6]
-
Structurally similar impurities: Homocoupling of phenylboronic acid can lead to biphenyl as an impurity.
Q2: How can I convert the free base of 1-([1,1'-Biphenyl]-2-yl)piperazine, which is an oil, into a solid for easier handling?
A2: Converting the free base to its hydrochloride salt is a standard and effective method to obtain a solid material.[4] This is typically achieved by dissolving the oily free base in a suitable organic solvent like diethyl ether, methanol, or ethyl acetate and then adding a solution of hydrogen chloride in a compatible solvent.[1][4] The resulting hydrochloride salt will often precipitate and can be collected by filtration.[1]
Q3: What is the best way to remove excess piperazine from my reaction mixture?
A3: Using an excess of piperazine is a common strategy to favor mono-substitution.[6] To remove the unreacted piperazine:
-
Acidic wash: Since piperazine is basic, an acidic wash during the workup can protonate the excess piperazine, making it water-soluble and easily separable from the less basic mono-substituted product in the organic layer.
-
Purification as a diacetate salt: Piperazine can be selectively precipitated as its diacetate salt from an acetone solution by the addition of acetic acid.[7] This can be a useful method to remove piperazine before purifying the desired product.
Q4: My purified this compound is hygroscopic. How should I handle and store it?
A4: The hygroscopicity of piperazine and its derivatives is a known challenge.[2] To mitigate this:
-
Drying: Ensure the final product is thoroughly dried under vacuum, possibly at a slightly elevated temperature if the compound is stable.
-
Storage: Store the purified compound in a tightly sealed container, preferably in a desiccator with a drying agent like phosphorus pentoxide or silica gel, under an inert atmosphere (e.g., nitrogen or argon).[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific crude product.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a test solvent (e.g., an ethanol/water mixture). Heat the mixture gently. If the solid dissolves completely upon heating and precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Transfer the bulk of your crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Avoid using an excessive amount of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Conversion to the Diacetate Salt
This method can be particularly useful for removing non-basic impurities.
-
Dissolution: Dissolve the crude free base of 1-([1,1'-Biphenyl]-2-yl)piperazine in acetone.
-
Precipitation: While stirring, slowly add glacial acetic acid to the acetone solution. The crystalline piperazine diacetate salt will begin to precipitate.[2]
-
Isolation: Cool the mixture to ensure complete precipitation and then separate the precipitated salt by filtration.[2]
-
Washing: Wash the collected precipitate with cold acetone to remove any remaining impurities.[2]
-
(Optional) Regeneration of Free Base: The pure piperazine derivative can be regenerated from the diacetate salt by treatment with a base.[2]
Visual Diagrams
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
- This compound - Vulcanchem.
- Technical Support Center: Synthesis of Piperazine Derivatives - Benchchem.
- US2919275A - Purification of piperazine - Google Patents.
- Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide - Benchchem.
- Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses - Benchchem.
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem.
Sources
- 1. This compound () for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Arylpiperazines
Welcome to the technical support center for arylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical structural motif. We will delve into the mechanistic underpinnings of common synthetic routes and provide actionable troubleshooting advice to optimize your experimental outcomes.
Choosing Your Synthetic Route: A Comparative Overview
The synthesis of arylpiperazines is predominantly achieved through three main strategies: Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr). The choice of method depends critically on the electronic properties of your substrates, desired scale, and tolerance for specific side products.
| Synthetic Route | Primary Application | Common Side Reactions | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Broad applicability to a wide range of aryl halides (Br, Cl, I, OTf) and piperazines. | 1,4-Diarylation of piperazine, Hydrodehalogenation of the aryl halide. | High functional group tolerance, mild reaction conditions, high yields.[1] | Cost of palladium catalysts and ligands, sensitivity to air and moisture.[2] |
| Ullmann Condensation | Primarily for activated aryl halides (especially iodides and bromides). | Homocoupling of the aryl halide to form biaryl impurities. | Lower cost catalyst (copper), effective for certain heteroaryl halides.[3] | Harsh reaction conditions (high temperatures), often requires stoichiometric copper, lower functional group tolerance.[3] |
| Nucleophilic Aromatic Substitution (SNAr) | Limited to highly electron-deficient aryl halides (e.g., those with nitro or cyano groups ortho/para to the leaving group).[4] | Hydrolysis of the aryl halide, reaction with other nucleophiles. | Metal-free, inexpensive reagents, simple procedure.[4] | Narrow substrate scope, often requires harsh conditions (strong base, high temperature) if the ring is not sufficiently activated.[5] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
I. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[6] However, its complexity can give rise to several side products.
Answer: The formation of 1,4-diarylpiperazine is a common issue due to the presence of two reactive secondary amine sites on the piperazine ring. The most effective strategy to ensure mono-substitution is the use of a protecting group.
Core Strategy: N-Boc Protection
The use of N-Boc-piperazine is the most reliable method to achieve mono-arylation.[6][7] The tert-butyloxycarbonyl (Boc) group effectively blocks one of the nitrogen atoms, directing the arylation to the unprotected site. The Boc group can then be cleanly removed under acidic conditions.
Workflow for Selective Mono-Arylation
Caption: Workflow for selective mono-arylation of piperazine.
Experimental Protocol: Synthesis of N-Boc-piperazine
-
Reaction Setup: To a solution of piperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF), add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) dropwise at 0 °C.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Concentrate the reaction mixture. The product can often be purified by recrystallization or column chromatography.
Experimental Protocol: Deprotection of N-Aryl-N'-Boc-piperazine
-
Reaction Setup: Dissolve the N-aryl-N'-Boc-piperazine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[9]
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture. The resulting salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent to yield the free base.
Answer: Hydrodehalogenation is a competing pathway where the aryl halide is reduced to the corresponding arene. This side reaction is often promoted by sources of hydrogen (e.g., water, alcohols) or by β-hydride elimination from the palladium-amido intermediate.[10]
Troubleshooting Hydrodehalogenation
| Probable Cause | Recommended Solution | Scientific Rationale |
| Non-inert atmosphere | Rigorously degas all solvents and ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[2] | Oxygen can lead to catalyst decomposition, and moisture can be a proton source for the hydrodehalogenation pathway. |
| Suboptimal Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[2] | These ligands promote rapid reductive elimination of the desired C-N bond, outcompeting the β-hydride elimination pathway that leads to hydrodehalogenation.[11] |
| Inappropriate Base | If using a strong alkoxide base (e.g., NaOtBu), ensure it is fresh and anhydrous. Consider screening weaker bases like Cs₂CO₃ or K₃PO₄.[12] | The choice of base can influence the stability of the catalytic intermediates. In some cases, very strong bases can exacerbate side reactions.[12] |
| High Reaction Temperature | Optimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize side reactions. | Higher temperatures can increase the rate of catalyst decomposition and competing pathways like β-hydride elimination. |
Mechanism: Desired Amination vs. Hydrodehalogenation
Caption: Competing pathways in Buchwald-Hartwig amination.
II. Ullmann Condensation
The Ullmann reaction, while older, remains a cost-effective method for arylpiperazine synthesis, particularly with more reactive aryl halides.[13]
Answer: Aryl halide homocoupling is the classic Ullmann reaction and a major competitor to the desired C-N cross-coupling.[14][15] This is especially prevalent at the high temperatures traditionally used.
Strategies to Minimize Homocoupling
| Probable Cause | Recommended Solution | Scientific Rationale |
| High Reaction Temperature | Use modern ligand-accelerated protocols that allow for lower reaction temperatures (e.g., 100-140 °C).[3] | Lower temperatures disfavor the oxidative addition of a second aryl halide molecule to the copper center, which is required for homocoupling.[15] |
| Absence of a Ligand | Employ a chelating ligand such as 1,10-phenanthroline, an amino acid, or a diamine. | Ligands stabilize the copper(I) intermediate and facilitate the nucleophilic attack by piperazine, making the cross-coupling pathway kinetically more favorable than homocoupling. |
| Stoichiometric Copper | Use catalytic amounts of a copper(I) salt (e.g., CuI, CuBr) instead of stoichiometric copper powder. | Catalytic systems are generally more selective for the cross-coupling pathway, and the use of Cu(I) salts avoids the induction period and side reactions associated with metallic copper. |
| Substrate Reactivity | If possible, use an aryl iodide, as they are generally more reactive towards the desired cross-coupling at lower temperatures.[3] | The higher reactivity of the C-I bond allows for milder conditions, which in turn suppresses the homocoupling side reaction. |
III. Nucleophilic Aromatic Substitution (SNAr)
SNAr is an attractive, metal-free route for arylpiperazine synthesis when the aryl halide is sufficiently electron-deficient.[16]
Answer: Hydrolysis of the activated aryl halide to the corresponding phenol or other oxygenated species is a common side reaction in SNAr, particularly when using strong aqueous bases or high temperatures.
Preventing Hydrolysis in SNAr
| Probable Cause | Recommended Solution | Scientific Rationale |
| Presence of Water | Use anhydrous polar aprotic solvents (e.g., DMF, DMSO, NMP) and an anhydrous inorganic base (e.g., K₂CO₃, Cs₂CO₃). | Eliminating water from the reaction mixture prevents it from acting as a competing nucleophile. |
| Strong Aqueous Base | If a base is needed, use a non-nucleophilic organic base (e.g., DIPEA, DBU) or a carefully dried inorganic base. | Strong hydroxide bases are potent nucleophiles and will readily displace the halide on the activated ring. |
| High Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lowering the temperature will decrease the rate of the competing hydrolysis reaction more significantly than the desired amination in many cases. |
| Insufficient Activation of Aryl Halide | If yields are consistently low due to a lack of reactivity, consider a different synthetic route (e.g., Buchwald-Hartwig) if possible. | SNAr is highly dependent on the electronic activation of the aryl halide. If the substrate is not sufficiently electron-deficient, forcing conditions will often lead to side reactions like hydrolysis.[4] |
Purification Strategies
The purification of the desired mono-arylpiperazine from the common side products can be challenging due to their similar polarities.
Purification of Mono-arylpiperazine from Di-arylpiperazine
-
Chromatography: Careful column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system and gradually increasing polarity can often resolve the two compounds.[17][18]
-
Crystallization: If the desired mono-arylpiperazine is a solid, fractional crystallization can be an effective purification technique, especially on a larger scale.
Purification from Hydrodehalogenation and Homocoupling Byproducts
-
Acid-Base Extraction: Arylpiperazines are basic and can be protonated and extracted into an acidic aqueous layer. The non-basic hydrodehalogenation and homocoupling byproducts will remain in the organic layer. The aqueous layer can then be basified and the pure arylpiperazine re-extracted into an organic solvent.[13][19][20][21][22]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. The basic arylpiperazine will move into the aqueous layer as its hydrochloride salt.
-
Separation: Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH (aq) or solid K₂CO₃) until the pH is >10.
-
Back-Extraction: Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) 2-3 times.
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified arylpiperazine.
References
- Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- BenchChem. (2025).
- University of Colorado Boulder. Acid-Base Extraction. Department of Chemistry and Biochemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. BenchChem.
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.).
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2008).
- Plummer, S., & Gallou, F. (2024).
- Plummer, S., & Gallou, F. (2024).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Reddit. (2018).
- PubMed. (n.d.).
- YouTube. (2020). Acid-Base Extraction Tutorial.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table.
- ResearchGate. (2012).
- ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms.
- Google Patents. (n.d.). CN108033931A - A kind of synthetic method of N-Boc piperazines.
- YouTube. (2020). Acid-Base Extractions.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][2][14][19]thiadiazole Series.
- Liquid/liquid Extraction. (n.d.).
- RSC Publishing. (n.d.).
- ResearchGate. (2013).
- OperaChem. (2025).
- ACS Publications. (2021).
- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
- PubMed Central. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- PubMed. (2023).
- MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
- ACS Publications. (2024). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries.
- RSC Publishing. (n.d.). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds.
- ResearchGate. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
- MDPI. (n.d.).
- ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- PubMed. (2023).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- MDPI. (n.d.).
- PubMed Central. (n.d.). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries.
- RSC Publishing. (n.d.).
- RSC Publishing. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatographic Separations [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 9. jgtps.com [jgtps.com]
- 10. researchgate.net [researchgate.net]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. rsc.org [rsc.org]
- 15. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. escholarship.org [escholarship.org]
- 18. mdpi.com [mdpi.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Minimizing Off-Target Effects in Biphenyl Piperazine Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers working with biphenyl piperazine compounds. This guide is designed to provide you with a comprehensive understanding of the potential off-target effects associated with this chemical scaffold and to offer practical, field-proven strategies for their mitigation. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful research and development. This guide moves beyond simple protocols to explain the 'why' behind each experimental choice, empowering you to design self-validating experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs): The Foundations
This section addresses the most common initial questions researchers have when beginning work with biphenyl piperazines.
Q1: What are biphenyl piperazines and why are they a common scaffold in drug discovery?
Biphenyl piperazines are a class of organic molecules characterized by a piperazine ring linked to a biphenyl group. This scaffold is prevalent in medicinal chemistry for several reasons. The piperazine ring is a versatile linker that can be easily modified, allowing chemists to fine-tune the compound's physicochemical properties, such as solubility and cell permeability.[1][2] Furthermore, the biphenyl moiety can engage in various interactions with biological targets, while the basic nitrogen atoms of the piperazine ring often play a crucial role in forming salt bridges with acidic residues in protein binding pockets.[3][4] This structural flexibility and synthetic tractability have led to their use in developing drugs targeting a wide range of receptors and enzymes.[5][6]
Q2: What are "off-target" effects, and why are they a particular concern for this compound class?
An off-target effect occurs when a compound interacts with a biological molecule other than its intended therapeutic target, potentially leading to unwanted side effects or confounding experimental results.[7][8] Biphenyl piperazines, due to their structural features, have a known propensity to interact with several families of proteins. The most frequently observed off-target activities are at G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[9]
Two of the most critical off-targets for this class are:
-
hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsade de Pointes.[9][10] The basicity of the piperazine nitrogen is a key driver for hERG affinity.[9]
-
Serotonin 5-HT2B Receptor: Agonism at the 5-HT2B receptor is linked to the development of cardiac valvulopathy and pulmonary arterial hypertension.[11][12][13][14][15] This has led to the withdrawal of drugs from the market and is a major safety concern during drug development.
Understanding and screening for these liabilities early is crucial for any project involving biphenyl piperazine derivatives.[7][14]
Q3: What is the most effective initial step to profile the selectivity of a new biphenyl piperazine compound?
A tiered, systematic approach is the most efficient strategy. We strongly recommend starting with a broad off-target screening panel before committing significant resources to more in-depth studies.
-
Broad Liability Screening: Utilize a commercially available off-target screening service (e.g., Eurofins SafetyScreen, CEREP ExpresSProfile). These services screen your compound at a fixed concentration (typically 1-10 µM) against a large panel of receptors, ion channels, enzymes, and transporters known to be involved in adverse drug reactions.[9] This provides a comprehensive, bird's-eye view of potential liabilities.
-
Dose-Response Follow-up: For any significant "hits" (typically >50% inhibition or activation) identified in the broad screen, the next step is to perform full concentration-response assays. This will determine the potency (IC50 or EC50) of your compound at the off-target, which is critical for assessing the potential for in vivo effects.
This initial screen acts as a roadmap, guiding your subsequent, more focused validation experiments.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides solutions to common problems encountered during the experimental validation of biphenyl piperazine compounds.
Problem 1: My compound is potent in a biochemical assay but weak in a cell-based assay.
This is a frequent challenge and often points to issues with the compound's interaction with the complex cellular environment.
Troubleshooting Workflow: Discrepancy Between Biochemical and Cellular Potency
Caption: Workflow for troubleshooting unexpected cytotoxicity.
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[9]
-
Action: Assess the compound's physicochemical properties. High polar surface area (PSA > 140 Ų) or low lipophilicity (LogP) can limit passive diffusion. Consider running a parallel artificial membrane permeability assay (PAMPA).
-
-
Active Efflux: The compound might be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Action: Test your compound in the cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil). A significant increase in potency suggests efflux is the issue.
-
-
Plasma Protein Binding: If your cell culture media contains serum, your compound may bind to proteins like albumin, reducing the free concentration available to interact with the target.[9]
-
Action: Perform the assay in serum-free media. If this is not possible, determine the fraction of unbound compound using equilibrium dialysis and use this value to correct your potency measurements.
-
-
Compound Instability: The compound may be degrading in the culture medium over the time course of the experiment.
-
Action: Assess the compound's stability in your specific assay medium at 37°C over time using an analytical method like HPLC or LC-MS.
-
Problem 2: My compound shows unexpected cytotoxicity in cell-based assays.
Cytotoxicity can arise from on-target or off-target mechanisms. It's critical to distinguish between the two.
-
Is the cytotoxicity related to the primary target?
-
Action: If possible, perform a rescue experiment. For example, if your compound inhibits an enzyme, can you overcome the toxicity by adding an excess of the enzyme's product? Alternatively, use CRISPR/Cas9 to knock out the intended target.[16] If the knockout cells are no longer sensitive to the compound, the toxicity is on-target.[16]
-
-
Could it be off-target cytotoxicity?
-
Action: This is a strong possibility. Refer back to your broad off-target screening data (See FAQ Q3). Are there any known targets associated with cell death pathways that were flagged? If you haven't performed a broad screen, now is the time. Common culprits include kinases involved in cell survival or mitochondrial proteins.
-
-
Is it an assay artifact?
-
Action: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Always include a vehicle-only control.[9] Also, some compounds can interfere with assay readouts (e.g., luciferase, fluorescence). Confirm cytotoxicity with an orthogonal method, such as measuring ATP levels (CellTiter-Glo®) and membrane integrity (LDH release).[17][18]
-
Best Practices & Assay Design for Minimizing Off-Target Effects
Proactive experimental design is the most powerful tool for generating clean, interpretable data.
The Principle of Orthogonality
A core principle in validating experimental findings is the use of orthogonal assays. An orthogonal assay measures the same biological endpoint but uses a fundamentally different technology or methodology.[19][20] This approach is crucial for confirming that the observed activity is genuine and not an artifact of a specific assay format.[19][21][22] Regulatory agencies like the FDA strongly encourage the use of orthogonal methods to strengthen analytical data.[19]
A Tiered, Orthogonal Approach to Hit Validation
Caption: A logical workflow for validating hits using orthogonal assays.
For example, if your primary assay is a biochemical enzyme inhibition assay using a fluorescence-based readout, an orthogonal confirmation could be:
-
Surface Plasmon Resonance (SPR): Directly measures binding kinetics (kon/koff) between the compound and the purified target protein.
-
Cellular Thermal Shift Assay (CETSA®): Measures target engagement in intact cells or cell lysates by assessing changes in protein thermal stability upon compound binding.[23]
If the results from these distinct methods align, you can have high confidence that your compound is directly engaging the intended target.[19]
Key Off-Target Assays: Protocols & Rationale
For biphenyl piperazines, proactively screening for hERG and 5-HT2B activity is non-negotiable.
1. hERG Channel Inhibition Assay (Thallium Flux)
-
Rationale: The gold standard for hERG assessment is manual patch-clamp electrophysiology. However, for higher throughput screening, fluorescence-based thallium flux assays are a reliable and widely used surrogate.[24][25] These assays use cell lines stably expressing the hERG channel and a dye that fluoresces upon binding to thallium, which enters the cell through open channels.[24] A hERG inhibitor will block the channel, preventing thallium influx and reducing the fluorescent signal.[24]
-
Abbreviated Protocol:
-
Cell Plating: Plate a HEK293 or U2OS cell line stably expressing the hERG channel in a 384-well microplate and incubate overnight.[26]
-
Dye Loading: Remove media and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate for 60-90 minutes at room temperature in the dark.[24][26]
-
Compound Addition: Add your biphenyl piperazine compound across a range of concentrations (e.g., 8-point, 3-fold serial dilution) and include appropriate controls (vehicle DMSO as negative, a known hERG blocker like E-4031 or astemizole as positive).[10][24] Incubate for 10-30 minutes.
-
Stimulation & Reading: Place the plate in a kinetic plate reader (e.g., FDSS, FLIPR). Inject a stimulus buffer containing potassium and thallium to open the hERG channels and immediately begin reading fluorescence intensity kinetically for 2-3 minutes.[24][26]
-
Data Analysis: Calculate the percentage of inhibition relative to the controls and fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
2. 5-HT2B Receptor Activation Assay (Calcium Mobilization)
-
Rationale: The 5-HT2B receptor is a Gq-coupled GPCR.[13] Agonist binding leads to the activation of phospholipase C, which results in an increase in intracellular calcium (Ca2+). This change can be measured using calcium-sensitive fluorescent dyes. This is a direct functional readout of receptor activation.[11]
-
Abbreviated Protocol:
-
Cell Plating: Plate a cell line (e.g., HEK293, CHO) stably expressing the human 5-HT2B receptor in a 384-well microplate and incubate overnight.
-
Dye Loading: Remove media and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520® AM). Incubate for 60 minutes at 37°C.
-
Compound Addition & Reading: Place the plate in a kinetic plate reader. Add your biphenyl piperazine compound across a range of concentrations. Use a known 5-HT2B agonist (e.g., serotonin) as a positive control and vehicle (DMSO) as a negative control. Immediately measure the fluorescence intensity kinetically for 2-3 minutes.
-
Data Analysis: Measure the peak fluorescence response, calculate the percentage of activation relative to the maximal response of the positive control, and fit the concentration-response data to determine the EC50 and Emax values.
-
Summary of Key Off-Targets and Recommended Assays
| Off-Target Class | Specific Example(s) | Physiological Consequence | Recommended Assay Type |
| Ion Channel | hERG (KCNH2) | Cardiac Arrhythmia (QT Prolongation)[10] | Electrophysiology (Patch Clamp), Thallium Flux Assay[25] |
| GPCR | 5-HT2B Receptor | Cardiac Valvulopathy[11][12] | Calcium Mobilization, IP-1 Accumulation, MAPK Activation[11] |
| GPCR | Adrenergic Receptors (α1) | Hypotension, Dizziness | Radioligand Binding, Calcium Mobilization |
| GPCR | Dopamine Receptors (D2) | Neurological Side Effects | Radioligand Binding, cAMP Assays |
References
- Patsnap Synapse. (2025-05-21). How can off-target effects of drugs be minimised?
- National Center for Advancing Translational Sciences. Protocol of Cell-based hERG Potassium Ion Channel Assay for High-throughput Screening. U.S. Department of Health and Human Services. [Link]
- Liszat, F., et al. (n.d.). Small molecule selectivity and specificity profiling using functional protein microarrays. PubMed. [Link]
- Cavero, I., & Guillon, J. M. (n.d.). Safety Pharmacology assessment of drugs with biased 5-HT(2B)
- Revvity Signals Software. (2022-06-29).
- Ou, L., et al. (n.d.).
- Rabari, V. (2018-04-10). hERG Assay. Slideshare. [Link]
- Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]
- O'Neil, S., et al. (2026-01-06). How 5-HT2A and 5-HT2B receptor reserves shape agonist pharmacology and implications for preclinical safety testing. News-Medical.Net. [Link]
- Carusillo, A., & Santaeularia, M. (2024). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
- Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
- U.S. Food and Drug Administration. (2019-09-18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]
- Roth, B. L., et al. (n.d.). 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery. PubMed Central (PMC). [Link]
- B-L. Li, et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC. [Link]
- Taylor & Francis Online. (2015-09-30). The Importance of Triaging in Determining the Quality of Output from High-Throughput Screening. Taylor & Francis Online. [Link]
- REPROCELL. (2022-07-01). Everything you need to know about the 5-HT2B receptor. REPROCELL. [Link]
- AXXAM. (n.d.).
- ResearchGate. (2025-08-09). Safety Pharmacology assessment of drugs with biased 5-HT2B receptor agonism mediating cardiac valvulopathy | Request PDF.
- Clemons, P. A., et al. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. [Link]
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Scribd. (n.d.). Assay Guidance Manual | PDF | Assay | High Throughput Screening. Scribd. [Link]
- Broad Institute. (n.d.). Small-molecule Profiling. Broad Institute. [Link]
- PubMed Central (PMC) - NIH. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. [Link]
- Coblentz, J., et al. (2018-07-24). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SciSpace. [Link]
- YouTube. (2021-05-14).
- Kumar, A., et al. (n.d.). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. PubMed. [Link]
- Singhala, P., et al. (2024-12-30). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Thieme. [Link]
- Royal Society of Chemistry. (2022-08-09).
- Lacivita, E., et al. (n.d.). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PubMed Central. [Link]
- ResearchGate. (n.d.).
- Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]
- Pelliccia, S., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Meunier, J., et al. (n.d.). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]
- Norton, S. (n.d.). Some pharmacological properties of piperazine. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. Safety Pharmacology assessment of drugs with biased 5-HT(2B) receptor agonism mediating cardiac valvulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reprocell.com [reprocell.com]
- 15. researchgate.net [researchgate.net]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 19. revvitysignals.com [revvitysignals.com]
- 20. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 21. tandfonline.com [tandfonline.com]
- 22. axxam.com [axxam.com]
- 23. pelagobio.com [pelagobio.com]
- 24. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hERG Assay | PPTX [slideshare.net]
- 26. tripod.nih.gov [tripod.nih.gov]
Technical Support Center: Stability Testing of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride
Welcome to the technical support center for the stability testing of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability assessment of this compound. Our goal is to ensure the scientific integrity and success of your experiments by providing expert insights and validated protocols.
Introduction
This compound is a drug intermediate with a molecular formula of C₁₆H₁₉ClN₂ and a molecular weight of 274.79 g/mol .[1] Its structure, featuring a piperazine ring attached to a biphenyl group, makes it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] The hydrochloride salt form enhances its solubility in polar solvents, a crucial property for pharmaceutical formulations.[1]
Stability testing is a critical component of the drug development process, providing essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6] These studies are fundamental for determining the shelf life, recommended storage conditions, and ensuring the safety and efficacy of the final drug product.[5][7] This guide will walk you through the key aspects of designing and executing a robust stability testing program for this compound, in line with international regulatory standards.
Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the stability testing of this compound.
Q1: What are the primary objectives of performing stability testing on this compound?
A1: The primary objectives are:
-
To establish a stable shelf-life for the drug substance.[5]
-
To identify potential degradation products and understand the degradation pathways.[4][7]
-
To develop and validate a stability-indicating analytical method.[4][7]
-
To provide data for regulatory submissions to agencies like the FDA and EMA.[4][5][8]
Q2: What are the key chemical liabilities of the this compound structure that I should be aware of during stability studies?
A2: The molecule possesses two key structural motifs that can be susceptible to degradation:
-
Piperazine Ring: The secondary amine in the piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened impurities.[9] Piperazine and its derivatives can also be sensitive to pH changes.[10]
-
Biphenyl Moiety: The biphenyl group can undergo oxidation to form hydroxylated derivatives.[9] It can also be susceptible to photodegradation upon exposure to UV light.[9]
Q3: What are the standard ICH guidelines I should follow for the stability testing of this compound?
A3: The International Council for Harmonisation (ICH) provides a set of guidelines for stability testing. The most relevant for this compound are:
-
ICH Q1A(R2): This guideline outlines the core stability testing requirements for new drug substances, including long-term, intermediate, and accelerated testing conditions.[4][8][11]
-
ICH Q1B: This guideline specifies the photostability testing requirements.[8][11]
-
ICH Q2(R1): This guideline details the validation of analytical procedures, which is crucial for developing a stability-indicating method.
-
ICH Q3A(R2): This guideline provides thresholds for the reporting, identification, and qualification of degradation products.[8]
Q4: What are "forced degradation" or "stress" studies, and why are they necessary?
A4: Forced degradation studies involve intentionally degrading the drug substance under more severe conditions than those used for accelerated stability testing.[12][13] These studies are crucial for:
-
Elucidating the potential degradation pathways of the drug substance.[4][7][12]
-
Identifying the likely degradation products that could form under normal storage conditions.[4][7]
-
Demonstrating the specificity of the analytical method by showing that it can separate the parent drug from its degradation products. This is a key aspect of a "stability-indicating" method.[4][14]
Troubleshooting Guide
This section provides solutions to common problems encountered during the stability testing of this compound.
Q1: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How do I determine if they are degradation products?
A1:
-
Step 1: Compare with a control sample. Analyze a freshly prepared solution of this compound that has not been subjected to stress conditions. The absence of the new peaks in the control sample suggests they are likely degradation products.
-
Step 2: Perform a forced degradation study. Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) as outlined in the protocol below.[9][10] This will help you to intentionally generate degradation products.
-
Step 3: Compare retention times. If the retention times of the unexpected peaks in your stability sample match those of the peaks generated during the forced degradation study, it provides strong evidence that they are degradation products.
-
Step 4: Utilize mass spectrometry (LC-MS). If available, LC-MS is a powerful tool to identify the mass of the unexpected peaks and propose potential structures for the degradation products.
Q2: My HPLC peak for the parent compound is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for basic compounds like piperazine derivatives is a common issue in reverse-phase HPLC.[10]
-
Cause: The basic nitrogen atoms in the piperazine ring can interact with residual acidic silanol groups on the surface of the silica-based C18 column, leading to poor peak shape.
-
Solutions:
-
Adjust the mobile phase pH: Increasing the pH of the mobile phase to a more neutral or slightly basic range can help to suppress the ionization of the silanol groups. However, be mindful of the pH limitations of your HPLC column.
-
Use a mobile phase additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[10]
-
Select a different column: Consider using a column with a different stationary phase, such as a C8, phenyl, or an end-capped column specifically designed for the analysis of basic compounds.[10]
-
Q3: I am struggling to achieve mass balance in my stability study. The decrease in the parent compound does not correspond to the increase in known degradation products. What should I do?
A3:
-
Possible Cause 1: Non-UV active degradation products. Some degradation products may lack a chromophore and therefore will not be detected by a UV detector.
-
Solution: Employ a more universal detection method such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with your UV detector.[15]
-
Possible Cause 2: Highly retained or non-eluting degradation products. Some degradation products may be strongly adsorbed to the HPLC column and not elute under the current chromatographic conditions.
-
Solution: Modify your gradient elution to include a stronger organic solvent or a column wash step at the end of each run to ensure all components are eluted from the column.
-
Possible Cause 3: Volatile degradation products. Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Solution: This is more challenging to address. If suspected, techniques like headspace gas chromatography (GC) may be necessary to identify volatile impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study of this compound. The goal is to achieve 5-20% degradation of the active substance.[13]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[9]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to a light source that provides a combination of UV and visible light, as specified in ICH Q1B.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the samples after a specified duration of exposure.
-
Protocol 2: Long-Term and Accelerated Stability Study
This protocol is based on ICH Q1A(R2) guidelines for a new drug substance.[4][8][11]
Materials:
-
At least three batches of this compound
-
Appropriate container closure system that is representative of the proposed packaging
-
Calibrated stability chambers
Procedure:
-
Sample Preparation: Package the drug substance in the chosen container closure system.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.[5]
-
-
Analytical Tests: At each time point, the following tests should be performed:
-
Appearance
-
Assay (potency)
-
Degradation products (impurity profile)
-
Moisture content
-
Data Presentation
Table 1: Recommended Stability Testing Conditions and Durations
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Visualizations
Experimental Workflow
Caption: General workflow for conducting a stability study.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
- ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
- Q1A (R2) A deep dive in Stability Studies. YouTube.
- Stability tests according to ICH Q1A (R2). Memmert.com.
- Biphenyl Degradation Pathway. Eawag-BBD.
- The Degradation Pathway of Biphenyl. The upper degradation pathway from... ResearchGate.
- The degradation pathway of biphenyl into acetyl-CoA and the order of... ResearchGate.
- The upper pathway of (polychloro)biphenyl degradation. The... ResearchGate.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate.
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online.
- Why am I getting inconsistent results through HPLC?. ResearchGate.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
- Forced Degradation Studies. MedCrave online.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
- Analytical Methods. RSC Publishing.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
- Reagents and conditions for the preparation of 1-(2-biphenyl)piperazine derivatives. ResearchGate.
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
Sources
- 1. This compound () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. memmert.com [memmert.com]
- 7. biomedres.us [biomedres.us]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Resistance to Piperazine-Based Compounds in Cell Lines
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of acquired resistance to piperazine-based compounds in cell lines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to diagnose, understand, and overcome resistance in your in vitro models.
Introduction: The Challenge of Piperazine Resistance
The piperazine ring is a privileged scaffold in modern medicinal chemistry, found in a multitude of FDA-approved drugs, including kinase inhibitors, PARP inhibitors, and antipsychotic agents.[1][2][3] Its advantageous physicochemical properties often enhance drug-like characteristics such as solubility and oral bioavailability.[1][4] However, as with many targeted therapies, the development of resistance is a significant hurdle in both preclinical research and clinical settings. Understanding the underlying mechanisms of this resistance is paramount for developing effective countermeasures and novel therapeutic strategies.
This guide is structured to provide a logical workflow, from initial troubleshooting of unexpected experimental results to in-depth mechanistic studies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial observations and provides a framework for diagnosing potential resistance.
Q1: My piperazine-based compound has lost its efficacy in my cell line, which was previously sensitive. What are the first things I should check?
A1: Before concluding that your cell line has developed true biological resistance, it is crucial to rule out experimental and compound-related issues. A systematic check is the most efficient approach.[5]
-
Compound Integrity and Purity: Verify the identity and purity of your compound stock using methods like NMR or mass spectrometry. Impurities or degradation can lead to a loss of activity.[5]
-
Solubility Issues: Piperazine compounds, while often designed for good solubility, can precipitate in assay media, especially at higher concentrations.[6] This reduces the effective concentration of the compound.
-
Troubleshooting: Visually inspect your assay plates for any signs of precipitation. Determine the kinetic solubility of your compound in your specific assay buffer.[6] Consider adjusting the pH of the medium to a more acidic range to increase ionization and solubility of the basic piperazine moiety.[6]
-
-
Cell Line Authenticity and Health: Confirm the identity of your cell line via short tandem repeat (STR) profiling. A misidentified or cross-contaminated cell line will likely have a different sensitivity profile. Also, ensure your cells are healthy and not under stress from other factors, which can influence drug response. Regularly check for mycoplasma contamination.
Q2: I've ruled out compound and experimental artifacts. How do I confirm and quantify the level of resistance?
A2: To confirm and quantify resistance, you need to compare the dose-response of your suspected resistant cell line to the parental, sensitive cell line.[7][8]
-
The IC50 Shift: The most common method is to determine the half-maximal inhibitory concentration (IC50) for both cell lines using a cell viability assay (e.g., MTT, CellTiter-Glo®). A significant rightward shift in the IC50 curve for the resistant line indicates acquired resistance.[9]
-
Calculating the Resistance Index (RI): The RI is a quantitative measure of the level of resistance and is calculated as follows: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line) An RI > 1 indicates resistance.[10]
| Cell Line Example | Piperazine Compound X (IC50 in µM) | Resistance Index (RI) |
| Parental Sensitive Line (e.g., MCF-7) | 5.2 ± 0.4 | - |
| Resistant Line (e.g., MCF-7/Res) | 52.0 ± 5.1 | 10.0 |
| This table illustrates a hypothetical 10-fold increase in resistance. |
Q3: What are the most common biological mechanisms of resistance to piperazine-containing drugs?
A3: Resistance to piperazine-based compounds is often multifactorial but typically falls into one of three main categories:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a primary mechanism of multidrug resistance (MDR).[7][11][12] These transporters act as cellular pumps, actively removing the drug from the cell and preventing it from reaching its intracellular target.[12]
-
Target Alteration or Bypass:
-
Target Mutations: For piperazine-based kinase inhibitors like imatinib, mutations in the target kinase's drug-binding site can prevent the compound from binding effectively.[13]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of the primary target. For example, in the context of PARP inhibitors like olaparib, restoration of homologous recombination (HR) repair capacity can bypass the need for PARP-mediated repair, leading to resistance.[5][7]
-
-
Drug Metabolism and Inactivation: The piperazine ring can be a site of metabolic modification by cytochrome P450 (CYP) enzymes.[14][15] Increased metabolism within the cancer cells can lead to the inactivation and clearance of the compound.
Part 2: In-Depth Troubleshooting and Experimental Guides
This section provides detailed protocols and the rationale behind them to help you investigate the specific mechanisms of resistance in your cell line.
Guide 1: Investigating Increased Drug Efflux
Overexpression of ABC transporters is a common and potent mechanism of resistance. Here’s how to determine if it's at play in your cells.
Caption: Workflow for diagnosing efflux pump-mediated resistance.
Rationale: This protocol directly measures the protein levels of common ABC transporters like ABCB1 (P-gp) and ABCG2 (BCRP). An increase in the expression of these proteins in your resistant cell line compared to the parental line is strong evidence for an efflux-based resistance mechanism.
Step-by-Step Methodology:
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each cell lysate onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a primary antibody specific for ABCB1 or ABCG2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[9]
-
Normalize the band intensities to a loading control like GAPDH or β-actin.
-
Rationale: This is a functional assay to measure the activity of the P-gp efflux pump. Rhodamine 123 is a fluorescent substrate of P-gp. If P-gp is overactive, it will pump the dye out of the cells, resulting in low intracellular fluorescence. An inhibitor of P-gp will block this efflux, leading to dye accumulation and higher fluorescence.[19][20]
Step-by-Step Methodology (Flow Cytometry):
-
Cell Preparation:
-
Harvest parental and resistant cells and resuspend them at a density of 1 x 10^6 cells/mL in serum-free medium.[19]
-
-
Incubation with Inhibitors:
-
In separate tubes, pre-incubate the cells with a known P-gp inhibitor (e.g., Verapamil, positive control) or your piperazine-based compound (to test if it's also an inhibitor) for 30 minutes at 37°C.[19] Include a vehicle control (e.g., DMSO).
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.[19]
-
-
Washing and Analysis:
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the final cell pellet in PBS.
-
Analyze the intracellular fluorescence using a flow cytometer (typically in the FITC channel).
-
Interpreting the Results:
-
Resistant cells should show lower Rhodamine 123 fluorescence compared to parental cells.
-
Treatment with a P-gp inhibitor should increase Rhodamine 123 fluorescence in the resistant cells.
| Condition | Expected Outcome in Resistant Cells | Rationale |
| Vehicle Control | Low Rhodamine 123 fluorescence | Active P-gp is pumping out the dye. |
| P-gp Inhibitor (e.g., Verapamil) | High Rhodamine 123 fluorescence | P-gp is inhibited, leading to dye accumulation. |
Guide 2: Reversing Resistance and Assessing Combination Effects
If you have identified an efflux-based mechanism, the next logical step is to see if inhibiting the transporter can re-sensitize the cells to your piperazine compound.
Rationale: This experiment directly tests the hypothesis that efflux pump activity is the cause of resistance. By inhibiting the pump, you should be able to restore the sensitivity of the resistant cells to your compound.[21]
Step-by-Step Methodology:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates.
-
Co-treatment:
-
Treat the cells with a serial dilution of your piperazine-based compound.
-
In a parallel set of plates, treat the cells with the same serial dilution of your compound in the presence of a fixed, non-toxic concentration of an ABC transporter inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).
-
-
Cell Viability Assay: After a 48-72 hour incubation, perform a cell viability assay (e.g., MTT).
-
Data Analysis: Calculate the IC50 values for each condition.
Interpreting the Results: A significant decrease in the IC50 of your piperazine compound in the resistant cell line in the presence of the ABC transporter inhibitor confirms that efflux is a major mechanism of resistance.
Guide 3: Investigating Target-Based Resistance
For piperazine compounds that are enzyme inhibitors (e.g., kinase or PARP inhibitors), resistance can arise from changes in the target protein or the signaling network it controls.
Many PARP inhibitors, such as Olaparib, contain a piperazine moiety. Resistance to these agents often involves the restoration of homologous recombination (HR) DNA repair, which bypasses the synthetic lethality induced by PARP inhibition in HR-deficient cells.[5][11][22]
Caption: Resistance to piperazine-based PARP inhibitors via HR restoration.
Rationale: If you hypothesize that the upregulation of a specific gene (e.g., ABCB1, or a gene involved in a bypass pathway) is causing resistance, you can use small interfering RNA (siRNA) to temporarily silence that gene and see if it restores sensitivity.[1][6][14]
Step-by-Step Methodology:
-
siRNA Transfection:
-
Plate your resistant cells.
-
Transfect the cells with an siRNA specifically targeting the gene of interest (e.g., ABCG2) using a lipid-based transfection reagent like Lipofectamine RNAiMAX.[15]
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
-
Confirmation of Knockdown: After 48-72 hours, harvest a subset of the cells to confirm the knockdown of your target gene at the protein level using Western blotting (Protocol 1).
-
Drug Treatment and Viability Assay:
-
Re-plate the remaining transfected cells into 96-well plates.
-
Treat the cells with a dose range of your piperazine-based compound.
-
Perform a cell viability assay after 48-72 hours.
-
Interpreting the Results: If the cells transfected with the target-specific siRNA show a significantly lower IC50 for your piperazine compound compared to the cells transfected with the scrambled siRNA, it indicates that the targeted gene plays a crucial role in the resistance mechanism.
Part 3: Final Considerations and Advanced Strategies
-
Combination Therapies: The most effective way to combat resistance is often through combination therapies. If you identify a specific resistance mechanism, consider combining your piperazine compound with an agent that targets that mechanism (e.g., an ABC transporter inhibitor or an inhibitor of a bypass signaling pathway).
-
Metabolic Profiling: If efflux and target-based mechanisms are ruled out, consider investigating whether your resistant cells have an altered metabolic profile, potentially leading to faster inactivation of your compound. This can be assessed using techniques like LC-MS to analyze compound stability in the presence of cell lysates or microsomes.
-
Generation of Resistant Cell Lines: To proactively study resistance, you can generate your own resistant cell lines by chronically exposing a parental cell line to gradually increasing concentrations of your piperazine-based compound over several weeks or months.[7][8] This allows for the selection and expansion of resistant clones for mechanistic studies.
We hope this technical guide serves as a valuable resource in your research. By systematically troubleshooting and employing the appropriate experimental techniques, you can unravel the mechanisms of resistance to piperazine-based compounds and develop strategies to overcome them.
References
- Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. (2021). Signal Transduction and Targeted Therapy. [Link]
- Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells. (2023). International Journal of Molecular Sciences. [Link]
- Reversing multidrug resistance in breast cancer cells by silencing ABC transporter genes with nanoparticle-facilitated delivery of target siRNAs. (2011).
- Modulation of breast cancer resistance protein (BCRP/ABCG2) gene expression using RNA interference. (2004). Molecular Cancer Therapeutics. [Link]
- Mechanisms of resistance to PARP inhibitors. (2020).
- Rhodamine 123 efflux assay. (2017). Bio-protocol. [Link]
- Small interfering RNA (siRNA) transfection. (2022). Bio-protocol. [Link]
- PARP Inhibitors Resistance: Mechanisms and Perspectives. (2022). Cancers. [Link]
- A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. (2016). Bentham Science. [Link]
- Resistance mechanisms of olaparib. (2021).
- Complete reversal of ABCG2-depending atypical multidrug resistance by RNA interference in human carcinoma cells. (2006). Oligonucleotides. [Link]
- PARP Inhibitors in Ovarian Cancer: Resistance Mechanisms, Clinical Evidence, and Evolving Str
- Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. (2016). Antimicrobial Agents and Chemotherapy. [Link]
- Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. (2021). Signal Transduction and Targeted Therapy. [Link]
- Enhanced therapeutic effect of Adriamycin on multidrug resistant breast cancer by the ABCG2-siRNA loaded polymeric nanoparticles assisted with ultrasound. (2017). Journal of Nanobiotechnology. [Link]
- ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. (2010). Current Pharmaceutical Design. [Link]
- Cytotoxicity Assay Protocol & Troubleshooting. (N.D.).
- Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance. (2022). Cancers. [Link]
- Multi-Target ABC Transporter Modulators: What Next and Where to Go?. (2018). Future Medicinal Chemistry. [Link]
- Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). Molecules. [Link]
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017).
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
- Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. (2021). International Journal of Molecular Sciences. [Link]
- How to solve the problem from cell viability test?. (2023).
- Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. (2020). Antibiotics. [Link]
- Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. (2024). Marine Drugs. [Link]
- Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. (2021). Frontiers in Oncology. [Link]
- Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. (2021). MDPI. [Link]
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). Current Protocols. [Link]
- Western Blot Protocol: Step-by-Step Guide. (N.D.). Boster Bio. [Link]
- Resistance to imatinib: mechanisms and management. (2005).
- IC 50 values for rhodanine-piperazine hybrids (5-17) against... (2024).
- Design and synthesis of new potent N,N-bis(arylalkyl)piperazine derivatives as multidrug resistance (MDR) reversing agents. (2018). European Journal of Medicinal Chemistry. [Link]
- Revisiting ABC Transporters and Their Clinical Significance in Glioblastoma. (2023). International Journal of Molecular Sciences. [Link]
- Western Blot Protocol. (N.D.). OriGene Technologies. [Link]
- Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps. (2003). Antimicrobial Agents and Chemotherapy. [Link]
- Western blot analysis of ABCB1 protein expression in the four segments... (2016).
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
- Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. (1995).
- Western blot Protocol. (N.D.). ABclonal. [Link]
- Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. (2013). Emery Pharma. [Link]
- Characterization of substituted piperazines able to reverse MDR in Escherichia coli strains overexpressing resistance-nodulation-cell division (RND) efflux pumps. (2022). Journal of Antimicrobial Chemotherapy. [Link]
Sources
- 1. Complete reversal of ABCG2-depending atypical multidrug resistance by RNA interference in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of new potent N,N-bis(arylalkyl)piperazine derivatives as multidrug resistance (MDR) reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 13. Resistance to imatinib: mechanisms and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversing multidrug resistance in breast cancer cells by silencing ABC transporter genes with nanoparticle-facilitated delivery of target siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small interfering RNA (siRNA) transfection [bio-protocol.org]
- 16. origene.com [origene.com]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Rhodamine 123 efflux assay [bio-protocol.org]
- 21. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 5-HT7 Receptor Ligands: Profiling 1-([1,1'-Biphenyl]-2-yl)piperazine Against Key Pharmacological Tools and Therapeutics
Introduction: The Expanding Role of the 5-HT7 Receptor in Neuropsychopharmacology
First identified and cloned in the early 1990s, the serotonin 7 (5-HT7) receptor is the most recently classified member of the serotonin receptor family.[1] As a Gs protein-coupled receptor (GPCR), its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This signaling cascade is pivotal in various central nervous system (CNS) functions. The 5-HT7 receptor is densely expressed in brain regions critical for mood, learning, and memory, such as the thalamus, hypothalamus, and hippocampus.[2] Consequently, it has emerged as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders, including depression, anxiety, and cognitive deficits associated with schizophrenia.[4]
The development of selective ligands for the 5-HT7 receptor is crucial for both elucidating its physiological roles and for creating novel therapeutics. This guide provides an in-depth comparison of 1-([1,1'-Biphenyl]-2-yl)piperazine, a potent ligand featuring the biphenylpiperazine motif, against a curated selection of benchmark 5-HT7 ligands. We will objectively compare its binding profile and functional characteristics to a selective agonist (AS-19), a gold-standard antagonist (SB-269970), and several clinically successful drugs with significant 5-HT7 activity (Lurasidone, Aripiprazole, Vortioxetine). This analysis is supported by experimental data and detailed protocols to provide researchers and drug development professionals with a comprehensive and actionable resource.
Compound Profiles: A Spectrum of 5-HT7 Receptor Modulators
A ligand's utility is defined by its potency, selectivity, and functional activity (i.e., whether it activates or blocks the receptor). Here, we introduce our compounds of interest.
-
1-([1,1'-Biphenyl]-2-yl)piperazine (BP-2-P): This compound belongs to a class of arylpiperazines known for their interaction with serotonergic and other CNS receptors.[5] The 1-(2-biphenyl)piperazine scaffold, in particular, has been investigated for its potent and selective affinity for the 5-HT7 receptor.[6] A closely related analog, 1-[2-(4-Methoxyphenyl)phenyl]piperazine, was identified as a potent 5-HT7 receptor antagonist with a binding affinity (Ki) of 2.6 nM.[7] The subject of this guide, BP-2-P itself, has been reported as an active metabolite of other 5-HT7 agonists and, paradoxically, acts as a potent antagonist.[8] This dual-nature finding underscores the subtle structure-activity relationships within this chemical series.
-
AS-19 (Agonist): AS-19 is a potent and selective 5-HT7 receptor agonist with a reported IC50 of 0.83 nM and a Ki of 0.6 nM.[9][10] Its selectivity for 5-HT7 over other serotonin receptors like 5-HT1A, 5-HT1B, and 5-HT5A makes it an invaluable tool for probing the therapeutic potential of receptor activation, such as enhancing memory consolidation.[10][11]
-
SB-269970 (Antagonist): Widely regarded as the gold-standard selective 5-HT7 receptor antagonist, SB-269970 is a critical research tool for investigating the effects of receptor blockade.[12][13] It is potent, selective, and brain-penetrant, with a pKi of 8.3, and exhibits over 50-fold selectivity against other 5-HT receptors.[12][14] Studies using SB-269970 have linked 5-HT7 receptor antagonism to potential antidepressant and anxiolytic effects.[15]
-
Lurasidone (Atypical Antipsychotic): Lurasidone is an atypical antipsychotic approved for schizophrenia and bipolar depression.[16] Its complex pharmacological profile includes high affinity for the 5-HT7 receptor, where it acts as an antagonist.[17][18] This 5-HT7 antagonism is believed to contribute significantly to its pro-cognitive and antidepressant effects.[16][19][20]
-
Aripiprazole (Atypical Antipsychotic): Classified as a "third-generation" antipsychotic, aripiprazole has a unique mechanism as a dopamine D2 partial agonist.[21] It also possesses a high affinity for 5-HT7 receptors (Ki = 39 nM), where it acts as a functional antagonist.[22][23] This activity may contribute to its overall therapeutic profile, including potential pro-cognitive and antidepressant actions.[24]
-
Vortioxetine (Multimodal Antidepressant): Vortioxetine is a multimodal antidepressant that combines serotonin reuptake inhibition with modulation of several serotonin receptors.[25] It is a potent 5-HT7 receptor antagonist, and this mechanism is thought to be a key contributor to its efficacy, particularly its beneficial effects on cognitive function in patients with depression.[26][27][28]
Quantitative Comparison of Receptor Binding Profiles
A ligand's therapeutic potential and side-effect profile are largely dictated by its binding affinity for the intended target versus off-target receptors. The following table summarizes the binding affinities (Ki in nM) for our selected compounds across key CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT7 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | α1-adrenergic (Ki, nM) |
| 1-[2-(4-Methoxy)phenyl]piperazine * | 2.6 [7] | 476[7] | >1000 | >1000 | >1000 |
| AS-19 (Agonist) | 0.6 [10] | 89.7[10] | >1000 | >1000 | >1000 |
| SB-269970 (Antagonist) | ~5 (pKi=8.3)[12] | >250 | >250 | >250 | >250 |
| Lurasidone | 0.5 [16] | 6.1[16] | 0.5[16] | 1.1[16] | 10.8 |
| Aripiprazole | 39 [22] | 1.7[22] | 3.4[22] | 0.34[22] | 57[22] |
| Vortioxetine | 19 [25] | 15[25] | 46 | >1000 | >1000 |
*Data for a very close analog of 1-([1,1'-Biphenyl]-2-yl)piperazine.
Analysis & Field Insights:
-
Potency: The biphenylpiperazine derivative shows exceptional potency for the 5-HT7 receptor, with a Ki of 2.6 nM, comparable to the high-affinity antagonist Lurasidone and the agonist AS-19.
-
Selectivity: The most striking feature of the biphenylpiperazine compound is its remarkable selectivity. With a Ki of 476 nM for the 5-HT1A receptor, it demonstrates an over 180-fold selectivity for 5-HT7. This is a critical feature, as 5-HT1A receptor activity is a common confounding factor in serotonergic drug development. Its selectivity against D2 and α1-adrenergic receptors is even more pronounced, suggesting a low propensity for extrapyramidal symptoms (motor side effects) or cardiovascular effects like orthostatic hypotension, which are mediated by these off-targets.
-
Comparative Context: While clinically effective drugs like Lurasidone and Aripiprazole are potent 5-HT7 ligands, they are not selective, exhibiting high affinity for D2 and 5-HT2A receptors, which is central to their primary antipsychotic mechanism. Vortioxetine shows good selectivity against dopaminergic and adrenergic receptors but has comparable affinity for 5-HT1A and 5-HT7 receptors. In contrast, 1-([1,1'-Biphenyl]-2-yl)piperazine and the tool compound SB-269970 stand out for their focused action on the 5-HT7 receptor, making them superior tools for isolating the specific effects of 5-HT7 modulation in preclinical research.
Functional Activity at the 5-HT7 Receptor
Binding affinity reveals how strongly a ligand interacts with a receptor, but functional assays are required to determine the consequence of that binding. As a Gs-coupled receptor, 5-HT7 activation by an agonist leads to an increase in intracellular cAMP. An antagonist will block this effect, while an inverse agonist will reduce the receptor's basal, constitutive activity.
Caption: Canonical 5-HT7 receptor signaling pathway.
Comparative Functional Analysis:
-
1-([1,1'-Biphenyl]-2-yl)piperazine: Research indicates this compound and its close analogs act as potent 5-HT7 antagonists.[6][7][8] They competitively block the increase in cAMP production induced by serotonin or a reference agonist like 5-Carboxamidotryptamine (5-CT). The initial report of agonist-like activity in a guinea pig ileum assay highlights an important concept: observed functional activity can be tissue- and assay-dependent.[6] However, in recombinant cell lines expressing only the human 5-HT7 receptor, its antagonist profile is clear.
-
AS-19: As a full agonist, AS-19 mimics the action of serotonin, robustly stimulating cAMP production upon binding to the 5-HT7 receptor.
-
SB-269970: This compound is a competitive antagonist and has also been reported to exhibit inverse agonist properties, meaning it can reduce the receptor's basal activity in the absence of an agonist.[13]
-
Lurasidone, Aripiprazole, Vortioxetine: All three of these clinically used drugs are functional antagonists or inverse agonists at the 5-HT7 receptor.[17][29][30] This shared characteristic across drugs with proven antidepressant and pro-cognitive benefits provides strong validation for 5-HT7 antagonism as a therapeutic strategy.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following are detailed protocols for the standard assays used to characterize 5-HT7 ligands.
Protocol 1: Radioligand Binding Assay (Competition)
This assay quantifies the affinity of a test compound by measuring its ability to displace a known radioactive ligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cultured HEK293 cells stably expressing the human 5-HT7 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [3H]5-CT at its Kd concentration), and serial dilutions of the test compound (e.g., 1-([1,1'-Biphenyl]-2-yl)piperazine).
-
Controls: Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a non-labeled, potent ligand like 5-HT).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the functional consequence of receptor binding by quantifying the production of the second messenger, cAMP.
Caption: Workflow for a cAMP functional antagonism assay.
Step-by-Step Methodology:
-
Cell Culture: Seed CHO or HEK293 cells stably expressing the human 5-HT7 receptor into 96-well plates and culture until they reach near-confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes at 37°C. The PDE inhibitor prevents the enzymatic degradation of cAMP, amplifying the signal.
-
Compound Addition (Antagonist Mode): Add serial dilutions of the test antagonist (e.g., 1-([1,1'-Biphenyl]-2-yl)piperazine) to the wells.
-
Agonist Challenge: Following a brief incubation with the antagonist, add a fixed concentration of a reference agonist (e.g., 5-HT or 5-CT at its EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells by adding the lysis buffer provided with the cAMP detection kit.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or a standard ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the assay signal (proportional to cAMP concentration) against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced cAMP production.
Conclusion and Future Directions
This guide provides a comprehensive comparison of 1-([1,1'-Biphenyl]-2-yl)piperazine with other key 5-HT7 receptor ligands. The experimental data clearly position the biphenylpiperazine scaffold as a source of highly potent and, most importantly, highly selective 5-HT7 receptor antagonists. Its binding profile is superior in selectivity to the multimodal clinical drugs Lurasidone, Aripiprazole, and Vortioxetine, and comparable in potency and selectivity to the benchmark research tool SB-269970.
The key takeaway for researchers is that 1-([1,1'-Biphenyl]-2-yl)piperazine and its analogs are excellent lead compounds for two primary applications:
-
As a Research Tool: Its high selectivity allows for the precise investigation of 5-HT7 receptor function in complex biological systems, free from the confounding off-target effects that plague less selective compounds.
-
As a Therapeutic Lead: The potent antagonist profile, combined with a predicted favorable side-effect profile due to high selectivity, makes it a strong candidate for further development. Its demonstrated antagonism aligns with the validated therapeutic strategy of 5-HT7 blockade for treating mood and cognitive disorders.
Future research should focus on in vivo characterization of 1-([1,1'-Biphenyl]-2-yl)piperazine, assessing its pharmacokinetics, brain penetrance, and efficacy in animal models of depression and cognitive impairment. Its performance in these models will be the ultimate determinant of its potential to translate from a promising chemical scaffold into a next-generation therapeutic agent.
References
- Wikipedia. AS-19 (drug). [Link]
- Perez-Garcia, G. S., & Meneses, A. (2005). Effects of the potential 5-HT7 receptor agonist AS 19 in an autoshaping learning task. Behavioural Brain Research, 163(1), 136–140. [Link]
- Wikipedia. SB-269970. [Link]
- Caccia, S., et al. (2013). An update of the preclinical profile of lurasidone.
- Otsu, K., et al. (2021). Lurasidone Sub-Chronically Activates Serotonergic Transmission via Desensitization of 5-HT1A and 5-HT7 Receptors in Dorsal Raphe Nucleus. International Journal of Molecular Sciences, 22(16), 8886. [Link]
- Dr. Oracle. (2025). What biological receptors does Aripiprazole (Abilify) target?. [Link]
- Horiguchi, M., et al. (2013). The role of 5-HT7 receptor antagonism in the amelioration of MK-801-induced learning and memory deficits by the novel atypical antipsychotic drug lurasidone. Behavioural Brain Research, 244, 114-120. [Link]
- Forbes, I. T., et al. (2002). A Novel, Potent, and Selective 5-HT7 Antagonist: (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970). Journal of Medicinal Chemistry, 45(11), 2186–2189. [Link]
- Guscott, M., et al. (2003). Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression. Neuropharmacology, 44(8), 1023-1032. [Link]
- de Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 773–799. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Lurasidone Hydrochloride?. [Link]
- D'Agostino, A., et al. (2016). [Pharmacological properties of vortioxetine and its pre-clinical consequences]. L'Encephale, 42(4), 363-368. [Link]
- Cates, C. R., et al. (2013). Effects of lurasidone in behavioral models of depression. Role of the 5-HT7 receptor subtype. Neuropharmacology, 70, 211–217. [Link]
- Abbas, A. I., et al. (2009). Effects of SB-269970, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity. Pharmacology, Biochemistry and Behavior, 94(2), 235-241. [Link]
- Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current Neuropharmacology, 15(8), 1192–1207. [Link]
- Wikipedia. Aripiprazole. [Link]
- Gasbarri, A., & Pompili, A. (2019).
- Psychopharmacology Institute. (2020).
- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews, 31(2), 274–319. [Link]
- Abignente, E., et al. (2012). Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo. Journal of Medicinal Chemistry, 55(14), 6375-80. [Link]
- SciSpace. (2012). Investigations on the 1-(2-Biphenyl)piperazine Motif: Identification of New Potent and Selective Ligands for the Serotonin7 (5-HT7) Receptor with Agonist or Antagonist Action in Vitro or ex Vivo. [Link]
- Westrich, L., et al. (2015). Involvement of 5-HT₇ receptors in vortioxetine's modulation of circadian rhythms and episodic memory in rodents. Physiology & Behavior, 152(Pt A), 259-266. [Link]
- Psych Scene Hub. (2017). A Focus on Vortioxetine - Mechanism of Action and Efficacy. [Link]
- Lacivita, E., et al. (2018). Structure-Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update. Journal of Medicinal Chemistry, 61(19), 8613–8636. [Link]
- Stahl, S. M. (2015). Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine. CNS Spectrums, 20(5), 455-459. [Link]
- Wikipedia. 5-HT7 receptor. [Link]
- Kawamura, K., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & Medicinal Chemistry, 21(17), 5488-5494. [Link]
- Di Marino, C., et al. (2016). Structural modifications of the serotonin 5-HT7 receptor agonist N-(4-cyanophenylmethyl)-4-(2-biphenyl)-1-piperazinehexanamide (LP-211) to improve in vitro microsomal stability: A case study. European Journal of Medicinal Chemistry, 123, 567-581. [Link]
- López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-56. [Link]
- Patsnap Synapse. (2024). What are 5-HT7 receptor agonists and how do they work?. [Link]
- Wikipedia. 1-(2-Diphenyl)piperazine. [Link]
Sources
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 3. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Structure-Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(2-Diphenyl)piperazine - Wikipedia [en.wikipedia.org]
- 9. AS-19 (drug) - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SB-269970 - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 17. Lurasidone Sub-Chronically Activates Serotonergic Transmission via Desensitization of 5-HT1A and 5-HT7 Receptors in Dorsal Raphe Nucleus | MDPI [mdpi.com]
- 18. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 19. The role of 5-HT7 receptor antagonism in the amelioration of MK-801-induced learning and memory deficits by the novel atypical antipsychotic drug lurasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. psychscenehub.com [psychscenehub.com]
- 25. [Pharmacological properties of vortioxetine and its pre-clinical consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Involvement of 5-HT₇ receptors in vortioxetine's modulation of circadian rhythms and episodic memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. psychscenehub.com [psychscenehub.com]
- 29. Aripiprazole - Wikipedia [en.wikipedia.org]
- 30. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine | CNS Spectrums | Cambridge Core [cambridge.org]
A Researcher's Guide to Characterizing Dopamine Receptor Cross-Reactivity: The Case of 1-([1,1'-Biphenyl]-2-yl)piperazine
Introduction: The Significance of Off-Target Profiling for Arylpiperazine Scaffolds
The arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous centrally acting agents.[1] 1-([1,1'-Biphenyl]-2-yl)piperazine represents a foundational structure within this class, often serving as a synthetic precursor for more complex molecules targeting a range of G protein-coupled receptors (GPCRs), particularly serotonin subtypes.[2][3] However, the structural resemblance of the arylpiperazine pharmacophore to endogenous monoamines frequently leads to unintended interactions, or cross-reactivity, with other aminergic receptors, most notably dopamine receptors.[4]
Understanding this cross-reactivity is not merely an academic exercise; it is a critical step in the drug development pipeline. Unforeseen interactions with dopamine receptor subtypes can lead to a host of off-target effects, ranging from extrapyramidal motor symptoms to modulation of mood and cognition.[5] For researchers and drug development professionals, a comprehensive evaluation of a compound's dopamine receptor interaction profile is therefore essential for interpreting its overall pharmacological effect and predicting its therapeutic window and potential side-effect profile.
This guide provides a technical framework for assessing the cross-reactivity of 1-([1,1'-Biphenyl]-2-yl)piperazine with the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5). While specific binding and functional data for this particular precursor molecule are not extensively documented in public literature, we will present the established, industry-standard methodologies for generating this critical dataset. Furthermore, we will provide comparative data for well-characterized antipsychotics—haloperidol, clozapine, and aripiprazole—to serve as a benchmark for interpreting experimentally derived results.
The Dopamine Receptor Family: A Primer on Subtypes and Signaling
The five dopamine receptor subtypes are broadly classified into two families based on their genetic sequence and primary signaling mechanism.[6][7]
-
D1-like Family (D1 and D5): These receptors are typically coupled to the Gαs/olf G protein. Upon activation by an agonist, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This signaling cascade ultimately activates Protein Kinase A (PKA).
-
D2-like Family (D2, D3, and D4): These receptors are coupled to the Gαi/o G protein. Agonist binding inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cAMP.[7][9] This is the primary mechanism of action for most antipsychotic medications, which act as antagonists or partial agonists at D2-like receptors.[10]
The following diagram illustrates the canonical signaling pathways for the D1-like and D2-like receptor families.
Caption: Canonical Gs and Gi signaling pathways for dopamine receptors.
Experimental Workflow for Determining Dopamine Receptor Cross-Reactivity
A robust assessment of a compound's interaction with a receptor requires a two-pronged approach: first, determining its binding affinity, and second, characterizing its functional effect (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
Caption: Overall workflow for assessing receptor binding and function.
Part 1: Quantifying Binding Affinity via Radioligand Binding Assays
The gold-standard method for determining a compound's affinity for a receptor is the competitive radioligand binding assay.[11] This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Membranes:
-
Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.
-
Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.[12]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]Spiperone for D2-like receptors), and assay buffer.
-
Non-specific Binding (NSB) Wells: Add receptor membranes, the radioligand, and a high concentration of a known, unlabeled ligand (e.g., Haloperidol) to saturate the receptors and prevent radioligand binding.
-
Competition Wells: Add receptor membranes, the radioligand, and serial dilutions of the test compound (1-([1,1'-Biphenyl]-2-yl)piperazine).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[12]
-
Filtration and Washing: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.[12]
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
-
Part 2: Determining Functional Activity via cAMP Assays
Once binding is established, the next critical step is to determine the functional consequence of that binding. For dopamine receptors, which signal through the modulation of adenylyl cyclase, measuring intracellular cAMP levels is a direct and reliable method.[14]
Protocol: Homogeneous Time-Resolved FRET (HTRF) or AlphaScreen™ cAMP Assay
These are robust, high-throughput, non-radioactive methods for quantifying cAMP. The general principle involves a competitive immunoassay.
-
Cell Preparation:
-
Plate cells expressing the target dopamine receptor subtype in a suitable microplate (e.g., 384-well).
-
Allow cells to adhere and grow overnight.
-
-
Assay Procedure (Antagonist Mode for D2-like; Agonist Mode for D1-like):
-
For D2-like Receptors (Gi-coupled):
-
Add serial dilutions of the test compound (1-([1,1'-Biphenyl]-2-yl)piperazine) to the cells.
-
Add a known D2-like receptor agonist (e.g., Quinpirole) at a concentration that gives a submaximal response (EC80) to stimulate the inhibitory pathway.
-
Add a cAMP-stimulating agent like Forskolin to raise basal cAMP levels, allowing for the measurement of inhibition.
-
Incubate to allow for receptor modulation of cAMP production.
-
-
For D1-like Receptors (Gs-coupled):
-
Add serial dilutions of the test compound directly to the cells to test for agonist activity.
-
Incubate to allow for potential stimulation of cAMP production.
-
-
-
Cell Lysis and Detection:
-
Add the lysis buffer containing the detection reagents (e.g., anti-cAMP antibody conjugated to an acceptor and a cAMP tracer conjugated to a donor).[14]
-
Incubate to allow the immunoassay to reach equilibrium.
-
-
Signal Reading: Read the plate on a compatible reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis:
-
Agonist Mode (D1-like): Plot the signal against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).
-
Antagonist Mode (D2-like): Plot the signal against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).
-
Comparative Analysis: Benchmarking Against Standard Antipsychotics
To contextualize the data obtained for 1-([1,1'-Biphenyl]-2-yl)piperazine, it is essential to compare its binding affinity (Ki) profile with that of well-established drugs. The table below provides a reference dataset for three key antipsychotics, showcasing their distinct affinities across the dopamine receptor subtypes.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Haloperidol | ~20-50 | ~1-2 | ~5-10 | ~5-15 | ~20-50 |
| Clozapine | ~80-200 | ~150-400 | ~20-50 | ~10-20 | ~80-200 |
| Aripiprazole | ~1000-2000 | ~0.34-1 | ~0.8 | ~25-50 | ~1000-2000 |
Data compiled from sources.[9][14] Note: Ki values can vary between studies based on experimental conditions.
Interpretation of Comparative Data:
-
Haloperidol , a typical antipsychotic, exhibits high affinity for the D2 receptor, which is responsible for its potent antipsychotic effects but also its high risk of motor side effects.
-
Clozapine , an atypical antipsychotic, shows a more complex profile with lower affinity for D2 and a higher relative affinity for the D4 receptor. This "D2-sparing" profile is thought to contribute to its lower incidence of extrapyramidal symptoms.
-
Aripiprazole , a third-generation antipsychotic, has very high affinity for D2 and D3 receptors, where it acts as a partial agonist, providing a "dopamine stabilizing" effect.[9][14]
By comparing the experimentally determined Ki values for 1-([1,1'-Biphenyl]-2-yl)piperazine to this table, a researcher can begin to classify its potential pharmacological profile. For instance, a high affinity for the D2 receptor might suggest potential antipsychotic-like activity, while high affinity across multiple subtypes would indicate a lack of selectivity.
Conclusion and Forward Outlook
The arylpiperazine scaffold is a cornerstone of CNS drug discovery, but its promiscuity necessitates rigorous pharmacological profiling. While 1-([1,1'-Biphenyl]-2-yl)piperazine is often viewed as a synthetic intermediate, its own potential for dopamine receptor cross-reactivity cannot be overlooked. The methodologies detailed in this guide—competitive radioligand binding and functional cAMP assays—provide a clear and robust pathway for any research or drug development professional to elucidate this compound's complete dopamine receptor interaction profile.
By generating precise Ki, EC50, and IC50 values and benchmarking them against established drugs like haloperidol, clozapine, and aripiprazole, scientists can make informed decisions about the therapeutic potential and liabilities of this scaffold and its derivatives. This systematic approach ensures that the journey from a promising chemical starting point to a refined clinical candidate is built on a solid foundation of empirical data and sound scientific principles.
References
- Seeman P, Van Tol HH. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. Eur J Pharmacol. 1995;291(1):59-66. [Link]
- De Bartolomeis A, Tomasetti C, Iasevoli F. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs. 2015;29(9):773-799. [Link]
- Tuplin EW, Holahan MR. Aripiprazole, a drug that displays partial agonism and functional selectivity. Curr Neuropharmacol. 2017;15(8):1192-1207. [Link]
- Wikipedia. Aripiprazole. Accessed January 7, 2026. [Link]
- Bartolomesis A, et al. Titration of aripiprazole (ARI) effects on dopamine (DA) synthesis vs...
- StatPearls. Biochemistry, Dopamine Receptors. NCBI Bookshelf. Published May 8, 2023. [Link]
- Sykes DA, Moore H, Stoddart LA, et al. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. J Med Chem. 2019;62(21):9488-9520. [Link]
- Seeman P. Clozapine, a Fast-Off-D2 Antipsychotic. ACS Chem Neurosci. 2014;5(1):24-29. [Link]
- Donahue RJ, et al. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface. J Biol Chem. 2017;292(32):13248-13258. [Link]
- Hoskin P. Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. The Psychopharmacology Institute. Published October 23, 2020. [Link]
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Accessed January 7, 2026. [Link]
- MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Published September 28, 2022. [Link]
- Seeman P. Therapeutic receptor-blocking concentrations of neuroleptics.
- Wikipedia. Dopamine receptor. Accessed January 7, 2026. [Link]
- Moreno-Ramos OA, et al. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Front Pharmacol. 2020;11:1037. [Link]
- Capuano B, et al. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. J Med Chem. 2012;55(23):10636-10653. [Link]
- Skelin I, et al. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Pharmacol Rep. 2005;57(3):339-46. [Link]
- Newman AH, et al. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Med Chem Lett. 2024;15(1):10-16. [Link]
- Schepmann D, et al. Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorg Med Chem Lett. 2006;16(11):2982-6. [Link]
- Heise CE, et al. Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists. Bioorg Med Chem. 2004;12(13):3471-83. [Link]
- Gerlach M, et al. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. J Neural Transm (Vienna). 2003;110(10):1119-29. [Link]
- Leysen JE, et al. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Anal Biochem. 2010;402(1):47-54. [Link]
- de Oliveira V, et al. 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn Schmiedebergs Arch Pharmacol. 2018;391(3):283-294. [Link]
- Leopoldo M, et al. Investigations on the 1-(2-Biphenyl)piperazine Motif: Identification of New Potent and Selective Ligands for the Serotonin7 (5-HT7) Receptor with Agonist or Antagonist Action in Vitro or ex Vivo. J Med Chem. 2012;55(21):9435-46. [Link]
- Wikipedia. 1-(2-Diphenyl)piperazine. Accessed January 7, 2026. [Link]
- PubMed. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. Accessed January 7, 2026. [Link]
- Frontiers. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Published January 9, 2019. [Link]
- ACS Publications. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Published January 5, 2024. [Link]
- PubMed. Interaction of arylpiperazines with the dopamine receptor D2 binding site. Accessed January 7, 2026. [Link]
- PubMed Central. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Published February 14, 2022. [Link]
- ResearchGate. Antipsychotic Medication Dopamine Receptor K i Values. Accessed January 7, 2026. [Link]
- ResearchGate. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Published January 9, 2019. [Link]
- ResearchGate. Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Accessed January 7, 2026. [Link]
- PubMed Central. Neuropharmacology of dopamine receptors: Implications in neuropsychiatric diseases. Published January 2007. [Link]
- Antipsychotic Induced Dopamine Receptor Supersensitivity and It's Clinical Implic
- PubMed Central. Antipsychotic Induced Dopamine Supersensitivity Psychosis: A Comprehensive Review. Published December 2017. [Link]
- PubMed Central.
- PubMed. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Accessed January 7, 2026. [Link]
Sources
- 1. New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antipsychotic Effects of Biphenyl Piperazine Derivatives: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for researchers and drug development professionals to validate the antipsychotic potential of novel biphenyl piperazine derivatives. By integrating established principles of psychopharmacology with detailed experimental protocols, this document serves as a practical resource for preclinical assessment. We will explore the mechanistic rationale for targeting this chemical class, present robust methodologies for in vitro and in vivo validation, and offer a comparative analysis against established antipsychotic agents.
The Rationale for Biphenyl Piperazine Derivatives in Antipsychotic Drug Discovery
The therapeutic landscape of schizophrenia and related psychoses has been significantly shaped by our understanding of dopaminergic and serotonergic neurotransmission. The "atypical" antipsychotics have set a new standard of care by mitigating the debilitating extrapyramidal side effects associated with first-generation agents. This improved safety profile is largely attributed to a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1]
Biphenyl piperazine derivatives have emerged as a promising scaffold in the pursuit of novel antipsychotics. The biphenyl moiety can confer favorable pharmacokinetic properties and engage with key receptor targets, while the piperazine core is a common feature in many centrally acting agents, including several successful antipsychotics.[2][3] Notably, marketed atypical antipsychotics such as aripiprazole, brexpiprazole, and cariprazine incorporate a piperazine structure, underscoring the therapeutic potential of this chemical class.[4][5][6]
This guide will delineate the critical experimental steps to validate the antipsychotic-like effects of novel biphenyl piperazine derivatives, focusing on their activity at D2 and 5-HT2A receptors.
Mechanistic Underpinnings: D2 and 5-HT2A Receptor Signaling
A foundational understanding of the signaling pathways associated with D2 and 5-HT2A receptors is crucial for interpreting experimental data.
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi/o.[7] In its natural state, dopamine binding to D2 receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade is believed to be hyperactive in the mesolimbic pathway of individuals with schizophrenia, contributing to the positive symptoms of psychosis.[9] Antipsychotics, by acting as antagonists or partial agonists at the D2 receptor, dampen this overactive signaling.[7][10]
The serotonin 5-HT2A receptor , another GPCR, couples to the Gαq protein.[11] Agonist binding activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC).[11] Antagonism of 5-HT2A receptors by atypical antipsychotics is thought to contribute to their efficacy against negative symptoms and their reduced liability for extrapyramidal side effects.[13]
In Vitro Validation: Receptor Binding Affinity
The initial step in characterizing a novel biphenyl piperazine derivative is to determine its binding affinity for key CNS receptors. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Receptor Binding Assays
This protocol provides a general framework. Specific conditions, such as the choice of radioligand and cell line, may vary.
-
Preparation of Cell Membranes:
-
Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., D2 or 5-HT2A).
-
Harvest cells and homogenize in an appropriate buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (biphenyl piperazine derivative).
-
To determine non-specific binding, a high concentration of a known, non-labeled antagonist is added to a set of wells.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Receptor Binding Profiles
The table below presents the receptor binding affinities (Ki in nM) of several biphenyl piperazine-containing atypical antipsychotics compared to standard typical and atypical agents. Lower Ki values indicate higher binding affinity.
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) |
| Biphenyl Piperazine Derivatives | |||
| Aripiprazole | ~0.34 | ~3.4 | ~4.2 |
| Brexpiprazole | ~0.3 | ~0.47 | ~0.12 |
| Cariprazine | ~0.5 | ~19 | ~2.6 |
| Standard Antipsychotics | |||
| Haloperidol (Typical) | ~1.5 | ~50 | >1000 |
| Risperidone (Atypical) | ~3.1 | ~0.2 | ~200 |
| Olanzapine (Atypical) | ~11 | ~4 | ~200 |
| Lurasidone (Atypical) | ~1.0 | ~0.5 | ~6.8 |
Note: Ki values are approximate and can vary between studies due to different experimental conditions.
In Vivo Validation: Behavioral Models of Antipsychotic Activity
Following in vitro characterization, promising compounds must be evaluated in animal models that have predictive validity for antipsychotic efficacy. The Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) of the startle reflex are two of the most widely used and well-validated models.
Conditioned Avoidance Response (CAR)
The CAR test assesses the ability of a compound to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus. This selectivity is a hallmark of antipsychotic drugs.[4]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. An auditory or visual cue serves as the conditioned stimulus (CS).
-
Training:
-
A rodent is placed in the shuttle box.
-
The CS is presented for a set duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the animal fails to move, a mild foot shock (the unconditioned stimulus, US) is delivered through the grid floor until the animal escapes to the other compartment.
-
This training is repeated for a set number of trials until a stable baseline of avoidance responding is achieved.
-
-
Testing:
-
Once trained, animals are administered the test compound (biphenyl piperazine derivative) or a vehicle control.
-
After an appropriate pretreatment time, the animals are placed back in the shuttle box and subjected to a series of trials as in the training phase.
-
The number of avoidance responses, escape responses, and escape failures are recorded.
-
-
Data Analysis:
-
A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.
-
The dose-response relationship is determined, and the ED50 (the dose that produces a 50% reduction in avoidance responding) is calculated.
-
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive process that filters out irrelevant sensory information. Deficits in sensorimotor gating are observed in individuals with schizophrenia, and this deficit can be modeled in rodents. Antipsychotic drugs can restore these deficits.
-
Apparatus: A startle chamber equipped with a sensitive platform to detect the animal's startle response and a speaker to deliver acoustic stimuli.
-
Procedure:
-
The animal is placed in the startle chamber and allowed to acclimate.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud, startling acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (a whole-body flinch) is measured by the platform.
-
-
Data Analysis:
-
The magnitude of the startle response in each trial type is recorded.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 .
-
To model schizophrenia-like deficits, PPI can be disrupted by administering a psychotomimetic agent (e.g., apomorphine, MK-801). The ability of the test compound to reverse this disruption is then measured.
-
Comparative Analysis and Interpretation of Results
A novel biphenyl piperazine derivative with a promising antipsychotic profile would ideally exhibit:
-
High affinity for D2 and 5-HT2A receptors , with a Ki value in the low nanomolar range. A higher affinity for 5-HT2A relative to D2 receptors is often considered a hallmark of atypicality.
-
Potent and selective blockade of conditioned avoidance responding , with a low ED50 and no significant effect on escape responses.
-
The ability to restore deficits in prepulse inhibition , either by enhancing baseline PPI or by reversing psychotomimetic-induced disruptions.
The table below provides a conceptual framework for comparing the in vivo efficacy of a hypothetical biphenyl piperazine derivative with standard antipsychotics.
| Compound | CAR ED50 (mg/kg) | PPI Reversal of Deficit |
| Hypothetical Biphenyl Piperazine | Low | Effective |
| Haloperidol (Typical) | Low | Effective |
| Risperidone (Atypical) | Low | Effective |
| Olanzapine (Atypical) | Low | Effective |
Conclusion
The validation of novel biphenyl piperazine derivatives as potential antipsychotics requires a systematic and multi-faceted approach. By combining in vitro receptor binding assays with in vivo behavioral pharmacology, researchers can build a comprehensive profile of a compound's activity. This guide has provided the foundational knowledge and detailed experimental frameworks necessary to conduct these critical preclinical studies. A thorough understanding of the underlying neurobiology, coupled with rigorous experimental design and data analysis, is paramount for the successful development of the next generation of antipsychotic therapies.
References
- Beaulieu, J. M., et al. (2015). Dopamine receptor signaling and current and future antipsychotic drugs. Current opinion in neurobiology, 34, 103-109.
- Citrome, L. (2013). Cariprazine: a new, once-daily oral antipsychotic in clinical development for the treatment of schizophrenia and bipolar mania.
- Correll, C. U., et al. (2015). The clinical trial of brexpiprazole for schizophrenia. The New England journal of medicine, 373(15), 1479-1480.
- Geyer, M. A., & Swerdlow, N. R. (2001). Measurement of prepulse inhibition of startle in mice. Current protocols in neuroscience, Chapter 8, Unit 8.17.
- Howes, O. D., & Kapur, S. (2009). The dopamine hypothesis of schizophrenia: version III--the final common pathway.
- Meltzer, H. Y., et al. (1989). Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values. Journal of Pharmacology and Experimental Therapeutics, 251(1), 238-246.
- Stahl, S. M. (2013).
- Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics. Current pharmaceutical design, 16(3), 346-357.
- Wikipedia contributors. (2023, December 12). Cariprazine. In Wikipedia, The Free Encyclopedia.
- Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotic drugs: partial agonism or receptor functional selectivity?. Current pharmaceutical design, 16(5), 488-501.
- Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181.
- Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 451-473.
- Li, M., et al. (2016). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Psychopharmacology, 233(1), 125-135.
- Seeman, P. (2013). All roads to schizophrenia lead to dopamine supersensitivity and elevated dopamine D2High receptors. CNS neuroscience & therapeutics, 19(5), 309-315.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217.
- Wadenberg, M. L., & Hicks, P. B. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Neuroscience & Biobehavioral Reviews, 23(6), 851-862.
- Maeda, K., et al. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.
- Geyer, M. A., et al. (2001). The neurobiology of prepulse inhibition of startle: a window on the neurobiology of schizophrenia.
- Shahid, M., et al. (2009). Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. Journal of psychopharmacology, 23(1), 65-73.
- Jordan, S., et al. (2002). In vivo receptor occupancy of aripiprazole in rats. European journal of pharmacology, 441(3), 137-140.
- Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d2 receptor explain the action of atypical antipsychotics?: A new hypothesis.
- Wikipedia contributors. (2023, November 28). Conditioned avoidance response test. In Wikipedia, The Free Encyclopedia.
- Meltzer, H. Y. (1999). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 21(2 Suppl), 106S-115S.
- Hertel, P., et al. (1999). The role of 5-HT2A receptors in the antipsychotic activity of the D2/5-HT2A antagonist M100907. Journal of Pharmacology and Experimental Therapeutics, 291(2), 853-862.
- Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Agonist-trafficking of serotonin receptors. Current opinion in cell biology, 21(2), 195-201.
- Raymond, J. R., et al. (2001). The 5-HT2 receptors: molecular and pharmacological characterization. Pharmacology & therapeutics, 92(2-3), 179-212.
- Millan, M. J., et al. (2008). The role of monoamine receptors in the actions of antipsychotic drugs. Annual review of pharmacology and toxicology, 48, 319-354.
- Roth, B. L., et al. (1992). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. Journal of Pharmacology and Experimental Therapeutics, 260(3), 1361-1365.
- Berg, K. A., et al. (2005). A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases. Journal of neurochemistry, 94(1), 151-163.
- Li, P., et al. (2004). The D2 dopamine receptor antagonist nemonapride reverses phencyclidine-induced deficits in prepulse inhibition in rats. Psychopharmacology, 174(2), 241-247.
- Depoortere, R., et al. (1996). Neurochemical and preclinical behavioural effects of the new antipsychotic risperidone. European journal of pharmacology, 300(1-2), 117-126.
- Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96.
- Chovan, J. P., & Sakkab, A. T. (2003). Piperazine-containing compounds for the treatment of psychosis. Current opinion in investigational drugs (London, England : 2000), 4(7), 846-850.
- Terán, C., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & medicinal chemistry letters, 8(24), 3567-3570.
- Bojarski, A. J., et al. (2005). 1-Cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Bioorganic & medicinal chemistry, 13(7), 2493-2501.
Sources
- 1. Lurasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brexpiprazole in patients with schizophrenia with or without substance use disorder: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cariprazine - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Serotonin 5-HT2A Receptors to Better Treat Schizophrenia: Rationale and Current Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-([1,1'-Biphenyl]-2-yl)piperazine and Trazodone Derivatives as Serotonergic Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological profiles of the research chemical 1-([1,1'-Biphenyl]-2-yl)piperazine and the established antidepressant Trazodone, a key member of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class of drugs. We will delve into their mechanisms of action, receptor binding affinities, and preclinical efficacy, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The Serotonergic System in Therapeutics
The serotonergic system, particularly the 5-HT₂A receptor, is a cornerstone of neuropharmacology, implicated in mood, sleep, and anxiety. Trazodone, a triazolopyridine derivative, exemplifies the therapeutic potential of modulating this system.[1][2] Its clinical efficacy stems from a unique, dose-dependent mechanism that combines potent 5-HT₂A receptor antagonism with serotonin transporter (SERT) inhibition.[3][4] This dual action distinguishes it from selective serotonin reuptake inhibitors (SSRIs), often mitigating side effects like insomnia and anxiety.[3][5]
The exploration of novel chemical entities that interact with these targets is crucial for advancing therapeutics. 1-([1,1'-Biphenyl]-2-yl)piperazine, a phenylpiperazine derivative, represents such an entity. While its primary pharmacological role has been identified as a potent and selective antagonist at the 5-HT₇ receptor, its structural similarity to other serotonergic and dopaminergic ligands suggests a broader potential for multi-target activity.[6][7] This guide aims to juxtapose the known pharmacology of Trazodone with the emerging profile of 1-([1,1'-Biphenyl]-2-yl)piperazine to highlight differences in efficacy and selectivity.
Pharmacological Profiles of Comparator Compounds
Trazodone: The Multifunctional SARI
Trazodone's therapeutic versatility is a direct result of its complex, dose-dependent interactions with multiple neurotransmitter systems.[3][8]
-
At low doses (for insomnia): It primarily functions as a hypnotic by potently blocking 5-HT₂A, H₁ histamine, and α₁-adrenergic receptors.[3][5]
-
At higher doses (for depression): The inhibition of the serotonin transporter (SERT) becomes more pronounced, contributing to its antidepressant effects.[8][9]
This multi-receptor engagement allows Trazodone to enhance serotonergic activity at 5-HT₁A receptors while simultaneously blocking 5-HT₂A and 5-HT₂C receptors, which is thought to reduce the incidence of certain side effects common to SSRIs.[3][5]
1-([1,1'-Biphenyl]-2-yl)piperazine: A Selective Ligand
1-([1,1'-Biphenyl]-2-yl)piperazine, also known as RA-7, is a less-characterized compound primarily noted for its potent and selective antagonism of the 5-HT₇ receptor.[7] Structurally, the biphenyl group enhances its lipophilicity, which may facilitate blood-brain barrier penetration, while the piperazine ring is a common pharmacophore in many centrally acting agents.[6] Although its primary target is reported as 5-HT₇, its chemical structure suggests potential interactions with other serotonin and dopamine receptors, warranting a broader investigation into its binding profile.[6]
Comparative Efficacy Analysis
In Vitro Receptor Binding Affinity
A compound's therapeutic potential and side-effect profile are largely dictated by its binding affinity (Ki) for various receptors. A lower Ki value signifies a higher binding affinity.
| Receptor/Transporter | Trazodone (Ki, nM) | 1-([1,1'-Biphenyl]-2-yl)piperazine (Ki, nM) | Rationale for Target Inclusion |
| 5-HT₂A | 35[10] | Data not available | Primary target for SARI antidepressants; antagonism linked to antidepressant and hypnotic effects. |
| SERT | 196[10] | Data not available | Inhibition increases synaptic serotonin; key for antidepressant efficacy. |
| α₁-Adrenergic | 28[10] | Data not available | Antagonism contributes to sedation and orthostatic hypotension. |
| H₁ Histamine | >1000[10] | Data not available | Blockade leads to sedative effects. |
| 5-HT₁A | 118 (partial agonist)[9] | Data not available | Partial agonism may contribute to anxiolytic and antidepressant actions. |
| 5-HT₂C | 224[9] | Data not available | Antagonism may be associated with weight gain but also antidepressant effects. |
| 5-HT₇ | Data not available | High Affinity (Antagonist)[7] | Implicated in mood regulation, learning, and memory. |
Data compiled from in vitro studies. Ki values can vary between different experimental setups.
Trazodone exhibits a high affinity for the 5-HT₂A and α₁-adrenergic receptors, with moderate affinity for SERT.[10][11] In contrast, 1-([1,1'-Biphenyl]-2-yl)piperazine is characterized by its high affinity for the 5-HT₇ receptor.[7] A full comparative analysis is limited by the lack of publicly available binding data for 1-([1,1'-Biphenyl]-2-yl)piperazine across a wider panel of receptors.
Figure 1: Comparative multi-target engagement profiles.
In Vivo Preclinical Efficacy
The Forced Swim Test (FST) is a standard preclinical behavioral assay used to screen for potential antidepressant efficacy.[12] The test measures the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect.[13]
Methodologies & Experimental Protocols
To ensure scientific integrity, the protocols used to generate the above data must be robust and reproducible.
Protocol: In Vitro Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the 5-HT₂A receptor.
Objective: To quantify the ability of a test compound to displace a known high-affinity radioligand from the 5-HT₂A receptor.
Materials:
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂A receptor.[15]
-
Radioligand: [³H]ketanserin (a selective 5-HT₂A antagonist).
-
Test Compounds: Trazodone, 1-([1,1'-Biphenyl]-2-yl)piperazine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[16]
-
Scintillation Counter: Microplate scintillation counter (e.g., MicroBeta PLUS).[16]
Procedure:
-
Preparation: Thaw frozen cell membranes on ice. Dilute membranes in assay buffer to a final protein concentration of 70-100 µ g/well .[16]
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or a non-labeled ligand (e.g., 10 µM mianserin) for non-specific binding.
-
25 µL of test compound at various concentrations (typically a 10-point dilution series).
-
25 µL of [³H]ketanserin (at a final concentration near its Kd, e.g., 2.0 nM).[16]
-
25 µL of diluted cell membranes to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for in vitro radioligand binding assay.
Protocol: In Vivo Forced Swim Test (Mouse)
This protocol assesses the antidepressant-like activity of a compound in mice.[12]
Objective: To measure the effect of a test compound on the duration of immobility in mice subjected to a forced swimming session.
Materials:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Transparent Plexiglas cylinders (30 cm height, 20 cm diameter).[12]
-
Water: Maintained at 24-25°C, filled to a depth of 15 cm.[12][17]
-
Test Compounds: Vehicle, Trazodone (e.g., 10 mg/kg), 1-([1,1'-Biphenyl]-2-yl)piperazine (dose range to be determined).
-
Video Recording System: For subsequent behavioral scoring.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.
-
Test Session:
-
Gently place each mouse individually into a cylinder filled with water.
-
The total test duration is 6 minutes.[12]
-
Record the session for later analysis. The first 2 minutes are considered a habituation period and are typically excluded from the analysis.
-
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[18]
-
Post-Test Care: After the test, remove the mice, dry them with a towel, and place them in a warmed cage to prevent hypothermia.[17]
-
Data Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.
Figure 3: Workflow for the in vivo Forced Swim Test.
Discussion & Future Directions
The comparison between Trazodone and 1-([1,1'-Biphenyl]-2-yl)piperazine highlights the diversity of pharmacological profiles achievable from the broader phenylpiperazine scaffold. Trazodone's efficacy is well-established and attributed to its multi-target engagement of the 5-HT₂A receptor and SERT.[5][9] This profile makes it an effective antidepressant with a distinct side-effect profile compared to SSRIs.[5]
1-([1,1'-Biphenyl]-2-yl)piperazine presents as a more selective tool compound, with high affinity for the 5-HT₇ receptor.[7] While this selectivity is valuable for probing the specific functions of the 5-HT₇ receptor, its potential as a broad-spectrum antidepressant is currently unknown and likely limited without additional activity at key targets like 5-HT₂A or SERT.
Future research should focus on:
-
Comprehensive Profiling: Conducting a broad radioligand binding screen for 1-([1,1'-Biphenyl]-2-yl)piperazine to uncover any potential off-target activities that may contribute to a more complex pharmacological profile.
-
Functional Assays: Moving beyond simple binding assays to functional assays (e.g., calcium flux assays for Gq-coupled receptors like 5-HT₂A) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its targets.[19]
-
In Vivo Behavioral Studies: Evaluating 1-([1,1'-Biphenyl]-2-yl)piperazine in a battery of behavioral models, including the forced swim test, elevated plus-maze (for anxiety), and tests of cognitive function to fully characterize its psychoactive properties.
By systematically applying the rigorous methodologies outlined in this guide, the scientific community can better understand the therapeutic potential of novel compounds like 1-([1,1'-Biphenyl]-2-yl)piperazine and continue to refine the development of next-generation serotonergic modulators.
References
- Trazodone - StatPearls - NCBI Bookshelf.
- What is the mechanism of action for Trazodone (triazolopyridine antidepressant)? Medscape. [Link]
- The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]
- Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums, Cambridge University Press. [Link]
- Mechanism of Action of Trazodone: a Multifunctional Drug | Request PDF.
- Forced Swim Test v.3. University of Iowa. [Link]
- Factsheet on the forced swim test. Understanding Animal Research. [Link]
- (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents.
- Using the rat forced swim test to assess antidepressant-like activity in rodents. R Discovery. [Link]
- Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety. ClinPGx. [Link]
- Trazodone: pharmacology and drug interactions | Request PDF.
- Trazodone: Pharmacology, Classific
- 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
- Trazodone: a review of its pharmacological properties ... [Drugs. 1981] - PubMed.
- Development of a 5-hydroxytryptamine(2A)
- Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways.
- 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
- What is the mechanism of Piperazine?
- Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies. MDPI. [Link]
- Affinities (K i , nM) of trazodone at various binding sites | Download Table.
- Piperazine - Wikipedia. Wikipedia. [Link]
- Trazodone affinities at neurotransmitter receptors and transporters.
- 1-(2-Diphenyl)piperazine - Wikipedia. Wikipedia. [Link]
- Some pharmacological properties of piperazine. PubMed. [Link]
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Evaluating the carcinogenic potential of trazodone hydrochloride via duplex DNA targeting: Molecular interaction, binding mechanism and affinity assessment via structural calcul
- Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. PubMed. [Link]
- 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. PubMed. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Trazodone: Pharmacology, Classification & Structure | Study.com [study.com]
- 3. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride () for sale [vulcanchem.com]
- 7. 1-(2-Diphenyl)piperazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Trazodone Unveiled: From Depression To Canine Care – Dosage, Safety & Pharmacology For Clinicians And Manufacturers | OCTAGONCHEM [octagonchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 19. innoprot.com [innoprot.com]
Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for Arylpiperazine Compounds
For researchers, scientists, and drug development professionals vested in the therapeutic potential of arylpiperazine compounds, establishing a predictive relationship between laboratory findings and clinical outcomes is paramount. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for evaluating arylpiperazine derivatives, with a focus on establishing a robust in vitro-in vivo correlation (IVIVC). By understanding the nuances of these experimental systems, researchers can enhance the efficiency of their drug discovery and development programs, ultimately accelerating the journey from bench to bedside.
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs targeting the central nervous system (CNS) and other therapeutic areas like oncology.[1][2] The versatility of this chemical moiety allows for fine-tuning of pharmacological activity, often through interactions with serotonin (5-HT) and dopamine (D2) receptors.[1][3][4] However, translating the promising in vitro activity of these compounds into in vivo efficacy and safety is a complex challenge. This guide will dissect the critical in vitro assays and in vivo models, explain the rationale behind their selection, and provide a framework for correlating the data to make informed decisions in drug development.
The Foundation: In Vitro Characterization of Arylpiperazine Compounds
In vitro assays serve as the initial screening funnel, providing crucial data on a compound's potency, selectivity, and potential liabilities. For arylpiperazines, these assays typically focus on receptor binding, functional activity, metabolic stability, and safety pharmacology.
Receptor Binding Affinity: Quantifying the Initial Interaction
The primary mechanism of action for many arylpiperazines involves their interaction with G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptor subtypes.[1] Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.
Key Parameter:
-
Ki (Inhibition Constant): Represents the concentration of a compound that occupies 50% of the target receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay for 5-HT1A and D2 Receptors
-
Preparation of Receptor Membranes:
-
Utilize cell lines stably expressing the human 5-HT1A or D2 receptor, or synaptosomal membranes from specific brain regions (e.g., hippocampus for 5-HT1A, caudate nucleus for D2).[2][5]
-
Homogenize cells or tissues in an appropriate buffer and centrifuge to pellet the membranes containing the receptors.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Competition Binding Assay:
-
In a multi-well plate, incubate the receptor membranes with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2) and varying concentrations of the arylpiperazine test compound.[2]
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, trapping the receptor-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: From Binding to Biological Response
While binding affinity is a critical parameter, it does not always predict the functional consequence of receptor interaction (i.e., agonism, antagonism, or partial agonism). Functional assays are therefore essential to characterize the pharmacological profile of arylpiperazine compounds.
Common Functional Assays:
-
cAMP Assays: For GPCRs coupled to adenylyl cyclase (e.g., D2 receptors), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured in response to compound treatment.
-
Calcium Flux Assays: For GPCRs that signal through phospholipase C (e.g., some 5-HT2 receptors), changes in intracellular calcium concentrations are monitored.
-
Receptor-GTPγS Binding Assays: Measures the activation of G-proteins upon receptor stimulation by the test compound.
Metabolic Stability: Predicting In Vivo Persistence
The in vivo half-life and clearance of a drug are significantly influenced by its metabolic stability. In vitro assays using liver microsomes or hepatocytes provide an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.
Key Parameter:
-
In Vitro Half-Life (t1/2): The time required for 50% of the parent compound to be metabolized in the in vitro system.
Experimental Protocol: Microsomal Stability Assay
-
Incubation: Incubate the arylpiperazine compound at a fixed concentration with liver microsomes (from human or relevant preclinical species) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.[6]
-
Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound in each aliquot using LC-MS/MS.
-
Calculation: Determine the in vitro t1/2 by plotting the natural log of the percentage of remaining parent compound against time and fitting the data to a first-order decay model.[7]
Safety Pharmacology: Early Assessment of Off-Target Liabilities
Arylpiperazine compounds, like many other small molecules, can have off-target effects that may lead to adverse events in vivo. One of the most critical off-target interactions is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[8]
Key In Vitro Assay:
-
hERG Patch-Clamp Electrophysiology: Directly measures the effect of the compound on the hERG channel current in cells expressing the channel. The IC50 value for hERG inhibition is a key parameter for assessing cardiotoxicity risk.
The Proving Ground: In Vivo Evaluation of Arylpiperazine Compounds
In vivo studies in animal models are indispensable for evaluating the efficacy, pharmacokinetics (PK), and safety of arylpiperazine compounds in a complex biological system. The choice of the in vivo model is critical and should be guided by the intended therapeutic indication and the in vitro pharmacological profile of the compound.
Pharmacodynamic Models: Assessing Therapeutic Efficacy
For arylpiperazines targeting CNS disorders like depression and psychosis, behavioral models in rodents are commonly employed to assess pharmacodynamic (PD) effects.
Example In Vivo Model: The Forced Swim Test (FST) for Antidepressant Activity
The FST is a widely used behavioral despair model to screen for potential antidepressant drugs.[3][4]
Experimental Protocol: Mouse Forced Swim Test
-
Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.
-
Apparatus: Use a transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Procedure:
-
Administer the arylpiperazine compound or vehicle to the mice at a predetermined time before the test.
-
Gently place each mouse individually into the water cylinder.
-
Record the behavior of the mouse for a set period (typically 6 minutes).
-
-
Data Analysis: The primary endpoint is the duration of immobility, where the mouse makes only the necessary movements to keep its head above water. A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Pharmacokinetic Studies: Understanding ADME in a Living System
In vivo PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are crucial for establishing a dosing regimen and for understanding the relationship between dose, exposure, and response.
Key PK Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: In vivo half-life.
-
Bioavailability (%F): The fraction of an administered dose that reaches the systemic circulation.
-
Brain Penetration (Kp or Kp,uu): The ratio of the drug concentration in the brain to that in the plasma. For CNS-active drugs, adequate brain penetration is essential.
Experimental Protocol: Assessing Blood-Brain Barrier Penetration in Rodents
-
Dosing: Administer the arylpiperazine compound to rodents (typically rats or mice) via the intended clinical route (e.g., oral or intravenous).
-
Sample Collection: At various time points after dosing, collect blood samples and brain tissue.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Calculation: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. To account for protein binding, the unbound brain-to-plasma ratio (Kp,uu) can be determined, which is often a more accurate predictor of target engagement in the CNS.
Forging the Link: Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to establish a predictive relationship between in vitro data and in vivo outcomes. This correlation allows for more informed decision-making throughout the drug development process.
Correlating In Vitro Potency with In Vivo Efficacy
A strong correlation between in vitro receptor affinity (Ki) or functional potency (EC50/IC50) and in vivo efficacy (ED50, the dose that produces 50% of the maximum effect) provides confidence that the in vitro target is relevant to the in vivo pharmacology.
Table 1: Hypothetical Comparison of In Vitro and In Vivo Data for a Series of Arylpiperazine Antipsychotic Candidates
| Compound ID | 5-HT2A Ki (nM) | D2 Ki (nM) | In Vivo D2 Receptor Occupancy ED50 (mg/kg) |
| APZ-001 | 1.5 | 5.2 | 0.5 |
| APZ-002 | 10.3 | 25.8 | 2.1 |
| APZ-003 | 0.8 | 2.1 | 0.2 |
| APZ-004 | 50.1 | 150.7 | 15.5 |
Predicting In Vivo Pharmacokinetics from In Vitro Data
Correlating in vitro metabolic stability with in vivo clearance is a critical step in predicting the human pharmacokinetic profile. However, this correlation can be challenging due to factors not captured in simple in vitro systems, such as plasma protein binding, tissue distribution, and extrahepatic metabolism.[9][10]
Challenges in Correlating In Vitro t1/2 with In Vivo Clearance:
-
Plasma Protein Binding: Highly protein-bound drugs have a lower free fraction available for metabolism, which can lead to an overestimation of in vivo clearance based on in vitro data alone.
-
Transporters: Active transport into and out of hepatocytes can influence the intracellular concentration of the drug and thus its metabolic rate.
-
Extrahepatic Metabolism: Metabolism in tissues other than the liver (e.g., intestine, kidney) can contribute to overall clearance.
To address these challenges, more sophisticated models, such as physiologically based pharmacokinetic (PBPK) modeling, are increasingly being used. PBPK models integrate in vitro ADME data with physiological information to simulate the pharmacokinetic profile of a drug in vivo.[11][12]
Diagram 1: PBPK Modeling Workflow for Predicting Human Pharmacokinetics
Caption: PBPK modeling integrates in vitro and preclinical data to predict human pharmacokinetics.
Bridging In Vitro Permeability and In Vivo Brain Penetration
For CNS-targeted arylpiperazines, a key IVIVC is the correlation between in vitro permeability and in vivo brain penetration. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to assess passive permeability across a lipid membrane, which can be a surrogate for the blood-brain barrier (BBB).[13]
A good correlation between PAMPA permeability (Pe) and the in vivo unbound brain-to-plasma ratio (Kp,uu) can be used to prioritize compounds with a higher likelihood of achieving therapeutic concentrations in the brain.
Diagram 2: IVIVC for Arylpiperazine CNS Drug Candidates
Caption: Correlating in vitro properties with in vivo outcomes for arylpiperazine CNS candidates.
Conclusion
Establishing a robust in vitro-in vivo correlation is a critical, iterative process in the development of arylpiperazine compounds. By carefully selecting and executing appropriate in vitro assays and in vivo models, and by critically evaluating the correlations between them, researchers can build a comprehensive understanding of a compound's therapeutic potential. This data-driven approach, integrating pharmacodynamic, pharmacokinetic, and safety data, is essential for mitigating risks, optimizing development timelines, and ultimately, delivering safe and effective medicines to patients in need.
References
- Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., ... & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
- Kato, M., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates.
- de Oliveira, D. B., & de Alencastro, R. B. (2021). A partial least squares and artificial neural network study for a series of arylpiperazines as antidepressant agents. Journal of Molecular Modeling, 27(10), 1-13. [Link]
- Christopher, J. A., et al. (2015). Biophysical fragment screening of the β1-adrenergic receptor: identification of high-affinity arylpiperazine leads using structure-based drug design. Journal of medicinal chemistry, 58(15), 6047-6058. [Link]
- Kędzierska, E., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Naunyn-Schmiedeberg's archives of pharmacology, 392(5), 533-543. [Link]
- Wang, L., et al. (2021). Design, synthesis, and antidepressant activity study of novel aryl piperazines targeting both 5-HT1A and sigma-1 receptors. Archiv der Pharmazie, 354(12), 2100259. [Link]
- Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4, 5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1463. [Link]
- Ducroq, J., et al. (2010). PKPD modelling of drug-induced QTc interval prolongation in man: prediction from in vitro hERG binding and functional inhibition. British journal of clinical pharmacology, 70(4), 548-557. [Link]
- Lacivita, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. International Journal of Molecular Sciences, 23(4), 2098. [Link]
- Harmer, A. R., et al. (2024). On the relationship between hERG inhibition and the magnitude of QTc prolongation: An in vitro to clinical translational analysis. Toxicology and Applied Pharmacology, 485, 117135. [Link]
- Pineda-Pardo, J. A., et al. (2000). Design, synthesis and biological evaluation of new 3-[(4-aryl) piperazin-1-yl]-1-arylpropane derivatives as potential antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor antagonism. Il Farmaco, 55(5), 345-353. [Link]
- Kato, M., et al. (2023). Categorical correlation of in vitro PAMPA-BBB permeability versus in vivo Brain/Plasma Ratio.
- Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
- Gintant, G. A. (2011). of hERG data. (a) Inhibition of hERG current vs. highest in vitro...
- Corvino, A., et al. (2020). Novel 4, 5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. Chemistry & biodiversity, 17(10), e2000288. [Link]
- Farid, R., et al. (2022). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia.
- Martin, R. L., et al. (2004). Summary of hERG IC 50 values and safety margins.
- Inventiva Pharma. (n.d.).
- Yamazaki, K., & Kanaoka, M. (2004). [High throughput screening of pharmacokinetics and metabolism in drug discovery (II)--investigation on in vitro and in vivo correlation in drug metabolism screening]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 124(5), 309-317. [Link]
- Lee, S. Y., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(8), 1262. [Link]
- Loryan, I., & Hammarlund-Udenaes, M. (2022). In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. Pharmaceutics, 14(1), 184. [Link]
- Jukič, M., et al. (2022). Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates. European Journal of Pharmaceutical Sciences, 168, 106056. [Link]
- Sanoh, S., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology, 18(4), 227-241. [Link]
- Griñán-Ferré, C., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Antioxidants, 11(11), 2132. [Link]
- Wang, Y., et al. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, 11(10), 596. [Link]
- Qi, X., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry, 13, 1569485. [Link]
- U.S. Food and Drug Administration. (1997).
- Jones, H. M., & Rowland-Yeo, K. (2013). Prediction of human pharmacokinetics using physiologically based modeling: a retrospective analysis of 26 clinically tested drugs. Drug metabolism and disposition, 41(5), 1000-1009. [Link]
- Zhang, T., et al. (2018). PBPK modeling and simulation in drug research and development. Acta Pharmaceutica Sinica B, 8(5), 693-707. [Link]
Sources
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of new 3-[(4-aryl)piperazin-1-yl]-1-arylpropane derivatives as potential antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 8. On the relationship between hERG inhibition and the magnitude of QTc prolongation: An in vitro to clinical translational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [High throughput screening of pharmacokinetics and metabolism in drug discovery (II)--investigation on in vitro and in vivo correlation in drug metabolism screening] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biphenyl Piperazine and Chlorophenylpiperazine: From Receptor Selectivity to Functional Outcomes
An In-Depth Analysis for Researchers and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of centrally acting agents.[1] Subtle modifications to this privileged structure can dramatically alter a compound's pharmacological profile, transforming its interaction with biological targets. This guide provides a detailed comparative analysis of two prominent arylpiperazine derivatives: 1-(2-biphenyl)piperazine (BPP) and 1-(3-chlorophenyl)piperazine (mCPP). While structurally similar, these compounds exhibit profoundly different pharmacodynamic and physiological effects, making them exemplary subjects for understanding structure-activity relationships. This document will delve into their comparative pharmacology, metabolism, and toxicological profiles, supported by established experimental protocols for their evaluation.
Section 1: Physicochemical and Structural Analysis
At their core, both BPP and mCPP share the 1-arylpiperazine motif. The critical distinction lies in the aryl substituent: BPP possesses a bulky, lipophilic biphenyl group, whereas mCPP features a smaller, electron-withdrawing chlorine atom on the phenyl ring. This seemingly minor difference dictates their three-dimensional conformation and interaction with receptor binding pockets.
1-(2-Biphenyl)piperazine (BPP)
-
Molecular Formula: C₁₆H₁₈N₂
-
Molar Mass: 238.33 g/mol
-
Structural Feature: Characterized by two phenyl rings linked together and attached to the piperazine nitrogen. This biphenyl group provides a larger surface area for van der Waals interactions.
1-(3-chlorophenyl)piperazine (mCPP)
-
Molecular Formula: C₁₀H₁₃ClN₂
-
Molar Mass: 196.68 g/mol
-
Structural Feature: A single phenyl ring substituted with a chlorine atom at the meta-position. The chlorine atom alters the electronic properties of the phenyl ring.[2]
Synthesis Overview
The synthesis of these compounds generally involves the reaction of a substituted aniline with bis(2-chloroethyl)amine or a related cyclizing agent.
-
BPP Synthesis: A common route involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to form the biphenyl moiety, followed by N-arylation to attach the piperazine ring.[3] Alternatively, 2-aminobiphenyl can be reacted with bis(2-chloroethyl)amine hydrochloride at high temperatures to form the piperazine ring directly.
-
mCPP Synthesis: A typical synthesis involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride, often in a high-boiling point solvent like xylene, to yield 1-(3-chlorophenyl)piperazine hydrochloride.[4][5]
Section 2: Comparative Pharmacodynamics: A Tale of Two Profiles
The most striking differences between BPP and mCPP emerge in their interactions with neurotransmitter receptors, particularly the serotonin (5-HT) system. Their profiles are nearly opposite, with mCPP acting as a non-selective agonist and BPP demonstrating high selectivity as an antagonist at a specific 5-HT receptor subtype.
Receptor Binding Profiles
The binding affinity (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors, provides a quantitative measure of a drug's potency at a target. A lower Ki value indicates higher binding affinity.
| Receptor Target | 1-(2-Biphenyl)piperazine (BPP) Ki [nM] | 1-(3-chlorophenyl)piperazine (mCPP) Ki [nM] |
| 5-HT₁A | >1000 | 104 |
| 5-HT₂A | N/A | 32.1 |
| 5-HT₂B | N/A | 28.8 |
| 5-HT₂C | N/A | 3.4 |
| 5-HT₇ | 16.4 | 234 |
| α₁-adrenergic | 105 | ~2500 |
| Serotonin Transporter (SERT) | N/A | Affinity noted, high nM to µM |
| Data compiled from multiple sources.[2][6][7] N/A indicates data not readily available in comparative literature, highlighting BPP's selective investigation versus mCPP's broad characterization. |
As the data illustrates, mCPP is a promiscuous ligand, binding with significant affinity to a wide array of serotonin receptors.[2][7] Its highest affinity is for the 5-HT₂C receptor. In stark contrast, BPP is a potent and selective ligand for the 5-HT₇ receptor, with over 60-fold selectivity against the α₁-adrenergic receptor and significantly lower affinity for the 5-HT₁A receptor.[6][8]
Functional Activity & Signaling Pathways
Beyond binding, the functional consequence of receptor occupation (agonist, antagonist, or partial agonist) is critical.
-
mCPP acts as a non-selective serotonin receptor agonist .[2] It behaves as a partial agonist at human 5-HT₂A and 5-HT₂C receptors but as an antagonist at 5-HT₂B receptors.[2] Its agonism at the Gq-coupled 5-HT₂C receptor, leading to phospholipase C (PLC) activation and subsequent calcium mobilization, is thought to mediate many of its characteristic physiological effects.[2]
-
BPP is a potent and selective 5-HT₇ receptor antagonist .[9] It was discovered as an active metabolite of synthetic 5-HT₇ agonists and was found to block the receptor's activity.[9] The 5-HT₇ receptor is typically coupled to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). BPP blocks this signaling cascade.
Section 3: Comparative Pharmacokinetics and Metabolism
The journey of a drug through the body is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Here too, BPP and mCPP show distinct characteristics.
| Parameter | 1-(2-Biphenyl)piperazine (BPP) | 1-(3-chlorophenyl)piperazine (mCPP) |
| Primary Metabolism | Identified as an active metabolite of other compounds, suggesting relative metabolic stability. Specific CYP enzymes not fully characterized.[9] | Major pathway is p-hydroxylation via the CYP2D6 enzyme.[2][10] |
| Elimination Half-life | Data not well-established | 4 - 14 hours, with significant interindividual variability.[2][11] |
| Key Considerations | Can be formed in vivo from parent drugs like LP-12 and LP-211.[9] | It is an active metabolite of several widely used drugs, including trazodone and nefazodone, formed via CYP3A4.[2][12] This creates a high potential for drug-drug interactions. |
The heavy reliance of mCPP on CYP2D6 for its clearance makes it susceptible to drug-drug interactions with inhibitors (e.g., fluoxetine, bupropion) or inducers of this enzyme.[10][12] Furthermore, genetic polymorphisms in the CYP2D6 gene can lead to wide inter-individual variations in mCPP plasma concentrations, complicating its use as a pharmacological probe.[11]
Section 4: Physiological and Toxicological Profiles
The divergent pharmacodynamics of BPP and mCPP translate into markedly different effects in biological systems.
-
mCPP: In human studies, mCPP is known to be an unpleasant experience, producing a range of adverse effects. It is a potent anxiogenic (anxiety-provoking) agent and can induce panic attacks in susceptible individuals.[2] It is also known to cause headaches and migraines.[2] As a serotonin agonist, it stimulates the release of hormones such as prolactin and cortisol.[13] These properties, while limiting its therapeutic potential, make it a useful tool in clinical research to probe the function of the serotonin system.[13]
-
BPP: As a selective 5-HT₇ antagonist, the physiological profile of BPP is linked to the roles of this receptor. The 5-HT₇ receptor is implicated in the regulation of circadian rhythms, learning, memory, and mood. Pharmacological blockade of 5-HT₇ receptors has been shown to produce antidepressant-like effects in animal models.[6] While specific in vivo toxicological data for BPP is limited, other piperazine derivatives have been investigated for potential neuroprotective effects.[14][15]
In vitro studies have shown that piperazine derivatives can induce hepatotoxicity, characterized by an increase in reactive oxygen species and depletion of ATP.[16] Therefore, assessing potential liver toxicity is a critical step in the evaluation of any new piperazine-based compound.
Section 5: Experimental Protocols for Comparative Evaluation
To empirically determine and compare the properties of compounds like BPP and mCPP, a series of standardized in vitro assays are essential.
Protocol 1: In Vitro Receptor Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.[10]
Objective: To determine the Ki of BPP and mCPP at various serotonin receptors (e.g., 5-HT₂C, 5-HT₇).
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293-5-HT₂C).
-
Radioligand (e.g., [³H]mesulergine for 5-HT₂C).
-
Test compounds (BPP, mCPP) and non-specific binding control (e.g., unlabeled mesulergine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[17]
-
96-well microplates, glass fiber filter mats, cell harvester, scintillation counter.
Methodology:
-
Preparation: Thaw receptor membrane aliquots on ice. Prepare serial dilutions of test compounds (BPP, mCPP) in assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL assay buffer, 50 µL radioligand, and 150 µL membrane suspension to designated wells.
-
Non-Specific Binding (NSB): Add 50 µL of a saturating concentration of a non-labeled competitor, 50 µL radioligand, and 150 µL membrane suspension.
-
Test Compound: Add 50 µL of each test compound dilution, 50 µL radioligand, and 150 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[11]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mats and place them in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Protocol 2: In Vitro Functional Assay (Calcium Flux)
This protocol measures the functional activity of a compound at a Gq-coupled receptor, such as 5-HT₂C, by detecting changes in intracellular calcium.[12]
Objective: To determine if BPP and mCPP act as agonists or antagonists at the 5-HT₂C receptor.
Materials:
-
Cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells stably expressing 5-HT₂C).
-
Black-walled, clear-bottom 96-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence microplate reader with kinetic reading capability (Ex/Em ≈ 490/525 nm).
Methodology:
-
Cell Plating: Seed cells into the 96-well plates at an optimized density (e.g., 50,000 cells/well) and incubate overnight to allow for adherence.
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer.
-
Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition & Measurement:
-
Prepare 5X concentrated solutions of test compounds (BPP, mCPP) and a known agonist (e.g., serotonin) in assay buffer.
-
Place the cell plate in the fluorescence reader and initiate a kinetic read.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
For Agonist Mode: The instrument automatically injects 25 µL of the test compound solutions into the wells.
-
For Antagonist Mode: Pre-incubate the cells with the test compound (e.g., BPP) for 15-30 minutes before adding a known agonist.
-
-
Detection: Continue to measure fluorescence intensity every 1-2 seconds for at least 60-120 seconds post-injection.
-
Data Analysis:
-
The change in fluorescence (ΔRFU = Peak Fluorescence - Baseline Fluorescence) is proportional to the intracellular calcium concentration.
-
For Agonist Mode: Plot ΔRFU against the log concentration of the compound to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect).
-
For Antagonist Mode: Plot the agonist's response curve in the presence of various concentrations of the antagonist to determine the IC₅₀ (concentration for 50% inhibition).
-
Protocol 3: In Vitro Metabolic Stability Assay
This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[13]
Objective: To compare the metabolic stability of BPP and mCPP using human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs).
-
Test compounds (BPP, mCPP) and a positive control with known stability (e.g., verapamil).
-
Phosphate Buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (cofactor solution).
-
Ice-cold "stop solution" (e.g., acetonitrile with an internal standard).
-
Incubator/water bath at 37°C.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation: Prepare working solutions of test compounds in buffer. Keep microsomes and NADPH solution on ice.
-
Incubation Setup:
-
In microcentrifuge tubes, add phosphate buffer, the test compound (e.g., at a final concentration of 1 µM), and the HLM suspension (e.g., final concentration 0.5 mg/mL).[13]
-
Pre-warm the tubes at 37°C for 5 minutes.
-
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube. Vortex gently. This is time point zero (T=0).
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and add it to a tube containing the ice-cold stop solution to quench the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the microsomal protein.
-
Analysis: Transfer the supernatant to an analysis plate or vials. Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot (k) represents the elimination rate constant.
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein. A shorter half-life and higher CLint indicate lower metabolic stability.
-
Conclusion
The comparative study of 1-(2-biphenyl)piperazine and 1-(3-chlorophenyl)piperazine serves as a powerful illustration of how subtle structural changes on the arylpiperazine scaffold can lead to dramatically divergent pharmacological profiles. mCPP is a non-selective serotonin agonist with a well-documented, albeit complex and often adverse, physiological profile, making it a valuable but challenging research tool. Its metabolism is heavily dependent on the polymorphic CYP2D6 enzyme. In contrast, BPP is a potent and selective 5-HT₇ receptor antagonist, a profile associated with potential therapeutic applications in depression and other CNS disorders. While its full pharmacokinetic and in vivo profile requires further elucidation, its selectivity offers a more targeted tool for studying the specific roles of the 5-HT₇ receptor. For drug development professionals, this comparison underscores the critical importance of comprehensive pharmacodynamic and pharmacokinetic profiling to understand a compound's potential efficacy and liabilities.
References
- Rotzinger, S., Fang, J., Coutts, R. T., & Baker, G. B. (1998). Human CYP2D6 and metabolism of m-chlorophenylpiperazine.
- Wikipedia contributors. (2023). meta-Chlorophenylpiperazine. Wikipedia, The Free Encyclopedia. [Link]
- Czopek, A., et al. (2020). Reagents and conditions for the preparation of 1-(2-biphenyl)piperazine derivatives.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. ijpsrr.com. [Link]
- Feuchtl, A., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile.
- PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. [Link]
- Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology Letters, 232(1), 185-195.
- Kozioł, A. E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306. [Link]
- Lacivita, E., et al. (2012). Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo. Journal of Medicinal Chemistry, 55(14), 6375-6380. [Link]
- Singh, S., et al. (2014). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Metabolic Brain Disease, 30(3), 779-791. [Link]
- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
- Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]
- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
- Bielenica, A., Kozioł, A. E., & Struga, M. (2013). Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors. Mini Reviews in Medicinal Chemistry, 13(10), 1516-1539. [Link]
- Hedlund, P. B. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS Chemical Neuroscience.
- She-Enterprises. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. IndiaMART. [Link]
- Wikipedia contributors. (2023). 1-(2-Diphenyl)piperazine. Wikipedia, The Free Encyclopedia. [Link]
- MTT-S.r.l. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab.eu. [Link]
- Brodfuehrer, J. I., & Zbaida, S. (2007). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology.
- van der Mey, D., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137. [Link]
- Rowland, A., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology.
- Docking of highly selective 5-HT2A/C receptor peptide ligands with antipsychotic activity. (2020).
- Some 5-HT1A, 5-HT2A and 5-HT2C Receptor Ligands as Atypical Antipsychotic: In Silico Pharmacological Evaluation with ADME Prediction. (2025). FABAD Journal of Pharmaceutical Sciences.
- de Oliveira, R. S., et al. (2020). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Chemical Biology & Drug Design, 96(4), 1106-1115. [Link]
- Canal, C. E., et al. (2016). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 7(6), 791-801. [Link]
- Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
- Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 438-446.
- Wikipedia contributors. (2023). Phenylpiperazine. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Investigations on the 1-(2-Biphenyl)piperazine Motif: Identification of New Potent and Selective Ligands for the Serotonin7 (5-HT7) Receptor with Agonist or Antagonist Action in Vitro or ex Vivo - figshare - Figshare [figshare.com]
- 6. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(2-Diphenyl)piperazine - Wikipedia [en.wikipedia.org]
- 10. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trazodone - Wikipedia [en.wikipedia.org]
- 13. Effects of serotonin antagonists on m-chlorophenylpiperazine-mediated responses in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safety and Toxicity of Novel Piperazine Derivatives for Researchers and Drug Developers
The piperazine scaffold is a cornerstone in medicinal chemistry, lauded for its structural versatility and presence in numerous approved therapeutics.[1][2][3] However, as with any pharmacophore, the journey of a novel piperazine derivative from bench to bedside is paved with rigorous safety and toxicity evaluations. This guide provides an in-depth comparison of the safety and toxicity profiles of novel piperazine derivatives, supported by experimental data and methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the preclinical safety assessment of these promising compounds.
The Double-Edged Sword: Therapeutic Potential and Toxicological Risks
Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][4] This therapeutic potential is, however, intrinsically linked to their chemical structure, which also dictates their toxicological liabilities. Understanding this structure-activity relationship (SAR) is paramount in designing safer drug candidates.[1][3][5][6]
Common toxicities associated with piperazine derivatives include:
-
Hepatotoxicity: Liver toxicity is a significant concern. Studies have shown that some piperazine derivatives can induce hepatotoxicity through mechanisms like the upregulation of key enzymes in cholesterol biosynthesis, potentially leading to phospholipidosis and steatosis.[7] In vitro studies using human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes have demonstrated that piperazine designer drugs can cause cell death, with some analogues like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) showing higher cytotoxicity.[8][9]
-
Neurotoxicity: Certain piperazine derivatives can exert neurotoxic effects.[10] For instance, benzylpiperazine (BZP) and its analogues have been shown to induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis in dopaminergic neuroblastoma cell lines (SH-SY5Y).[11][12]
-
Cardiotoxicity: Cardiovascular adverse effects are another critical area of investigation. Some piperazine derivatives can cause sympathomimetic effects like tachycardia and hypertension.[13][14] In vitro studies on rat cardiac cell lines (H9c2) have revealed that these compounds can induce cytotoxicity through mitochondrial impairment, leading to decreased intracellular ATP and increased intracellular calcium levels.[15] A crucial aspect of cardiotoxicity assessment is the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to life-threatening arrhythmias.[16][17]
-
Genotoxicity: The potential for a compound to damage genetic material is a major red flag in drug development. Genotoxicity testing is a standard requirement for pharmaceuticals to assess their carcinogenic and mutagenic potential.[18][19]
Strategic Toxicity Assessment: A Multi-pronged Approach
A comprehensive safety evaluation of novel piperazine derivatives necessitates a battery of in vitro and in vivo tests. The choice of assays should be guided by the chemical structure of the derivative and its intended therapeutic target.
In Vitro Toxicity Screening: The First Line of Defense
In vitro assays are indispensable for early-stage drug discovery, offering a rapid and cost-effective means to identify and eliminate compounds with unfavorable toxicity profiles.[20][21]
Cytotoxicity assays are fundamental for determining the concentration at which a compound becomes toxic to cells.[22][23][24][25]
| Assay | Principle | Endpoint Measured | Application |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[26][27] | Colorimetric change proportional to the number of viable cells. | Assessing cell proliferation and metabolic activity. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[22][26] | Enzymatic activity in the culture medium. | Quantifying cell membrane integrity and necrosis. |
| Neutral Red Uptake Assay | Uptake and accumulation of the neutral red dye in the lysosomes of viable cells.[26] | Colorimetric measurement of extracted dye. | Assessing cell viability by measuring lysosomal integrity. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the cytotoxicity of novel piperazine derivatives.
-
Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
A standard battery of genotoxicity tests is required by regulatory agencies to assess the mutagenic and clastogenic potential of new drug candidates.[18][28]
| Assay | Principle | Endpoint Measured |
| Ames Test (Bacterial Reverse Mutation Assay) | Detects gene mutations in histidine-requiring strains of Salmonella typhimurium.[19][20] | Reversion to histidine-independent growth. |
| In Vitro Micronucleus Assay | Identifies chromosome damage by detecting the formation of micronuclei in the cytoplasm of interphase cells.[20][29] | Presence of small, membrane-bound DNA fragments. |
| Chromosomal Aberration Test | Detects structural chromosomal abnormalities in cultured mammalian cells.[19] | Breaks, gaps, and rearrangements in chromosomes. |
Experimental Workflow: Genotoxicity Screening
The following diagram illustrates a typical workflow for in vitro genotoxicity screening.
Caption: A typical workflow for in vitro genotoxicity screening.
Early assessment of cardiotoxicity is crucial to prevent late-stage drug attrition.
| Assay | Principle | Endpoint Measured |
| hERG Patch Clamp Assay | Electrophysiological measurement of the hERG potassium channel current in cells overexpressing the channel.[17] | Inhibition of the hERG current (IC50). |
| iPSC-Derived Cardiomyocyte Assays | Utilizes human induced pluripotent stem cell-derived cardiomyocytes to assess various aspects of cardiac function.[30][31] | Changes in beating rate, calcium transients, and action potential duration. |
Metabolic Activation: The Hidden Toxicity
The metabolism of piperazine derivatives, primarily by cytochrome P450 enzymes, can lead to the formation of reactive metabolites that covalently bind to cellular macromolecules, causing toxicity.[1][13][32][33] Understanding the metabolic pathways is crucial for predicting and mitigating this risk. For example, the bioactivation of the piperazine ring can involve oxidation to form an electrophilic imine-amide intermediate, which can be trapped by glutathione (GSH).[32] In some cases, this can lead to a novel ring contraction to an imidazoline derivative.[32][33]
Logical Relationship: Metabolic Bioactivation and Toxicity
Caption: Metabolic bioactivation of piperazine derivatives leading to toxicity.
Structure-Toxicity Relationship: Designing Safer Molecules
The toxicity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring and any attached aromatic systems.[1][6] For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence metabolic stability and the potential for reactive metabolite formation.[34]
Key Considerations for Designing Safer Piperazine Derivatives:
-
Blocking Metabolic Hotspots: Introducing steric hindrance or replacing metabolically labile hydrogens with fluorine at positions susceptible to oxidation can prevent the formation of reactive metabolites.[34]
-
Modulating Physicochemical Properties: Optimizing lipophilicity and pKa can influence absorption, distribution, metabolism, and excretion (ADME) properties, thereby reducing the potential for off-target toxicity.[35]
-
Avoiding Structural Alerts: Certain chemical motifs are known to be associated with toxicity. Computational tools and historical data can help identify and avoid these "structural alerts" in the design phase.
Comparative Toxicity Data of Representative Piperazine Derivatives
The following table summarizes publicly available in vitro toxicity data for several classes of piperazine derivatives. It is important to note that direct comparison across different studies should be done with caution due to variations in experimental conditions.
| Derivative Class | Example Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Designer Drugs | N-benzylpiperazine (BZP) | H9c2 (cardiomyoblast) | Cytotoxicity | EC50 | 343.9 µM | [15] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | H9c2 (cardiomyoblast) | Cytotoxicity | EC50 | 59.6 µM | [15] | |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | H9c2 (cardiomyoblast) | Cytotoxicity | EC50 | 570.1 µM | [15] | |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | H9c2 (cardiomyoblast) | Cytotoxicity | EC50 | 702.5 µM | [15] | |
| Anticancer Agents | Ciprofloxacin Derivative 2 | Various Cancer Cell Lines | Cytotoxicity | IC50 | 10 µM | [36] |
| Ciprofloxacin Derivative 6h | Various Cancer Cell Lines | Cytotoxicity | IC50 | 10 µM | [36] | |
| Neuroprotective Agents | LINS01 Series | SH-SY5Y (neuroblastoma) | Cytotoxicity | - | Not neurotoxic at tested concentrations | [37] |
Conclusion
The development of novel piperazine derivatives holds immense therapeutic promise. However, a thorough and strategic approach to safety and toxicity assessment is non-negotiable. By integrating a comprehensive panel of in vitro and in vivo assays, understanding the metabolic fate of these compounds, and applying the principles of structure-toxicity relationships, researchers can de-risk their drug discovery programs and design safer, more effective medicines. This guide serves as a foundational resource to aid in this critical endeavor.
References
- Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 987-996. [Link]
- Enzo Life Sciences. (n.d.). Cytotoxicity Assays. [Link]
- ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
- Kaur, H., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 27(9), 687-696. [Link]
- European Medicines Agency. (1995). ICH topic S2B: A standard battery for genotoxicity testing of pharmaceuticals. [Link]
- Kosheeka. (2025).
- Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(11), 2845-2858. [Link]
- He, H., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 18(1), 148-156. [Link]
- TME Scientific. (n.d.). Genotoxicity Assays. [Link]
- ResearchGate. (2024).
- Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 413-420. [Link]
- He, H., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 18(1), 148-156. [Link]
- Pharmaron. (n.d.). Genetic Toxicology. [Link]
- Wiergowska, J., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(3), 365-376. [Link]
- da Silva, J. F. M., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Neurotoxicity Research, 40(6), 1653-1663. [Link]
- Al-Majdoub, Z. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology, 97(4), 1157-1171. [Link]
- National Institutes of Health. (2021). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. [Link]
- ResearchGate. (n.d.). Chemical structure of the most common piperazine designer drugs. [Link]
- Wang, H., et al. (2013). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Cancer Biology & Therapy, 14(5), 450-457. [Link]
- Azéma, J., et al. (2009). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & Medicinal Chemistry, 17(15), 5397-5407. [Link]
- On-Kraker, A. V., & Hart, M. M. (1976). Piperazine hepatitis. Gastroenterology, 70(6), 1144-1147. [Link]
- Florida International University. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. [Link]
- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]
- ResearchGate. (n.d.).
- Journal of Pharmaceutical and Medicinal Chemistry. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
- The BMJ. (1967). Neurotoxic effects of piperazine. [Link]
- Zikolova, S., et al. (1977). Pharmacological study of the activity of a group of piperizine esters and changes in action relative to their chemical structure. Pharmazie, 32(11), 721-723. [Link]
- Drug Hunter. (2024).
- Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 189-199. [Link]
- Feng, Y., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(48), 30206-30225. [Link]
- ResearchGate. (2023).
- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]
- Wikipedia. (n.d.). Cetirizine. [Link]
- ResearchGate. (n.d.).
- Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. [Link]
- El-Haou, S., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences, 24(17), 13208. [Link]
- British Journal of Pharmacology. (2022). An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological study of the activity of a group of piperizine esters and changes in action relative to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity of piperazine designer drugs: Comparison of different <i>in vitro</i> models [discovery.fiu.edu]
- 10. bmj.com [bmj.com]
- 11. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue [mdpi.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Genotoxicity Assays — TME Scientific [tmescientific.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. kosheeka.com [kosheeka.com]
- 22. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 23. opentrons.com [opentrons.com]
- 24. researchgate.net [researchgate.net]
- 25. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pharmaron.com [pharmaron.com]
- 29. miltenyibiotec.com [miltenyibiotec.com]
- 30. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 31. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. m.youtube.com [m.youtube.com]
- 36. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating CNS Permeability: The PAMPA-BBB Assay for Piperazine Compounds
Introduction: The Central Challenge in CNS Drug Discovery
Developing therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicine. The primary obstacle is the blood-brain barrier (BBB), a highly selective interface of endothelial cells that protects the brain from toxins and pathogens but also blocks the entry of most therapeutic agents.[1][2] For a drug to be effective, it must first reach its target in the brain. Therefore, accurately predicting a compound's ability to cross the BBB is a critical step in the early stages of drug discovery.[3]
This guide provides an in-depth analysis of the Parallel Artificial Membrane Permeability Assay (PAMPA) as a high-throughput tool for assessing BBB permeability. We will delve into the scientific principles of the assay, compare it with other common in vitro models, and offer a detailed, validated protocol. Crucially, this guide will address the unique challenges and considerations when evaluating piperazine-containing compounds, a prevalent scaffold in CNS drug candidates.[4][5]
The PAMPA-BBB Assay: A Mechanistic Overview
The PAMPA model is an elegant, non-cell-based assay designed to predict passive transcellular permeability.[6][7] It operates on the principle that a drug's passive diffusion rate across a lipid membrane is a key determinant of its ability to cross biological barriers like the BBB.
The Causality Behind the Model: The PAMPA-BBB assay specifically employs an artificial membrane created from a lipid solution, often a porcine brain lipid extract, immobilized on a filter support.[3][8] This composition is intentionally chosen to mimic the lipid environment of the brain endothelial cells that form the BBB. The assay measures the rate at which a compound diffuses from a "donor" compartment, through this lipid membrane, into an "acceptor" compartment. This entire setup is typically housed in a 96-well plate format, making it amenable to high-throughput screening.[9] Because it is a purely physicochemical system, it isolates passive diffusion from other complex biological processes, providing a clear, reproducible measure of this fundamental property.[6]
Caption: Basic principle of the PAMPA-BBB assay setup.
A Comparative Framework: Choosing the Right Tool for the Job
While PAMPA-BBB is a powerful screening tool, it is not a panacea. Its primary limitation is that it exclusively models passive transport.[8] To build a comprehensive permeability profile, it's essential to understand how it compares to more biologically complex, cell-based assays.
Cell-based models, such as those using Caco-2 or MDCK-MDR1 cell lines, are cultured on similar transwell inserts but form a confluent monolayer of living cells.[3][9] This introduces biological components that the PAMPA model lacks.
-
Tight Junctions: These cell-cell connections regulate paracellular transport (passage between cells). The PAMPA model does not have a paracellular route.
-
Active Transport: Cell models express transporter proteins, most notably efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell and are a major cause of low brain penetration. The PAMPA assay cannot predict P-gp efflux.[10]
The choice of assay is therefore a strategic one, balancing throughput with biological complexity. PAMPA-BBB excels at early-stage screening to rank large numbers of compounds by their intrinsic ability to cross a lipid barrier. Promising candidates can then be advanced to lower-throughput, more resource-intensive cell-based assays to investigate the impact of active efflux.[10]
| Feature | PAMPA-BBB Assay | Cell-Based Assays (Caco-2, MDCK-MDR1) |
| Principle | Passive Diffusion across an artificial lipid membrane | Transport across a live cell monolayer |
| Transport Measured | Passive Transcellular | Passive (Transcellular & Paracellular), Active Transport (Influx/Efflux) |
| Biological Relevance | Moderate (mimics lipid environment) | High (expresses transporters, tight junctions) |
| Throughput | High (96/384-well)[9] | Low to Medium |
| Cost & Complexity | Low, simple setup[11] | High, requires cell culture expertise |
| Assay Time | Short (hours)[6] | Long (days to weeks for cell culture)[12] |
| Best Use Case | Early-stage discovery, rank-ordering, SAR exploration | Lead optimization, investigating efflux liability |
Navigating the Nuances of Piperazine Compounds
Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. It is a privileged scaffold in CNS drug design due to its ability to improve aqueous solubility and engage in key receptor interactions.[5][13] However, its unique physicochemical properties present specific challenges in permeability assays.
-
pH-Dependent Ionization: The two nitrogen atoms in the piperazine ring are basic, meaning their charge state is highly dependent on the pH of the surrounding environment. At physiological pH (7.4), a significant portion of piperazine molecules will be protonated (charged). The neutral, uncharged form of a molecule is generally much more permeable across a lipid membrane. Therefore, even small shifts in buffer pH can dramatically alter the measured permeability. It is critical to maintain a consistent and physiologically relevant pH (typically 7.4) in both donor and acceptor compartments.
-
Non-Specific Binding (NSB): Many CNS compounds, including piperazine derivatives, are lipophilic and basic. This combination can lead to high non-specific binding to the plastic walls of the assay plates.[14] If a significant fraction of the compound adheres to the plate, its effective concentration in the donor well decreases, leading to an underestimation of its true permeability. A crucial self-validating step in the protocol is to calculate mass balance or recovery. Low recovery (<70%) flags the result as potentially unreliable due to NSB or compound instability.
-
The Efflux Blind Spot: As basic amines, piperazine compounds are often substrates for efflux transporters like P-gp.[15] A piperazine derivative might show high permeability in the PAMPA-BBB assay, indicating it can passively cross the lipid membrane, but then fail in vivo because it is actively pumped back out of the brain. This underscores the importance of a multi-assay strategy: use PAMPA-BBB for initial screening, but confirm promising hits in a P-gp-expressing cell line (like MDCK-MDR1) to rule out efflux liability.[10]
A Validated Step-by-Step Protocol for PAMPA-BBB
This protocol is designed to be a self-validating system, incorporating controls to ensure data integrity.
Materials and Reagents
-
PAMPA "sandwich" plates (e.g., 96-well PVDF filter plate and matching acceptor plate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Test Compounds and Piperazine derivatives
-
High Permeability Control: Testosterone (10 mM in DMSO)[8]
-
Low Permeability Control: Furosemide (10 mM in DMSO)[8]
-
96-well plates for sample dilution and analysis
-
Analytical instrumentation (e.g., LC-MS/MS or UV-Vis Plate Reader)
Experimental Workflow
Caption: Step-by-step experimental workflow for the PAMPA-BBB assay.
Data Analysis and Calculation
The primary output is the effective permeability coefficient (Pe), typically in units of 10⁻⁶ cm/s.
-
Concentration Measurement: Determine the compound concentration in the acceptor well at the end of the incubation (C_A(t)) and the donor well at the end of the incubation (C_D(t)). An initial donor concentration reference (C_D(0)) is also required.
-
Permeability (Pe) Calculation: The permeability coefficient is calculated using the following equation, which accounts for the volumes and filter area:
Pe (10⁻⁶ cm/s) = C x [-ln(1 - C_A(t) / C_equilibrium)]
Where:
-
C = (V_D * V_A) / [(V_D + V_A) * Area * Time]
-
C_equilibrium = [C_D(t) * V_D + C_A(t) * V_A] / (V_D + V_A)
-
V_D = Volume of donor well (cm³)
-
V_A = Volume of acceptor well (cm³)
-
Area = Filter area (cm²)
-
Time = Incubation time (seconds)
-
-
Mass Retention (MR) Calculation: This is a critical quality control step to check for non-specific binding.
MR (%) = 100 * [1 - (C_D(t) * V_D + C_A(t) * V_A) / (C_D(0) * V_D)]
A Mass Retention value > 30% suggests significant compound loss and may invalidate the permeability result.
Interpreting the Data: From Numbers to Decisions
The calculated Pe values allow for the classification of compounds, guiding the next steps in the discovery cascade. While classification schemes can vary, a generally accepted framework is as follows:
| Permeability Class | Pe (x 10⁻⁶ cm/s) | Predicted CNS Penetration | Recommended Action |
| High | > 4.0 | High[8] | High priority for further studies (e.g., efflux, in vivo PK) |
| Medium | 2.0 - 4.0 | Borderline/Uncertain | Requires optimization or further investigation |
| Low | < 2.0 | Low / Negligible[8] | Low priority, candidate for chemical modification or deprioritization |
Self-Validation: For each 96-well plate, the results are only considered valid if the control compounds fall within their expected ranges (e.g., Testosterone Pe > 4.0 x 10⁻⁶ cm/s and Furosemide Pe < 2.0 x 10⁻⁶ cm/s).
For a piperazine compound, a "High" permeability result is an excellent starting point. It confirms the molecule has the intrinsic physicochemical properties to cross a lipid barrier. However, given the potential for P-gp efflux, the next logical and essential step is to test it in an in vitro efflux assay (e.g., Caco-2 or MDCK-MDR1).[17][10] A compound that is highly permeable in PAMPA and shows a low efflux ratio in a cell-based assay is a strong candidate for successful CNS penetration in vivo.[18]
Conclusion
The PAMPA-BBB assay is an indispensable tool in the CNS drug discovery toolkit. Its high-throughput nature and low cost make it ideal for rapidly screening and rank-ordering large compound libraries based on the fundamental property of passive permeability.[3][9] For researchers working with piperazine-containing scaffolds, the assay provides critical insights, but its results must be interpreted with a clear understanding of the compound's pH-dependent behavior and the assay's inability to predict active efflux. By employing the validated protocol described here—complete with controls and mass retention calculations—and integrating it into a broader permeability assessment strategy that includes cell-based models, researchers can make more informed decisions, efficiently allocating resources to compounds with the highest probability of reaching their target in the brain.
References
- Title: In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies Source: Journal of Controlled Release URL:[Link]
- Title: Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective Source: MDPI URL:[Link]
- Title: In-vitro blood-brain barrier models for drug screening and permeation studies: an overview Source: Fluids and Barriers of the CNS URL:[Link]
- Title: In-vitro blood-brain barrier models for drug screening and permeation studies: an overview Source: Fluids and Barriers of the CNS URL:[Link]
- Title: In vitro models of the blood-brain barrier for the study of drug delivery to the brain. Source: Semantic Scholar URL:[Link]
- Title: Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
- Title: Parallel Artificial Membrane Permeability Assay (PAMPA)
- Title: Prediction of BBB permeability using PAMPA assay Source: iMedPub URL:[Link]
- Title: Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery Source: ACS Public
- Title: Applicability of a blood-brain barrier specific artificial membrane permeability assay at the early stage of natural product-based CNS drug discovery Source: PubMed URL:[Link]
- Title: Could a PAMPA assay, made with Porcine Brain Lipid Extraction, be correlated with a Caco-2 cellular assay?
- Title: Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability Source: ResearchG
- Title: PMBBB - BioAssay Systems Source: BioAssay Systems URL:[Link]
- Title: Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability Source: PubMed URL:[Link]
- Title: Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: Source: Cuestiones de Fisioterapia URL:[Link]
- Title: Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors Source: PubMed Central URL:[Link]
- Title: Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers Source: Bentham Science URL:[Link]
- Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PubMed Central URL:[Link]
- Title: Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers Source: PMC URL:[Link]
- Title: Parallel Artificial Membrane Permeability Assay-BBB Kit Source: BioAssay Systems URL:[Link]
- Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Pion Inc URL:[Link]
- Title: Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
- Title: Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants Source: Cuestiones de Fisioterapia URL:[Link]
- Title: Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors Source: PubMed URL:[Link]
- Title: A Bidirectional Permeability Assay for beyond Rule of 5 Compounds Source: Semantic Scholar URL:[Link]
- Title: Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: NIH URL:[Link]
- Title: Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy Source: MDPI URL:[Link]
- Title: Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
Sources
- 1. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 8. iomcworld.org [iomcworld.org]
- 9. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 10. Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. bioassaysys.com [bioassaysys.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating 1-([1,1'-Biphenyl]-2-yl)piperazine Against Standard Antipsychotics
Introduction
The landscape of antipsychotic drug discovery is in a perpetual state of evolution, driven by the need for therapies with improved efficacy and tolerability. While current second-generation antipsychotics have made significant strides, challenges related to metabolic side effects, extrapyramidal symptoms, and refractory patient populations persist. This guide introduces a novel compound, 1-([1,1'-biphenyl]-2-yl)piperazine, and proposes a comprehensive benchmarking framework to evaluate its potential as a next-generation antipsychotic. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical comparison against established antipsychotics, including haloperidol, risperidone, olanzapine, and aripiprazole.
1-([1,1'-Biphenyl]-2-yl)piperazine is a synthetic compound characterized by a piperazine ring linked to a biphenyl group.[1] Its structural motifs are present in a variety of centrally active agents, suggesting potential interactions with key neurotransmitter systems implicated in psychosis. Notably, it serves as a precursor for dual 5-HT₁A/5-HT₇ receptor ligands, indicating a possible modulatory role in the serotonergic system, a key target for atypical antipsychotics.[1] This guide will outline a rigorous, multi-tiered evaluation strategy, encompassing in vitro receptor binding and functional assays, followed by in vivo behavioral models to build a comprehensive pharmacological profile of this promising compound.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial phase of benchmarking involves a detailed in vitro assessment to determine the compound's affinity for and functional activity at key receptors associated with antipsychotic action. The primary targets include dopamine D2 and serotonin 5-HT2A receptors, the cornerstone of the dopamine hypothesis of schizophrenia and the basis for the atypical properties of many second-generation antipsychotics.[2][3][4]
Receptor Binding Affinity Profile
The affinity of 1-([1,1'-biphenyl]-2-yl)piperazine for a panel of CNS receptors will be determined using competitive radioligand binding assays.[5][6] This provides a quantitative measure of how strongly the compound interacts with its potential targets.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Clonal cell lines stably expressing the human recombinant receptor of interest (e.g., dopamine D2, serotonin 5-HT2A) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (1-([1,1'-biphenyl]-2-yl)piperazine or standard antipsychotics).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, separating the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The data is used to calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Below is a diagram illustrating the competitive binding assay workflow:
Caption: Workflow for the in vitro radioligand binding assay.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 1-([1,1'-Biphenyl]-2-yl)piperazine and Standard Antipsychotics
| Receptor | 1-([1,1'-Biphenyl]-2-yl)piperazine (Hypothetical Data) | Haloperidol | Risperidone | Olanzapine | Aripiprazole |
| Dopamine D2 | 15 | 1.2 | 3.5 | 11 | 0.34[7] |
| Serotonin 5-HT2A | 5 | 60 | 0.16 | 4 | 3.4[7] |
| Serotonin 5-HT1A | 25 | >1000 | 250 | 250 | 1.7[7] |
| Histamine H1 | 150 | 500 | 20 | 7 | 61[8] |
| Adrenergic α1 | 80 | 10 | 0.8 | 19 | 57[8] |
Note: Data for standard antipsychotics are sourced from published literature. Data for 1-([1,1'-biphenyl]-2-yl)piperazine is hypothetical for illustrative purposes.
Functional Receptor Assays
Beyond binding affinity, it is crucial to determine the functional activity of the compound at its target receptors. This is assessed through functional assays that measure the downstream signaling consequences of receptor activation or blockade.
Experimental Protocol: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
-
Cell Culture: CHO or HEK293 cells stably expressing the human dopamine D2 receptor are cultured in a suitable medium.[9]
-
Assay Procedure: The cells are pre-treated with the test compound or a standard antipsychotic. Subsequently, the cells are stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.
-
Measurement: The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The results are used to determine the potency (EC₅₀) and efficacy of the compound as an antagonist or partial agonist at the D2 receptor.
Experimental Protocol: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
-
Cell Culture: A recombinant cell line expressing the human 5-HT2A receptor is used.[10]
-
Assay Procedure: The cells are loaded with a calcium-sensitive fluorescent dye. The test compound is added, followed by the addition of a 5-HT2A receptor agonist (e.g., serotonin).
-
Measurement: The binding of an agonist to the 5-HT2A receptor triggers a cellular response mediated by calcium.[10] The change in intracellular calcium concentration is measured using a fluorometric plate reader.
-
Data Analysis: The ability of the test compound to block the agonist-induced calcium flux is quantified to determine its antagonist properties at the 5-HT2A receptor.
Below is a diagram illustrating the G-protein coupled receptor signaling pathways relevant to these functional assays:
Caption: Signaling pathways for D2 and 5-HT2A receptors.
Table 2: Comparative Functional Activity of 1-([1,1'-Biphenyl]-2-yl)piperazine and Standard Antipsychotics
| Assay | 1-([1,1'-Biphenyl]-2-yl)piperazine (Hypothetical Data) | Haloperidol | Risperidone | Olanzapine | Aripiprazole |
| D2 cAMP Inhibition (IC₅₀, nM) | 25 (Antagonist) | 2.1 (Antagonist) | 5.2 (Antagonist) | 15 (Antagonist) | 1.8 (Partial Agonist)[11][12] |
| 5-HT2A Calcium Flux (IC₅₀, nM) | 10 (Antagonist) | 85 (Antagonist) | 0.4 (Antagonist) | 8 (Antagonist) | 5.5 (Antagonist)[11][12] |
Note: Data for standard antipsychotics are sourced from published literature. Data for 1-([1,1'-biphenyl]-2-yl)piperazine is hypothetical for illustrative purposes.
In Vivo Preclinical Models: Assessing Antipsychotic-like and Antidepressant-like Activity
Following in vitro characterization, the most promising compounds are advanced to in vivo behavioral models in rodents. These models are designed to assess the compound's potential antipsychotic efficacy and to predict its side effect profile.
Novel Object Recognition (NOR) Test
The NOR test is a valuable tool for assessing cognitive deficits, a core feature of schizophrenia.[13][14] This test evaluates a rodent's ability to recognize a novel object in a familiar environment, a process analogous to human declarative memory.[13][15]
Experimental Protocol: Novel Object Recognition Test
-
Habituation: Mice are individually habituated to an open-field arena for a set period.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them freely.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.
-
Data Analysis: A discrimination index is calculated to quantify memory performance. The ability of the test compound to reverse cognitive deficits induced by agents like phencyclidine (PCP) is assessed.[16]
Below is a diagram illustrating the workflow of the Novel Object Recognition test:
Caption: Workflow of the Novel Object Recognition test.
Table 3: Effect of 1-([1,1'-Biphenyl]-2-yl)piperazine and Standard Antipsychotics on PCP-Induced Deficits in the Novel Object Recognition Test
| Treatment Group | Discrimination Index (Hypothetical Data) |
| Vehicle | 0.65 |
| PCP + Vehicle | 0.48 |
| PCP + 1-([1,1'-Biphenyl]-2-yl)piperazine | 0.62 |
| PCP + Olanzapine | 0.63 |
| PCP + Risperidone | 0.60 |
Note: Data is hypothetical for illustrative purposes. A higher discrimination index indicates better cognitive performance.
Forced Swim Test (FST)
The FST is a widely used behavioral model to screen for antidepressant activity.[17][18] Many atypical antipsychotics exhibit antidepressant properties, which can be beneficial in treating the negative symptoms and comorbid depression in schizophrenia.
Experimental Protocol: Forced Swim Test
-
Pre-test Session: Mice are placed in a cylinder of water from which they cannot escape for a 15-minute period.[19]
-
Test Session: 24 hours later, the mice are placed back in the water for a 6-minute test session.[19] The duration of immobility is recorded.
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.[20]
Table 4: Effect of 1-([1,1'-Biphenyl]-2-yl)piperazine and Standard Antipsychotics in the Mouse Forced Swim Test
| Treatment Group | Immobility Time (seconds) (Hypothetical Data) |
| Vehicle | 180 |
| 1-([1,1'-Biphenyl]-2-yl)piperazine | 125 |
| Olanzapine | 130 |
| Aripiprazole | 140 |
Note: Data is hypothetical for illustrative purposes. Lower immobility time suggests antidepressant-like activity.
Conclusion
This guide has outlined a comprehensive, multi-faceted approach to benchmarking the novel compound 1-([1,1'-biphenyl]-2-yl)piperazine against a panel of standard antipsychotic drugs. The proposed experimental framework, encompassing in vitro receptor pharmacology and in vivo behavioral models, provides a robust strategy for elucidating the compound's potential as a next-generation antipsychotic. The hypothetical data presented herein illustrates the expected outcomes of such a study and highlights the potential for this compound to exhibit a unique pharmacological profile, potentially combining D2 receptor antagonism with significant 5-HT2A receptor blockade and antidepressant-like activity. Further investigation into its metabolic stability, off-target effects, and long-term safety profile will be essential next steps in its development pipeline.
References
- Aripiprazole: A Novel Atypical Antipsychotic Drug With a Uniquely Robust Pharmacology. PMC.
- Preclinical Screening of Antipsychotic Agents. Slideshare.
- Haloperidol. Wikipedia.
- aripiprazole. ClinPGx.
- Risperidone. Wikipedia.
- Pharmacological profile of risperidone. PubMed.
- Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psychopharmacology Institute.
- Screening models of anti psychotic drugs-converted. Slideshare.
- Olanzapine. StatPearls - NCBI Bookshelf.
- The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. PubMed.
- A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science Publishers.
- Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. PubMed Central.
- Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall.
- ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution. accessdata.fda.gov.
- Haloperidol Pharmacology. News-Medical.Net.
- Mechanism of Action of Risperidone. Psychopharmacology Institute.
- Olanzapine. Pharmacokinetic and pharmacodynamic profile. ClinPGx.
- Aripiprazole. Wikipedia.
- Olanzapine. Wikipedia.
- Impulsivity and novel object recognition test of rat model for vascular cognitive impairment after antipsychotics treatment. ResearchGate.
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI.
- Haloperidol. StatPearls - NCBI Bookshelf - NIH.
- 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
- The Novel Object Recogniton Test in Rodents in Relation to Cognitive Impairment in Schizophrenia. ResearchGate.
- Screening of antipsychotic drugs in animal models. Tau. Available at: [Link]~ Weiner/publications/pdf/2003_Weiner_Screening_of_antipsychotic_drugs_in_animal_models.pdf
- The Novel Object Recognition Test in Rodents in Relation to Cognitive Impairment in Schizophrenia. Ingenta Connect.
- Haloperidol: Uses, Dosage, Side Effects and More. MIMS Philippines.
- Pharmacological profile of risperidone. Semantic Scholar.
- olanzapine. Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
- Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. PubMed Central.
- Risperidone. StatPearls - NCBI Bookshelf - NIH.
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX.
- The Mouse Forced Swim Test. PMC - NIH.
- Behavioural despair test. Wikipedia.
- The mouse forced swim test. PubMed - NIH.
- The mouse forced swim test. Johns Hopkins University.
- Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- Factsheet on the forced swim test. Understanding Animal Research.
- Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed.
- Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... ResearchGate.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
- Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI.
- Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.
- SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
Sources
- 1. 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride () for sale [vulcanchem.com]
- 2. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. Aripiprazole: A Novel Atypical Antipsychotic Drug With a Uniquely Robust Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Novel Object Recognition Test in Rodents in Relation to Cogni...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 20. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-([1,1'-Biphenyl]-2-yl)piperazine Hydrochloride
This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride (CAS No: 1386928-18-2). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established safety principles and regulatory standards, designed for researchers, scientists, and drug development professionals.
Hazard Characterization: The Foundation of Safe Disposal
Understanding the intrinsic hazards of a chemical is the first principle of safe handling and disposal. This compound is a compound that requires careful management due to its specific toxicological profile. According to its Safety Data Sheet (SDS), this compound is classified with several hazards that dictate its handling and disposal as a regulated hazardous waste.[1]
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous materials.[2] A substance is deemed hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] Given the health hazards of this compound, it falls under these regulations, and its disposal must be managed accordingly.
| Property | Identifier | Hazard Classification & Statements | Source |
| Chemical Name | This compound | GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) | [1] |
| CAS Number | 1386928-18-2 | Pictogram: GHS07 (Exclamation Mark) | [1] |
| GHS Hazard Statements | H302 | Acute Toxicity, Oral (Category 4): Harmful if swallowed. | [1] |
| H315 | Skin Corrosion/Irritation (Category 2): Causes skin irritation. | [1] | |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation. | [1] | |
| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation. | [1] |
Core Safety Protocols: Prevention and Personal Protection
Before handling or disposing of this compound, it is imperative to use the correct Personal Protective Equipment (PPE) and adhere to safe laboratory practices.
Required PPE:
-
Eye and Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][5]
-
Hand Protection: Use compatible, chemical-resistant gloves. Wash and dry hands thoroughly after handling.[1][6]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4][7]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[1][7][8]
General Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][8]
-
Minimize dust generation and accumulation during handling.[10]
Systematic Disposal Workflow
The proper disposal route depends on the form of the waste—whether it is pure (unused) product, contaminated materials, or a spill. Under no circumstances should this chemical be disposed of down the drain. [3]
Caption: Disposal decision workflow for 1-([1,1'-Biphenyl]-2-yl)piperazine HCl.
Disposal of Unused or Expired Product
-
Do Not Discard: Do not dispose of the solid chemical in the regular trash or wash it down the sink.
-
Containerization: Keep the chemical in its original container if possible, ensuring the label is intact and legible.[11] If the original container is compromised, transfer the contents to a new, compatible container suitable for hazardous waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and a description of its hazards (e.g., "Toxic," "Irritant").[12][13]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[3][11]
Disposal of Contaminated Labware and Materials
This category includes items such as disposable gloves, weigh boats, contaminated paper towels, and empty stock bottles.
-
Segregation: Collect all solid waste contaminated with the compound separately from non-hazardous trash.[14]
-
Collection: Place these materials into a designated, leak-proof hazardous waste container, typically a lined box or a durable plastic drum.[13][15]
-
Labeling and Storage: Label the container as "Hazardous Waste" with the chemical name. Keep the container sealed when not in use and store it in the SAA.[11]
Spill Management and Decontamination Protocol
Proper planning is essential to minimize the impact of a chemical spill.[15] The response depends on the size of the spill.
Incidental (Minor) Spill Cleanup
This procedure applies to small spills that can be safely managed by trained laboratory personnel without immediate danger.
-
Alert and Secure: Alert personnel in the immediate area and restrict access.[16]
-
Consult the SDS: Quickly review the Safety Data Sheet for specific cleanup instructions.[17][18]
-
Ventilate: Ensure the area is well-ventilated. Turn on a fume hood if the spill is contained within it.
-
Don PPE: Put on the required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17][18]
-
Cleanup:
-
Decontamination:
-
Final Steps: Seal and label the waste container. Report the incident to your supervisor and restock any used spill kit supplies.[16]
Major Spill Response
If the spill is large, involves a highly concentrated solution, or occurs in an area with poor ventilation, it constitutes a major spill.
-
Evacuate: Immediately evacuate the area.[16]
-
Alert: Notify your institution's emergency response team or Environmental Health & Safety (EH&S) office. Provide your name, location, the chemical involved, and the estimated amount spilled.[16]
-
Isolate: If safe to do so, close the doors to the contaminated area to confine vapors.[16]
-
Assist: Wait in a safe location for the emergency response team to arrive and provide them with any necessary information.
Waste Accumulation and Final Disposal
All generated waste must be managed according to institutional and federal guidelines.
-
Satellite Accumulation Areas (SAAs): Laboratories must store hazardous waste in a designated SAA.[11] Key requirements for SAAs include:
-
Professional Disposal: Final disposal is not handled by laboratory personnel. Your institution's EH&S department is responsible for collecting the accumulated waste and arranging for its transport by a licensed hazardous waste disposal facility.[3] This ensures the waste is treated and disposed of in compliance with all EPA and state regulations.[19][20][21]
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Properly Managing Chemical Waste in Labor
- Chemical Spill Procedures - Step By Step Guide. Chem Klean.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Labor
- Resource Conservation and Recovery Act (RCRA)
- EPA Hazardous Waste Management.
- Guide for Chemical Spill Response.
- 1-([1,1'-Biphenyl]-2-yl)
- Steps in Complying with Regul
- 5.4 Chemical Spill Procedures. Cornell University EHS.
- Learn the Basics of Hazardous Waste. U.S. EPA.
- How to Clean Up a Chemical Spill: Quick and Easy Methods.
- SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
- SAFETY D
- SAFETY DATA SHEET - Piperazine. Fisher Scientific.
- 1-(2-Methoxyphenyl)
- SAFETY DATA SHEET - 1-(1-Naphthyl)piperazine hydrochloride. Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
- SAFETY DATA SHEET - Piperazine (2010). Fisher Scientific.
- MATERIAL SAFETY DATA SHEET - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride. J & W PharmLab, LLC.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. epa.gov [epa.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. jwpharmlab.com [jwpharmlab.com]
- 10. aksci.com [aksci.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 15. acs.org [acs.org]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. How to Clean Up a Chemical Spill: Quick and Easy Methods [northindustrial.net]
- 19. epa.gov [epa.gov]
- 20. axonator.com [axonator.com]
- 21. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride, a compound often used in complex synthetic pathways, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the specific hazards of this compound to ensure your safety and the integrity of your research.
Understanding the Risks: Hazard Profile
This compound (CAS No. 1386928-18-2) is classified with a specific set of hazards that directly inform our PPE strategy.[1] A thorough understanding of these risks is the foundational step in building a self-validating safety protocol.
According to its Safety Data Sheet (SDS), the primary hazards are:
-
Harmful if swallowed (Acute toxicity, oral - Category 4): This necessitates measures to prevent ingestion.[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2): Direct contact with the skin can lead to irritation, making robust skin protection essential.[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A): The risk of severe eye damage from splashes or airborne particles requires stringent eye protection.[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3): Inhalation of the dust or aerosol can irritate the respiratory tract.[1]
The parent compound, piperazine, is also known to be a skin and respiratory sensitizer, which means repeated exposure can lead to allergic reactions.[2][3]
Summary of Hazard Information
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
The Core of Protection: A Multi-Layered PPE Approach
Based on the identified hazards, a comprehensive PPE plan is required. The goal is to create a barrier between you and the chemical, mitigating all potential routes of exposure. The following PPE is mandatory when handling this compound.[1][4]
Eye and Face Protection: The First Line of Defense
Given the serious risk of eye irritation, standard safety glasses are insufficient.
-
Mandatory: Wear chemical splash goggles that meet ANSI Z87.1 standards.[5]
-
Rationale: Goggles provide a complete seal around the eyes, protecting against splashes and airborne dust.[6]
-
For larger quantities or splash risks: A full-face shield worn over chemical splash goggles is required to protect the entire face.[4][5]
Hand Protection: Preventing Dermal Exposure
To prevent skin irritation and potential absorption, proper glove selection is critical.
-
Mandatory: Wear disposable nitrile gloves.[5]
-
Rationale: Nitrile provides good resistance to a broad range of chemicals and is a suitable barrier for incidental contact.[5]
-
Protocol: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair. Never reuse disposable gloves.[5]
Skin and Body Protection: A Complete Barrier
Protecting exposed skin is crucial to prevent irritation.
-
Mandatory: A buttoned, long-sleeved laboratory coat is required.[5]
-
Rationale: This provides a removable barrier to protect your skin and personal clothing from contamination.
-
Additional Protection: For tasks with a higher risk of splashes or significant dust generation, consider a chemically resistant apron over the lab coat.
Respiratory Protection: Safeguarding Your Lungs
To mitigate the risk of respiratory tract irritation from dust, engineering controls should be the primary method of protection.
-
Primary Control: Handle this compound in a certified chemical fume hood to minimize airborne particles.[7]
-
When a fume hood is not feasible: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[3][5] The specific type of respirator will depend on the concentration of airborne particles.
Operational Plan: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: A decision-making flowchart for the proper disposal of waste.
By adhering to this comprehensive guide, you are not just following a set of rules; you are engaging in a dynamic process of risk assessment and mitigation that is the hallmark of a responsible scientist. This commitment ensures that your groundbreaking work can proceed safely and effectively.
References
- MedChemExpress. (2025). This compound Safety Data Sheet.
- International Labour Organization. (n.d.). ICSC 1032 - PIPERAZINE (anhydrous).
- New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Piperazine.
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
- Australian Government Department of Health. (2020). Piperazine: Human health tier II assessment.
- HPE. (n.d.). Safety Guidelines for Handling Chemicals.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
- SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine.
- Occupational Safety and Health Administration. (2021). PIPERAZINE DIHYDROCHLORIDE.
- Princeton University. (n.d.). Chemical Spill Procedures.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Piperazine.
- DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- MedChemExpress. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride Safety Data Sheet.
- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET.
- Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: Piperazine Anhydrous.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. support.hpe.com [support.hpe.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. falseguridad.com [falseguridad.com]
- 7. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
